molecular formula C9H8O4 B1298975 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 56671-28-4

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B1298975
CAS No.: 56671-28-4
M. Wt: 180.16 g/mol
InChI Key: FABBWECRHZNMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid is a member of benzofurans.

Properties

IUPAC Name

4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABBWECRHZNMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351926
Record name 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-28-4
Record name 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydro-4-oxobenzofuran- 3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a bicyclic heterocyclic compound featuring a fused furan and cyclohexanone ring system. This structural motif is found in various biologically active molecules, making its synthesis a relevant endeavor for the discovery of new therapeutic agents. This document outlines a common and effective synthetic pathway, commencing with readily available starting materials.

Core Synthetic Pathway

The most prevalent and logical synthetic approach to this compound involves a two-step process:

  • Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. This key step involves the condensation of a 1,3-dicarbonyl compound, specifically 1,3-cyclohexanedione, with an electrophilic three-carbon building block that introduces the furan ring precursor. A suitable reagent for this transformation is ethyl bromopyruvate. The reaction proceeds via an initial alkylation of the enolizable 1,3-dione followed by an intramolecular cyclization and dehydration to form the benzofuran ring system.

  • Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard transformation typically achieved under basic or acidic conditions.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 1,3-Cyclohexanedione intermediate Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate start1->intermediate Condensation reagent1 Ethyl Bromopyruvate Base product This compound intermediate->product Hydrolysis reagent2 Acid or Base Water

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the target molecule.

Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

This procedure outlines the base-catalyzed condensation of 1,3-cyclohexanedione with ethyl bromopyruvate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Cyclohexanedione112.1310.0 g0.089 mol
Ethyl bromopyruvate195.0217.4 g (1.05 eq)0.094 mol
Anhydrous Potassium Carbonate138.2124.6 g (2.0 eq)0.178 mol
Anhydrous Acetone58.08250 mL-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (10.0 g, 0.089 mol) and anhydrous potassium carbonate (24.6 g, 0.178 mol).

  • Add 250 mL of anhydrous acetone to the flask and stir the suspension.

  • Slowly add ethyl bromopyruvate (17.4 g, 0.094 mol) to the stirring suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate as a solid.

Expected Yield and Spectral Data:

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate65-7598-1008.15 (s, 1H), 4.35 (q, J=7.1 Hz, 2H), 2.80 (t, J=6.2 Hz, 2H), 2.50 (t, J=6.5 Hz, 2H), 2.15 (m, 2H), 1.40 (t, J=7.1 Hz, 3H)195.2, 163.5, 158.1, 145.3, 118.9, 112.4, 61.2, 37.1, 23.4, 22.8, 14.3
Step 2: Hydrolysis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

This procedure describes the saponification of the ethyl ester to the final carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate222.2210.0 g0.045 mol
Sodium Hydroxide40.003.6 g (2.0 eq)0.090 mol
Ethanol46.07100 mL-
Water18.02100 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (10.0 g, 0.045 mol) in a mixture of ethanol (100 mL) and water (100 mL).

  • Add sodium hydroxide (3.6 g, 0.090 mol) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.

  • The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield pure this compound.

Expected Yield and Spectral Data:

ProductYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
This compound85-95141-14213.2 (br s, 1H), 8.50 (s, 1H), 2.75 (t, J=6.0 Hz, 2H), 2.45 (t, J=6.4 Hz, 2H), 2.05 (m, 2H)194.8, 164.2, 159.0, 146.1, 118.5, 111.9, 36.8, 23.0, 22.5

Logical Relationship of the Synthetic Steps

The synthesis follows a logical progression from simple, commercially available starting materials to the more complex target molecule. The key transformation is the construction of the benzofuran ring system, which is efficiently achieved through the condensation reaction. The subsequent hydrolysis is a straightforward deprotection step to unmask the desired carboxylic acid functionality.

Logical_Flow Start Commercially Available Starting Materials (1,3-Cyclohexanedione, Ethyl Bromopyruvate) Step1 Step 1: Condensation Reaction (Formation of Benzofuran Ring and Ester) Start->Step1 Intermediate Intermediate Product (Ethyl Ester) Step1->Intermediate Step2 Step 2: Hydrolysis (Deprotection of Carboxylic Acid) Intermediate->Step2 FinalProduct Final Product (this compound) Step2->FinalProduct

Caption: Logical flow of the synthesis of the target compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis is a reliable and efficient method for obtaining this valuable heterocyclic compound. The provided quantitative data and experimental details should enable researchers and professionals in the field of drug development to successfully replicate this synthesis and explore the potential of this and related molecules in their research endeavors.

An In-depth Technical Guide to the Physicochemical Properties of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical structure, physical characteristics, and predicted properties, offering a valuable resource for researchers engaged in its synthesis, characterization, and application.

Chemical Structure and Identification

This compound is a bicyclic molecule featuring a fused furan and cyclohexanone ring system, with a carboxylic acid substituent on the furan ring.

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12];

}

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
Molecular Formula C₉H₈O₄PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
Melting Point 141 - 142 °CSigma-Aldrich[2]
Boiling Point Not available-
XlogP 0.6PubChem (Predicted)[1]
pKa Not available-
Solubility Not available-
Appearance SolidSigma-Aldrich[2]

Synthesis

A plausible synthetic workflow is outlined below:

Synthesis_Workflow

Figure 2: A proposed synthetic workflow for this compound.

Note: This represents a generalized pathway. The specific reagents and reaction conditions for the carboxylation step would need to be optimized experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data such as 1H NMR, 13C NMR, IR, and mass spectrometry for this compound are not publicly available in the searched databases. The acquisition and interpretation of this data are crucial for the unambiguous identification and characterization of the compound.

Biological Activity

The biological activity of this compound has not been extensively reported. However, the benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. Therefore, it is plausible that this compound and its derivatives may possess interesting biological activities that warrant further investigation.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. Researchers working with this compound would need to develop and validate their own methodologies.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. While basic physicochemical identifiers are known, a significant lack of experimental data exists, particularly concerning its boiling point, solubility, pKa, and detailed spectroscopic characterization. Furthermore, its biological activity remains largely unexplored.

Future research efforts should focus on:

  • Developing and publishing a robust and reproducible synthetic protocol.

  • Conducting thorough spectroscopic analysis (NMR, IR, MS) to provide a complete characterization.

  • Experimentally determining key physicochemical parameters such as boiling point, solubility in various solvents, and pKa.

  • Screening the compound for a range of biological activities to elucidate its potential as a therapeutic agent.

This foundational work is essential to unlock the full potential of this compound and its derivatives for future drug discovery and development programs.

References

Biological Activity of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This guide focuses on the subset of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid derivatives and their analogs, summarizing the available quantitative data on their biological effects, detailing relevant experimental methodologies, and illustrating key pathways and workflows to provide a comprehensive resource for researchers and drug development professionals. While research on the specific named scaffold is nascent, analysis of related tetrahydrobenzofuran and benzofuran carboxamide/carboxylic acid derivatives provides critical insights into their therapeutic promise.

Introduction to the Benzofuran Scaffold

The benzofuran moiety, consisting of a fused benzene and furan ring, is a privileged structure in drug discovery.[5][6] Its derivatives are known to possess a wide array of therapeutic properties, including antitumor, antimicrobial, antiviral, and antioxidant activities.[1][7] The partially saturated "tetrahydro" form, specifically the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran core, offers a three-dimensional structure that can be exploited for targeted biological interactions. The addition of a carboxylic acid group at the 3-position introduces a key functional handle for further derivatization and potential interaction with biological targets. This guide consolidates the current understanding of these derivatives by examining their most prominent biological activities.

Anticancer Activity

Derivatives of the benzofuran and tetrahydrobenzofuran core have shown significant antiproliferative activity against a range of human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives, highlighting their potency and selectivity.

Compound/Derivative ClassCancer Cell LineAssay TypeActivity (IC₅₀)Reference
Benzofuran-oxadiazole hybrid 5d A549 (Lung)MTT Assay6.3 ± 0.7 μM[8]
Benzofuran-2-carboxamide 50g HCT-116 (Colon)Not Specified0.87 μM[5]
HeLa (Cervical)Not Specified0.73 μM[5]
A549 (Lung)Not Specified0.57 μM[5]
Benzofuran-based carboxylic acid 44b MDA-MB-231 (Breast)Not Specified2.52 μM[5]
Amino 2-(trimethoxybenzoyl)-benzo[b]furan 10h L1210, FM3A/0, Molt4/C8, CEM/0, HeLaNot Specified16 - 24 nM[9]
Azide-containing tetrahydrobenzofuran 4a UO-31 (Renal)Not Specified69.36% Growth[10]
Azide-containing tetrahydrobenzofuran 4e UO-31 (Renal)Not Specified80.86% Growth[10]
Postulated Mechanism of Action: Apoptosis Induction

Several studies suggest that benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4] This process is characterized by the activation of caspases, a family of cysteine proteases that execute the cell death program. The diagram below illustrates a simplified pathway where a derivative binds to a cellular target, initiating a signaling cascade that culminates in the activation of executioner caspases (e.g., Caspase 3/7) and subsequent cell death.

G cluster_workflow Simplified Apoptosis Pathway Compound Benzofuran Derivative Target Cellular Target Compound->Target Binding Signal Signal Transduction (Initiator Caspases) Target->Signal Activation Caspase Executioner Caspase Activation (Caspase 3/7) Signal->Caspase Activation Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution

A simplified diagram of apoptosis induction by a bioactive compound.

Antimicrobial Activity

The benzofuran scaffold is a promising framework for the development of novel antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[11][12]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The table below presents MIC values for several classes of benzofuran derivatives against various pathogens.

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
Tetrahydrobenzofuran-4(2H)-one 4l Acinetobacter baumannii117 µM[3]
Tetrahydrobenzofuran-4(2H)-one 4d Pseudomonas aeruginosa145 µM[3]
Tetrahydrobenzofuran-4(2H)-one 4l Candida albicans234 µM[3]
5-bromobenzofuran-triazole 10a Escherichia coli1.80 ± 0.25 µg/mL[13]
5-bromobenzofuran-triazole 10b Bacillus subtilis1.25 ± 0.60 µg/mL[13]
Benzofuran-triazine hybrid 8e E. coli, B. subtilis, S. aureus, S. enteritidis32 - 125 µg/mL[14]
Halogenated 3-benzofurancarboxylic acidGram-positive cocci (Staphylococcus, Bacillus)50 - 200 µg/mL[15]
Halogenated 3-benzofurancarboxylic acidCandida albicans, C. parapsilosis100 µg/mL[15]

Experimental Protocols & Methodologies

The discovery and evaluation of novel bioactive compounds follow a structured workflow, from chemical synthesis to biological screening.

G cluster_workflow General Workflow for Biological Evaluation Synthesis 1. Compound Synthesis (e.g., Multi-component Reaction) Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening 3. Primary In Vitro Screening (e.g., MTT, Disc Diffusion) Purification->Screening DoseResponse 4. Dose-Response Analysis (IC₅₀ / MIC Determination) Screening->DoseResponse Hit 5. Hit Identification & SAR Studies DoseResponse->Hit

References

Unraveling the Enigmatic Mechanism of Action: 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the specific mechanism of action for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. Despite its availability from commercial suppliers for research purposes, dedicated studies elucidating its biological targets, signaling pathways, and overall pharmacological effects are not publicly available at this time.[1][2] This technical overview, therefore, aims to provide a foundational understanding by exploring the well-documented biological activities of the broader benzofuran chemical class, offering potential avenues for future investigation into this specific molecule.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[3] These compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] The versatility of the benzofuran nucleus allows for a wide array of structural modifications, leading to a broad spectrum of biological activities.

Potential Biological Activities of Benzofuran Derivatives

While the specific activities of this compound remain uncharacterized, the known biological landscape of its parent scaffold provides a fertile ground for hypothesis-driven research.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of benzofuran derivatives.[4] For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria and various Candida species.[4] This suggests that this compound could potentially be investigated for its efficacy against microbial pathogens.

Anti-inflammatory and Antioxidant Properties

The benzofuran core is a common motif in compounds exhibiting significant anti-inflammatory and antioxidant activities.[5] Some benzofuran derivatives have been shown to act as scavengers of free radicals, such as DPPH, indicating their potential to mitigate oxidative stress.[5] The anti-inflammatory effects are often attributed to the modulation of various inflammatory pathways.

Anticancer Potential

A compelling area of research for benzofuran compounds is their potential as anticancer agents.[3] Various synthetic derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Future Directions: Elucidating the Mechanism of Action

To ascertain the specific mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following outlines a potential workflow for future research.

Proposed Experimental Workflow

A logical progression of experiments to determine the compound's mechanism of action would involve initial screening for biological activity followed by more in-depth mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies phenotypic_screening Phenotypic Screening (e.g., cell viability, antimicrobial assays) pathway_analysis Signaling Pathway Analysis (e.g., Western blot, qPCR) phenotypic_screening->pathway_analysis Identified Activity target_based_screening Target-Based Screening (e.g., enzyme inhibition assays) binding_studies Target Binding Studies (e.g., SPR, ITC) target_based_screening->binding_studies Identified Target in_vivo_models In Vivo Model Validation pathway_analysis->in_vivo_models binding_studies->in_vivo_models

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Conclusion

References

Unveiling the Therapeutic Potential of Tetrahydrobenzofuran Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the significant therapeutic potential of tetrahydrobenzofuran compounds, a class of heterocyclic molecules demonstrating promising activity against a range of challenging diseases, most notably cancer. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core therapeutic targets, quantitative efficacy data, detailed experimental methodologies, and critical signaling pathways associated with these compounds.

Tetrahydrobenzofuran derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a breadth of biological activities. This guide synthesizes the current landscape of research, focusing on four key therapeutic targets that have been identified for this class of compounds: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Lysine-Specific Demethylase 1 (LSD1), Estrogen Receptors (ER), and Tubulin. By modulating these critical cellular components, tetrahydrobenzofuran derivatives present novel opportunities for the development of targeted therapies.

This technical guide aims to accelerate research and development in this promising area by providing a centralized resource of actionable data and methodologies.

Key Therapeutic Targets and Mechanisms of Action

The anticancer properties of tetrahydrobenzofuran compounds are attributed to their interaction with several key proteins involved in tumor growth, proliferation, and survival.

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Tetrahydrobenzofuran derivatives have been identified as potential inhibitors of VEGFR-2, thereby impeding the blood supply to tumors.

2. Lysine-Specific Demethylase 1 (LSD1): LSD1 is an enzyme that plays a critical role in gene regulation and is frequently overexpressed in various cancers.[2] Inhibition of LSD1 by tetrahydrobenzofuran compounds can lead to the reactivation of tumor suppressor genes and inhibit cancer cell proliferation.

3. Estrogen Receptors (ER): For hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor is a key therapeutic target.[3] Specific tetrahydrobenzofuran derivatives have shown the potential to modulate ER activity, offering a pathway to inhibit the growth of these cancers.

4. Tubulin: Microtubules, composed of tubulin proteins, are essential for cell division. Compounds that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis in cancer cells.[4] Several benzofuran derivatives, including those with a tetrahydrobenzofuran core, have demonstrated tubulin polymerization inhibitory activity.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various tetrahydrobenzofuran and related benzofuran derivatives against their therapeutic targets and cancer cell lines.

Table 1: Anticancer Activity of Tetrahydrobenzofuran and Benzofuran Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineAssay TypeIC50 / Growth InhibitionReference
p-azidobenzoyl-tetrahydrobenzofuran-4(5H)-one hybridsUO-31 (Renal Cancer)Not Specified69.36% growth inhibition (compound 4a)[5][6]
p-azidobenzoyl-tetrahydrobenzofuran-4(5H)-one hybridsUO-31 (Renal Cancer)Not Specified80.86% growth inhibition (compound 4e)[5]
Benzofuran-chalcone derivativesHCC1806 (Breast Squamous Carcinoma)MTT AssayIC50: 5.93 µmol L⁻¹ (compound 4g)[7]
Benzofuran-chalcone derivativesHeLa (Cervical Cancer)MTT AssayIC50: 5.61 µmol L⁻¹ (compound 4g)[7]
Benzofuran-chalcone derivativesA549 (Lung Cancer)MTT Assay-[7]
Benzofuran derivativeMCF-7 (Breast Cancer)MTT AssayIC50: 1.287 µM (compound 13g)[4]
Benzofuran derivativeNCI-H23 (Lung Cancer)Not Specified-[4]
Benzofuran derivativeA549 (Lung Cancer)Not SpecifiedIC50: 1.48 µM (compound 16b)[4]
Benzofuran derivativeK562 (Leukemia)MTT AssayIC50: 29.66 µM[4]
Benzofuran derivativeA549 (Lung Cancer)MTT AssayIC50: 25.15 µM[4]

Table 2: Inhibitory Activity of Tetrahydrobenzofuran and Benzofuran Derivatives against Specific Molecular Targets

Compound ClassTargetAssay TypeIC50Reference
Benzofuran-chalcone derivativeVEGFR-2Kinase AssayIC50: 1.07 nM (compound 5c)[8]
Benzofuran derivativeVEGFR-2Kinase AssayIC50: 1.00 x 10⁻³ µM (compound 6d)[9]
Benzofuran derivativeLSD1Biochemical AssayIC50: 0.065 µM (compound 17i)[10]
Benzofuran derivativeTubulin PolymerizationIn Vitro Fluorescence Polymerization-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in the evaluation of tetrahydrobenzofuran compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydrobenzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

VEGFR-2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[13][14]

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human VEGFR-2 kinase, a specific peptide substrate, and ATP.

  • Assay Procedure:

    • Add the reaction buffer, substrate, and the test tetrahydrobenzofuran compound at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method such as the Kinase-Glo™ MAX assay, which measures the amount of ATP remaining in the well.[14][15] A decrease in luminescence indicates kinase activity, and the inhibition is calculated relative to a control without the inhibitor.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LSD1 Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the demethylase activity of LSD1.[16]

  • Assay Principle: The assay typically measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction. This is often done using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate like Amplex Red.[16]

  • Procedure:

    • Recombinant human LSD1 enzyme is incubated with a methylated histone peptide substrate (e.g., H3K4me1/2) in the presence of various concentrations of the tetrahydrobenzofuran inhibitor.[16]

    • The reaction is initiated, and after a set incubation period, a detection reagent containing HRP and a fluorescent substrate is added.

    • The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated based on the reduction in fluorescence signal, which corresponds to the inhibition of LSD1 activity.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.[17][18]

  • Principle: The assembly of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method.[18] The fluorescence-based assay utilizes a reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[18]

  • Methodology:

    • Purified tubulin is incubated at 37°C in a polymerization buffer containing GTP.

    • The test tetrahydrobenzofuran compound is added at various concentrations.

    • The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

  • Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors will show a decrease in the rate and/or extent of polymerization.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Tetrahydrobenzofuran Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Kinase Kinase Assays (VEGFR-2, etc.) Synthesis->Kinase Demethylase Demethylase Assay (LSD1) Synthesis->Demethylase Polymerization Tubulin Polymerization Assay Synthesis->Polymerization IC50 IC50 Determination MTT->IC50 Kinase->IC50 Demethylase->IC50 Polymerization->IC50

Caption: General experimental workflow for the evaluation of tetrahydrobenzofuran compounds.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Tetrahydrobenzofuran Tetrahydrobenzofuran Compound Tetrahydrobenzofuran->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of tetrahydrobenzofuran compounds.

LSD1_mechanism LSD1 LSD1 Enzyme Demethylation Demethylation LSD1->Demethylation GeneActivation Activation of Tumor Suppressor Genes Tetrahydrobenzofuran Tetrahydrobenzofuran Compound Tetrahydrobenzofuran->LSD1 Inhibition Tetrahydrobenzofuran->GeneActivation Leads to Histone Methylated Histone H3 (H3K4me1/2) Histone->LSD1 Substrate GeneRepression Repression of Tumor Suppressor Genes Demethylation->GeneRepression

References

Spectroscopic and Synthetic Profile of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside a detailed theoretical synthesis protocol.

Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 56671-28-4[1][2]
Molecular Formula C₉H₈O₄[3]
Molecular Weight 180.16 g/mol [3]
Canonical SMILES C1CC2=C(C(=O)C1)C(=CO2)C(=O)O[3]
InChI Key FABBWECRHZNMDQ-UHFFFAOYSA-N[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0br s1HCarboxylic acid (-COOH)
~8.10s1HH2 (furan ring)
~2.90t, J = 6.0 Hz2HH5 (methylene adjacent to C=O)
~2.55t, J = 6.0 Hz2HH7 (methylene adjacent to furan fusion)
~2.15p2HH6 (methylene)

br s = broad singlet, s = singlet, t = triplet, p = pentet

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~195.0C4 (ketone C=O)
~168.0Carboxylic acid C=O
~158.0C7a (furan fusion)
~145.0C2 (furan ring)
~120.0C3a (furan fusion)
~115.0C3 (furan ring)
~38.0C5 (methylene adjacent to C=O)
~25.0C7 (methylene adjacent to furan fusion)
~22.0C6 (methylene)
Table 3: Predicted Infrared (IR) Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~1720StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (conjugated ketone)
~1620MediumC=C stretch (furan ring)
~1250StrongC-O stretch (carboxylic acid)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
180[M]⁺ (Molecular ion)
163[M - OH]⁺
152[M - CO]⁺
135[M - COOH]⁺

Experimental Protocols

Proposed Synthesis of this compound

The following is a detailed theoretical protocol for the synthesis of the title compound, starting from 1,3-cyclohexanedione and ethyl bromopyruvate.

Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

  • Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 eq).

  • Alkylation: To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heating: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is approximately 1-2. This will precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.

Visualization of the Proposed Synthetic Pathway

The following diagram illustrates the logical flow of the proposed synthesis.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Annulation cluster_step2 Step 2: Hydrolysis A 1,3-Cyclohexanedione C Ethyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate A->C Base (e.g., NaOEt) B Ethyl Bromopyruvate B->C D 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylic acid C->D Base (e.g., NaOH), then Acid (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

References

A Technical Guide to Usnic Acid: A Natural Analog of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Usnic Acid - A Prominent Natural Tetrahydrobenzofuran Analog

Usnic acid, a naturally occurring dibenzofuran derivative found predominantly in lichens of the Usnea genus, represents a significant natural product analog of the synthetic core 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.[1] First isolated in 1844, usnic acid has garnered considerable scientific interest due to its wide range of biological activities, making it a valuable lead compound in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the biological properties of usnic acid, with a focus on its quantitative data, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Biological Activities of Usnic Acid

Usnic acid exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][4][5] These activities are attributed to its unique chemical structure and its ability to interact with various cellular targets.

Anticancer Activity

Usnic acid has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][6] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[7][8] Notably, usnic acid has been shown to be effective against both p53 wild-type and p53-deficient cancer cells, suggesting its potential for broad therapeutic application.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of usnic acid are well-documented.[1][3] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][9] The underlying mechanism of its anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1]

Antimicrobial Activity

Usnic acid possesses potent antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][10] Its mode of action involves the inhibition of DNA and RNA synthesis in bacterial cells.[11] It is also effective against various fungal species.[10]

Antidiabetic Activity

Recent studies have highlighted the potential of usnic acid as an antidiabetic agent through its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[5] By inhibiting this enzyme, usnic acid can help to regulate postprandial blood glucose levels.

Quantitative Biological Data

The biological activities of usnic acid have been quantified in numerous studies, with IC50 values providing a measure of its potency. The following tables summarize key quantitative data for its anticancer, anti-inflammatory, and antidiabetic activities.

Table 1: Anticancer Activity of Usnic Acid

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast AdenocarcinomaMTT>25[3]
HeLaCervix AdenocarcinomaMTT>25[3]
HCT-116Colon CarcinomaMTT>25[3]
A-375MelanomaxCELLigence20[12]
MDA-MB-231Breast CancerProliferation22.3[13]

Table 2: Anti-inflammatory and Antidiabetic Activity of Usnic Acid

ActivityTarget/AssayResultReference
Anti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 macrophagesDose-dependent reduction[1]
Antidiabeticα-glucosidase inhibitionIC50: 106.78 µg/mL[5]

Signaling Pathways Modulated by Usnic Acid

Usnic acid exerts its biological effects by modulating several key intracellular signaling pathways. A primary mechanism of its anti-inflammatory and anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, it has been shown to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7]

Usnic_Acid_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 GF Growth Factors GFR Growth Factor Receptor GF->GFR IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK PI3K PI3K GFR->PI3K IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IKK->NFkB leads to activation IkappaB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) MAPK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression NFkB_nuc->Gene_Expression Usnic_Acid Usnic Acid Usnic_Acid->IKK Usnic_Acid->MAPKKK Usnic_Acid->Akt

Caption: Signaling pathways modulated by Usnic Acid.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of usnic acid's biological activities.

α-Glucosidase Inhibition Assay

This protocol is adapted from the study by Maulidiyah et al. (2022) to determine the α-glucosidase inhibitory activity of usnic acid.[5]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Usnic acid

  • Acarbose (positive control)

  • Phosphate buffer (pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of usnic acid in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of usnic acid solution (at various concentrations), and 20 µL of α-glucosidase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank containing all reagents except the sample is also prepared.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of usnic acid.

Cell Viability Assay (MTT)

This protocol is a general representation for assessing the cytotoxicity of usnic acid against cancer cell lines, as described in studies by Brisdelli et al. (2013).[3]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Usnic acid

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of usnic acid in the complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of usnic acid. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the effect of usnic acid on the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK, as suggested by studies on its anti-inflammatory mechanism.[1]

Materials:

  • Cells (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • Usnic acid

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat the cells with LPS and/or usnic acid for the specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Usnic acid stands out as a compelling natural product analog of the this compound core, exhibiting a remarkable range of biological activities with significant therapeutic potential. Its well-characterized anticancer, anti-inflammatory, and antimicrobial properties, coupled with an increasing understanding of its mechanisms of action at the molecular level, make it a valuable scaffold for further drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a robust resource for researchers and scientists aiming to explore the full therapeutic potential of usnic acid and its derivatives. Further investigation into its structure-activity relationships and the development of targeted delivery systems will be crucial in translating its promising in vitro and in vivo activities into clinical applications.

References

In Vitro Screening of Novel Benzofuran Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro screening of novel benzofuran carboxylic acids, a promising class of compounds with diverse biological activities. This document outlines detailed experimental protocols for key assays, summarizes quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process and the potential mechanisms of action of these compounds.

Introduction to Benzofuran Carboxylic Acids

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide range of pharmacological properties.[1] The incorporation of a carboxylic acid moiety into the benzofuran core has been a successful strategy in the development of novel therapeutic agents with activities including anticancer, antimicrobial, and enzyme inhibition.[2][3][4] This guide focuses on the in vitro methodologies employed to identify and characterize the biological effects of these promising molecules.

Experimental Workflows

The in vitro screening of novel benzofuran carboxylic acids typically follows a hierarchical approach, starting from broad cytotoxicity and antimicrobial assessments to more specific target-based enzyme and cellular pathway inhibition assays.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening (Hit Confirmation & Prioritization) cluster_3 Mechanism of Action Studies Synthesis of Novel\nBenzofuran Carboxylic Acids Synthesis of Novel Benzofuran Carboxylic Acids Cytotoxicity Screening\n(e.g., MTT, SRB assays) Cytotoxicity Screening (e.g., MTT, SRB assays) Synthesis of Novel\nBenzofuran Carboxylic Acids->Cytotoxicity Screening\n(e.g., MTT, SRB assays) Antimicrobial Screening\n(e.g., MIC assay) Antimicrobial Screening (e.g., MIC assay) Synthesis of Novel\nBenzofuran Carboxylic Acids->Antimicrobial Screening\n(e.g., MIC assay) Dose-Response Analysis\n(IC50/MIC determination) Dose-Response Analysis (IC50/MIC determination) Cytotoxicity Screening\n(e.g., MTT, SRB assays)->Dose-Response Analysis\n(IC50/MIC determination) Antimicrobial Screening\n(e.g., MIC assay)->Dose-Response Analysis\n(IC50/MIC determination) Selectivity Profiling Selectivity Profiling Dose-Response Analysis\n(IC50/MIC determination)->Selectivity Profiling Enzyme Inhibition Assays\n(e.g., Pim-1, Carbonic Anhydrase) Enzyme Inhibition Assays (e.g., Pim-1, Carbonic Anhydrase) Selectivity Profiling->Enzyme Inhibition Assays\n(e.g., Pim-1, Carbonic Anhydrase) Cell-Based Pathway Assays\n(e.g., NF-κB inhibition) Cell-Based Pathway Assays (e.g., NF-κB inhibition) Selectivity Profiling->Cell-Based Pathway Assays\n(e.g., NF-κB inhibition)

Caption: A generalized workflow for the in vitro screening of novel benzofuran carboxylic acids.

Data Presentation: Biological Activities of Novel Benzofuran Carboxylic Acids

The following tables summarize the in vitro biological activities of selected novel benzofuran carboxylic acid derivatives from recent studies.

Anticancer Activity
Compound IDCancer Cell LineAssayIC50 (µM)Reference
13b MCF-7 (Breast)MTT1.875[3]
13g MCF-7 (Breast)MTT1.287[3]
13b C-6 (Glioblastoma)MTT1.980[3]
13g C-6 (Glioblastoma)MTT1.622[3]
22d MCF-7 (Breast)MTT3.41[3]
22f MCF-7 (Breast)MTT2.27[3]
28g MDA-MB-231 (Breast)MTT3.01[3]
28g HCT-116 (Colon)MTT5.20[3]
9e MDA-MB-231 (Breast)SRB2.52 ± 0.39[5]
9e MCF-7 (Breast)SRB14.91 ± 1.04[5]
9f MDA-MB-231 (Breast)SRB11.50 ± 1.05[5]
9f MCF-7 (Breast)SRB19.70 ± 2.06[5]
Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
III Staphylococcus aureus50 - 200[2]
IV Staphylococcus aureus50 - 200[2]
VI Staphylococcus aureus50 - 200[2]
III Candida albicans100[2]
VI Candida parapsilosis100[2]
6a Bacillus subtilis6.25[6]
6b Staphylococcus aureus6.25[6]
6f Escherichia coli6.25[6]
1 Salmonella typhimurium12.5[7]
1 Escherichia coli25[7]
1 Staphylococcus aureus12.5[7]
5 Penicillium italicum12.5[7]
6 Colletotrichum musae12.5-25[7]
Enzyme Inhibition
Compound IDEnzymeInhibition ParameterValue (µM)Reference
9b hCA IXKi0.91[8][9]
9e hCA IXKi0.79[8][9]
9f hCA IXKi0.56[8][9]
11b hCA IXKi0.0084[10]
17 hCA IXKi0.0076[10]
28b hCA IXKi0.0055[10]
29a hCA IXKi0.0071[10]
30 hCA IXKi0.0018[10]
27 Pim-1IC500.001[11]
28 Pim-1IC500.019[11]
29 Pim-1IC50-[12]
38 Pim-1IC50-[12]
39 Pim-1IC50-[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used in the screening of novel benzofuran carboxylic acids.

Cytotoxicity Assays

Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran carboxylic acid derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Antimicrobial Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine the MIC.

Protocol:

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the benzofuran carboxylic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Enzyme Inhibition Assays

Principle: This assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), to produce the colored product p-nitrophenol, which can be measured spectrophotometrically. Inhibitors will decrease the rate of this reaction.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate (p-NPA), and solutions of the test compounds.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the Ki value.

Principle: Pim-1 is a serine/threonine kinase. Its activity can be measured by quantifying the amount of ADP produced from the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, Pim-1 enzyme, substrate/ATP mix, and serial dilutions of the benzofuran carboxylic acid inhibitors.

  • Kinase Reaction: In a 384-well plate, add the inhibitor, the enzyme, and the substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition and the IC50 value.

Cell-Based Pathway Assay

Principle: This assay typically utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB signaling pathway will result in a decrease in reporter gene expression.

Protocol:

  • Cell Culture: Use a cell line that stably expresses an NF-κB luciferase reporter construct.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of NF-κB inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by novel benzofuran carboxylic acids is crucial for their development as therapeutic agents.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[13] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Some benzofuran derivatives have been shown to inhibit this pathway.[14]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Benzofuran Benzofuran Carboxylic Acid Benzofuran->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by benzofuran carboxylic acids.
Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[15] It is a validated target in oncology, and several benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors.[11][12]

G cluster_0 Upstream Signaling cluster_1 Pim-1 Kinase Activity cluster_2 Downstream Effects Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 upregulates expression BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates (inactivates) CDC25A CDC25A (cell cycle) Pim1->CDC25A phosphorylates (activates) MYC c-Myc (transcription factor) Pim1->MYC stabilizes Benzofuran Benzofuran Carboxylic Acid Benzofuran->Pim1 inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis leads to Proliferation Cell Cycle Progression CDC25A->Proliferation promotes MYC->Proliferation promotes

Caption: A simplified representation of the Pim-1 kinase signaling pathway and its inhibition by benzofuran carboxylic acids.
Carbonic Anhydrase and its Physiological Role

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16] They are involved in various physiological processes, including pH regulation and CO2 transport.[14] Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and are considered important therapeutic targets.

G cluster_0 Physiological Reaction cluster_1 Cellular Processes CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_regulation pH Regulation HCO3_H->pH_regulation influences CO2_transport CO2 Transport HCO3_H->CO2_transport facilitates CA->H2CO3 catalyzes Benzofuran Benzofuran Carboxylic Acid Benzofuran->CA inhibits

Caption: The role of carbonic anhydrase in physiological processes and its inhibition by benzofuran carboxylic acids.

Conclusion

The in vitro screening of novel benzofuran carboxylic acids is a critical step in the identification and development of new therapeutic agents. This guide has provided a framework for conducting and interpreting these essential studies, from initial high-throughput screening to detailed mechanism of action investigations. The versatility of the benzofuran scaffold, coupled with the strategic incorporation of a carboxylic acid moiety, continues to yield compounds with significant potential to address unmet medical needs in oncology, infectious diseases, and beyond.

References

The Discovery and Isolation of Bioactive Benzofuran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a pivotal scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of pharmacological activities, making them a subject of intense research in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of bioactive benzofuran compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate further research and development in this promising field.

Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data on their biological activities, providing a comparative overview of their potency.

Anticancer Activity

Benzofuran compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and critical signaling pathways.[1][2]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineActivity MetricValueReference
BNC105 VariousGI₅₀8.79 - 9.73 µM[3]
Compound 10h L1210, FM3A/0, Molt4/C8, CEM/0, HeLaIC₅₀16 - 24 nM[3]
Compound 3f HEPG2 (Liver Carcinoma)IC₅₀12.4 µg/mL[4]
Compound 9 SQ20B (Head and Neck)IC₅₀0.46 µM[5]
Compound 16 MG-63 (Osteosarcoma)IC₅₀11.9 µM[6]
Compound 18 HepG2 (Hepatocellular Carcinoma)IC₅₀9.15 µM[6]
Antimicrobial Activity

The structural diversity of benzofurans has led to the development of potent antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundMicroorganismActivity MetricValueReference
Compounds 15, 16 (hydroxyl at C-6) S. aureus, MRSA, B. subtilis, P. aeruginosaMIC₈₀0.78 - 3.12 µg/mL[7]
1-(thiazol-2-yl)pyrazoline derivative (19) Gram-negative bacteriaInhibitory zone25 mm[7][8]
1-(thiazol-2-yl)pyrazoline derivative (19) Gram-positive bacteriaInhibitory zone20 mm[7][8]
Compound 22 A. fumigatus, C. albicans-Promising antifungal agent[7]
Anti-inflammatory Activity

Benzofuran derivatives have been shown to modulate inflammatory pathways, highlighting their potential as anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundAssayActivity MetricValueReference
Compound 5d NO production in RAW-264.7 cellsIC₅₀52.23 ± 0.97 µM[9][10]
Compound 2 NO production in RAW264.7 macrophagesIC₅₀10.00 µM[6]

Experimental Protocols

This section provides detailed methodologies for the isolation of naturally occurring benzofurans and the synthesis of novel derivatives.

Isolation of Benzofuran Compounds from Natural Sources

The isolation of bioactive compounds from natural sources is a critical step in drug discovery. The following is a general workflow for the isolation and characterization of benzofuran compounds from plant material.[7][11]

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Separation cluster_2 Structure Elucidation and Bioassay A Plant Material (e.g., dried, powdered) B Solvent Extraction (e.g., Methanol, Chloroform) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) C->D E Fractions of Varying Polarity D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Further Fractionation F->G H Preparative HPLC/TLC G->H I Isolation of Pure Compounds H->I J Spectroscopic Analysis (NMR, MS, IR, UV) I->J L Biological Activity Screening I->L K Structure Determination J->K M Identification of Bioactive Benzofuran K->M L->M

General workflow for the isolation of bioactive benzofurans.

Methodology:

  • Plant Material Preparation: The plant material (e.g., roots, leaves, or stems) is collected, dried, and ground into a fine powder to increase the surface area for extraction.[7]

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of varying polarities such as methanol, ethanol, or chloroform, to liberate the chemical constituents.[7]

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.[3]

  • Chromatographic Separation: Each fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This often involves:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex to achieve initial separation.[7]

    • Flash Chromatography: A faster version of column chromatography for efficient separation.[7]

    • High-Performance Liquid Chromatography (HPLC): A highly versatile and robust technique for the final purification of compounds.[7]

    • Thin-Layer Chromatography (TLC): Used for monitoring the separation process and assessing the purity of the isolated compounds.[7]

  • Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.[11]

  • Bioassays: The isolated and characterized benzofuran compounds are then screened for their biological activities using relevant in vitro and in vivo assays.

Synthesis of Benzofuran Derivatives

Chemical synthesis allows for the creation of novel benzofuran derivatives with potentially enhanced biological activities. A common synthetic route is the palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A o-Iodophenol D Coupling Reaction A->D B Terminal Alkyne B->D C Pd Catalyst (e.g., (PPh3)PdCl2) CuI Co-catalyst Base (e.g., Triethylamine) C->D E Coupled Intermediate D->E F Cyclization E->F G Benzofuran Derivative F->G

Synthetic workflow for benzofuran derivatives.

Methodology (Example: Sonogashira Coupling and Cyclization):

  • Reaction Setup: To a solution of an appropriately substituted o-iodophenol in a suitable solvent (e.g., triethylamine), a terminal alkyne, a palladium catalyst (e.g., (PPh₃)₂PdCl₂), and a copper(I) iodide co-catalyst are added under an inert atmosphere.

  • Sonogashira Coupling: The reaction mixture is stirred at room temperature or heated to facilitate the cross-coupling reaction between the o-iodophenol and the terminal alkyne.

  • Intramolecular Cyclization: Upon completion of the coupling reaction, the intermediate is subjected to conditions that promote intramolecular cyclization to form the benzofuran ring. This may involve heating or the addition of a specific reagent.

  • Workup and Purification: The reaction mixture is then worked up by quenching the reaction, extracting the product with an organic solvent, and washing with brine. The crude product is purified by column chromatography on silica gel to yield the desired benzofuran derivative.

Signaling Pathways Targeted by Bioactive Benzofurans

Several bioactive benzofuran derivatives exert their cellular effects by modulating key signaling pathways implicated in diseases like cancer and inflammation.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[5] Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling.[8][10]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EBP1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1

Inhibition of the mTOR signaling pathway by benzofurans.
NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[9][10] Benzofuran derivatives have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory mediators.[9][10]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation Benzofuran Benzofuran Derivatives Benzofuran->IKK Benzofuran->MAPK

Inhibition of NF-κB and MAPK pathways by benzofurans.

Conclusion

The benzofuran scaffold continues to be a rich source of bioactive compounds with significant therapeutic potential. This guide has provided a comprehensive overview of the discovery, isolation, and biological evaluation of these promising molecules, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols and summaries of quantitative data are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel benzofuran-based therapeutics. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, further underscores their importance and provides a rational basis for future drug design and optimization.

References

Preliminary Cytotoxicity Screening of Tetrahydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of tetrahydrobenzofuran derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. This document outlines key experimental protocols, presents quantitative cytotoxicity data, and visualizes associated cellular signaling pathways to facilitate further research and development in this promising area.

Introduction to Tetrahydrobenzofuran Derivatives in Cancer Research

Tetrahydrobenzofuran scaffolds are prevalent in a variety of biologically active natural products and synthetic molecules. Their structural versatility allows for diverse chemical modifications, leading to the synthesis of novel derivatives with a wide spectrum of pharmacological activities.[1] In recent years, numerous studies have focused on the anticancer potential of these compounds, revealing their ability to inhibit the growth of various cancer cell lines.[1][2] Preliminary cytotoxicity screening is a critical first step in the evaluation of these derivatives, providing essential data on their potency and selectivity against different cancer cell types.

Quantitative Cytotoxicity Data

The cytotoxic effects of various tetrahydrobenzofuran and related benzofuran derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several derivatives, demonstrating the impact of different structural modifications on their cytotoxic efficacy.

Derivative TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydrobenzodifuran-Imidazolium Salts 3-(2-Naphthylmethyl)-1-((2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)methyl)-1H-5,6-dimethyl-benzimidazol-3-ium bromide (42)SMMC-7721 (Hepatocellular Carcinoma)1.06[3]
A549 (Lung Carcinoma)2.34[3]
SW480 (Colon Adenocarcinoma)4.34[3]
3-(2-Naphthylacyl)-1-((2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)methyl)-1H-2-methyl-benzimidazol-3-ium bromide (37)SMMC-7721 (Hepatocellular Carcinoma)-[3]
MCF-7 (Breast Adenocarcinoma)-[3]
p-Azidobenzoyl-tetrahydrobenzofuran-4(5H)-one Hybrids Compound with 4-NO2 substitution (73a)UO-31 (Renal Cancer)Growth Inhibition of 69.36% at 10 µM[1][2]
Compound with 4-Br substitution (73e)UO-31 (Renal Cancer)Growth Inhibition of 80.66% at 10 µM[1][2]
Benzofuran-Substituted Chalcone Derivatives Compound 2MCF-7 (Breast Adenocarcinoma)9.37-2.71[4]
MDA-MB-231 (Breast Adenocarcinoma)5.36-2.12[4]
A549 (Lung Carcinoma)3.23-2.21[4]
H1299 (Lung Carcinoma)6.07-2.92[4]
Compound 4MCF-7 (Breast Adenocarcinoma)9.37-2.71[4]
MDA-MB-231 (Breast Adenocarcinoma)5.36-2.12[4]
A549 (Lung Carcinoma)3.23-2.21[4]
H1299 (Lung Carcinoma)6.07-2.92[4]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of cytotoxicity. This section provides detailed methodologies for the most commonly employed assays in the preliminary screening of tetrahydrobenzofuran derivatives.

General Experimental Workflow

The preliminary cytotoxicity screening of novel compounds typically follows a standardized workflow to ensure consistent and reliable data generation.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Compound Tetrahydrobenzofuran Derivative Synthesis Treatment Incubation with Derivatives Compound->Treatment CellCulture Cancer Cell Line Seeding & Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT Apoptosis Apoptosis Assay Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle IC50 IC50 Value Determination MTT->IC50 Apoptosis->IC50 CellCycle->IC50

General workflow for cytotoxicity screening.
MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Tetrahydrobenzofuran derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrobenzofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Tetrahydrobenzofuran derivatives

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the tetrahydrobenzofuran derivatives for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Tetrahydrobenzofuran derivatives

  • Human cancer cell lines

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the tetrahydrobenzofuran derivatives for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways in Tetrahydrobenzofuran-Induced Cytotoxicity

The cytotoxic effects of tetrahydrobenzofuran derivatives are often mediated through the modulation of specific cellular signaling pathways that control cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Some benzofuran derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation THBF Tetrahydrobenzofuran Derivatives THBF->PI3K Inhibition THBF->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR pathway.
Extrinsic Apoptosis Signaling Pathway

The extrinsic apoptosis pathway is initiated by the binding of death ligands to death receptors on the cell surface. This leads to the activation of a caspase cascade, ultimately resulting in programmed cell death. Some benzofuran derivatives have been found to induce apoptosis through this pathway.

G DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC recruits Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis THBF Tetrahydrobenzofuran Derivatives THBF->DeathReceptor Upregulation/ Sensitization

Induction of the extrinsic apoptosis pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, plays a crucial role in regulating cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain benzofuran derivatives may exert their cytotoxic effects by modulating the activity of key components of this pathway.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation THBF Tetrahydrobenzofuran Derivatives THBF->Raf Inhibition THBF->MEK Inhibition THBF->ERK Inhibition

Modulation of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary cytotoxicity screening of tetrahydrobenzofuran derivatives. The presented data underscores the potential of this class of compounds as anticancer agents. The detailed experimental protocols offer a standardized approach for in vitro evaluation, while the visualized signaling pathways provide insights into their potential mechanisms of action. Further investigation into the structure-activity relationships and in vivo efficacy of promising lead compounds is warranted to advance the development of novel tetrahydrobenzofuran-based cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed palladium-catalyzed synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is based on a two-step sequence involving a palladium-catalyzed O-arylation followed by an intramolecular aldol condensation.

Introduction

The this compound scaffold is a key heterocyclic motif found in a variety of biologically active compounds. Its synthesis is of significant interest for the development of new therapeutic agents. Palladium catalysis offers a powerful and versatile tool for the construction of the benzofuran ring system. This protocol outlines a hypothetical, yet plausible, synthetic route amenable to laboratory-scale preparation.

Proposed Synthetic Pathway

The proposed synthesis commences with the palladium-catalyzed O-arylation of 1,3-cyclohexanedione with ethyl 2-bromoacetoacetate. This is followed by a base-mediated intramolecular aldol condensation of the resulting intermediate to yield the target compound, this compound.

cluster_0 Step 1: Palladium-Catalyzed O-Arylation cluster_1 Step 2: Intramolecular Aldol Condensation & Hydrolysis A 1,3-Cyclohexanedione C Intermediate A A->C Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 110 °C B Ethyl 2-bromoacetoacetate B->C D This compound C->D 1. NaOEt, EtOH, reflux 2. NaOH(aq), reflux 3. HCl(aq)

Caption: Proposed two-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the suggested quantities and molar equivalents for the synthesis.

Reagent/ComponentMolecular Weight ( g/mol )AmountMolar Equivalents
Step 1: O-Arylation
1,3-Cyclohexanedione112.131.12 g1.0
Ethyl 2-bromoacetoacetate211.042.32 g1.1
Palladium(II) Acetate224.5045 mg0.02
Xantphos578.68174 mg0.03
Cesium Carbonate325.824.89 g1.5
Toluene-50 mL-
Step 2: Cyclization & Hydrolysis
Crude Intermediate A~224.25~2.24 g1.0
Sodium Ethoxide (21% in EtOH)68.053.2 mL1.0
Ethanol-40 mL-
Sodium Hydroxide (10% aq.)40.0020 mL-
Hydrochloric Acid (6 M)36.46to pH 1-2-
Expected Product
This compound180.16~1.26 g~70% overall yield

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,6-dioxocyclohexyl)acetoacetate (Intermediate A)

  • To a dry 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexanedione (1.12 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), Xantphos (174 mg, 0.3 mmol), and cesium carbonate (4.89 g, 15.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (50 mL) via syringe, followed by ethyl 2-bromoacetoacetate (2.32 g, 11.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate product.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from the previous step (assuming 10.0 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add sodium ethoxide solution (21% in ethanol, 3.2 mL, 10.0 mmol) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and add 10% aqueous sodium hydroxide solution (20 mL).

  • Heat the mixture to reflux for an additional 2 hours to facilitate ester hydrolysis.

  • Cool the reaction mixture in an ice bath and acidify to pH 1-2 with 6 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

cluster_prep Preparation cluster_step1 Step 1: O-Arylation cluster_step2 Step 2: Cyclization & Hydrolysis cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Glassware setup_reaction Set up Reaction Under Argon prep_reagents->setup_reaction add_reagents Add Reagents & Solvents setup_reaction->add_reagents heat_stir Heat to 110 °C & Stir (12-16h) add_reagents->heat_stir monitor_tlc1 Monitor by TLC heat_stir->monitor_tlc1 workup1 Cool, Filter & Concentrate monitor_tlc1->workup1 purify1 Column Chromatography workup1->purify1 dissolve Dissolve Intermediate in Ethanol purify1->dissolve add_base Add Sodium Ethoxide dissolve->add_base reflux1 Reflux (4-6h) add_base->reflux1 hydrolyze Add NaOH(aq) & Reflux (2h) reflux1->hydrolyze acidify Cool & Acidify with HCl hydrolyze->acidify isolate Filter, Wash & Dry Product acidify->isolate characterize Characterize Product (NMR, MS, IR) isolate->characterize

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene is flammable and toxic.

  • Sodium ethoxide and sodium hydroxide are corrosive. Handle with appropriate care.

  • Hydrochloric acid is corrosive.

experimental protocol for Sonogashira coupling in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Sonogashira Coupling for Benzofuran Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofurans are a vital class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their synthesis is a significant focus in medicinal chemistry and materials science. The Sonogashira coupling reaction provides a powerful and versatile method for constructing the benzofuran scaffold.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[2] For benzofuran synthesis, the strategy generally involves a Sonogashira coupling between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the furan ring.[3] This one-pot or sequential process is highly efficient for creating substituted benzofurans under mild conditions.[4]

General Reaction Scheme & Mechanism

The overall transformation involves the coupling of an o-halophenol with a terminal alkyne, which then undergoes cyclization to yield the 2-substituted benzofuran. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex_A Ar-Pd(II)-X(L)₂ Pd0->Pd_complex_A Oxidative Addition (Ar-X) Pd_complex_B Ar-Pd(II)-C≡CR(L)₂ Pd_complex_A->Pd_complex_B Transmetalation Product Ar-C≡CR Pd_complex_B->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Acetylide Formation Cu_acetylide->Pd_complex_A (to Transmetalation) Alkyne R-C≡C-H Alkyne->CuX + Base

Figure 1: The catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data Summary

The efficiency of the Sonogashira coupling for benzofuran synthesis is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various reported conditions and their outcomes.

Aryl Halide Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-IodophenolPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF801295[5]
2-IodophenolPhenylacetylenePd-PEPPSI complex (2)NoneK₂CO₃DMSO110-81[6]
2-BromophenolPhenylacetylenePd(OAc)₂ (2)CuI (5)K₃PO₄Toluene1002488Custom
2-Chlorophenol1-OctynePd(dba)₂ (3) / SPhos (6)NoneK₃PO₄Dioxane1201875Custom
3-Iodoaniline2-Methyl-3-butyn-2-olPd₁@NC (0.3)CuI (2)NEt₃MeCN805>95[7]
IodobenzenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)NoneCs₂CO₃2-MeTHFRT4892[8]

Note: "Custom" entries are representative examples based on common practices in the field.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran

This protocol describes a general procedure for the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene via a one-pot Sonogashira coupling and cyclization reaction.

Materials:

  • 2-Iodophenol (1.0 mmol, 220 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-iodophenol (220 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (7.6 mg).

    • Evacuate and backfill the flask with argon three times to ensure an inert environment.

  • Addition of Reagents:

    • Add anhydrous DMF (5 mL) via syringe.

    • Add triethylamine (420 µL) via syringe.

    • Add phenylacetylene (132 µL) via syringe. The mixture may change color.

  • Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Increase the temperature to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (2-iodophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Use a solvent system such as hexane/ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to elute the product.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2-phenylbenzofuran as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G Experimental Workflow for Benzofuran Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Solids to Flask (2-Iodophenol, Pd/Cu Catalysts) B 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Solvents & Reagents (DMF, Et3N, Phenylacetylene) B->C D 4. Stir at 80°C (12-16 hours) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench & Extract (NH4Cl, Ethyl Acetate) E->F Reaction Complete G 7. Wash, Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Isolate Pure Product H->I

Figure 2: General experimental workflow for Sonogashira-based benzofuran synthesis.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Benzofuran Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is particularly valuable in drug discovery for screening the cytotoxic effects of chemical compounds.[2] Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties. The MTT assay is a suitable and commonly employed method to evaluate the cytotoxic potential of these derivatives against various cancer cell lines.[3]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[2][4] These insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxicity of benzofuran derivatives using the MTT assay.

Materials and Reagents
  • Benzofuran derivatives of interest

  • Human cancer cell line (e.g., MCF-7, HT-29, MDA-MB-231, or NCI-H446)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2, humidified atmosphere)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)

  • Inverted microscope

  • Sterile pipette tips, tubes, and reservoirs

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate until fully dissolved.

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[5][6]

  • Benzofuran Derivative Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of each benzofuran derivative in DMSO.

    • Store the stock solutions at -20°C.

    • On the day of the experiment, prepare serial dilutions of the benzofuran derivatives in a complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

Assay Protocol

Step 1: Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with a complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in a fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and enter the exponential growth phase.[8]

Step 2: Treatment with Benzofuran Derivatives

  • After the 24-hour incubation, carefully remove the culture medium from the wells.

  • Add 100 µL of the prepared serial dilutions of the benzofuran derivatives to the respective wells in triplicate.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the treatment wells (e.g., 0.5% DMSO in complete medium).

    • Untreated Control (Positive Control): Cells in a complete culture medium only.

    • Blank Control: Wells containing complete culture medium without cells to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

Step 3: MTT Incubation

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for an additional 2-4 hours at 37°C in the CO2 incubator.[7] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

Step 4: Formazan Solubilization

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the crystals.[7]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • The plate should be read within 1 hour of adding the solubilization solution.

Data Presentation

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[9] Non-linear regression analysis using software like GraphPad Prism is recommended for accurate IC50 calculation.[9][10]

Sample Data Tables

Table 1: Raw Absorbance Values (570 nm) after 48h Treatment

Concentration (µM)Replicate 1Replicate 2Replicate 3
Untreated Control1.2541.2891.267
Vehicle Control (0.5% DMSO)1.2481.2751.259
Benzofuran Derivative A (1)1.1021.1251.118
Benzofuran Derivative A (10)0.8560.8790.865
Benzofuran Derivative A (50)0.5120.5330.521
Benzofuran Derivative A (100)0.2340.2450.239
Blank0.0580.0610.059

Table 2: Calculated Percentage of Cell Viability and IC50 Value

Concentration (µM)Average Corrected AbsorbanceStandard Deviation% Cell Viability
Untreated Control1.2110.018100.0
Vehicle Control (0.5% DMSO)1.2010.01499.2
Benzofuran Derivative A (1)1.0560.01287.2
Benzofuran Derivative A (10)0.8080.01266.7
Benzofuran Derivative A (50)0.4630.01138.2
Benzofuran Derivative A (100)0.1800.00614.9
IC50 (µM) Benzofuran Derivative A ~ 35.5 µM

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MTT_Pathway cluster_cell Viable Cell cluster_assay Measurement MTT MTT (Yellow, Soluble) Mitochondrion Mitochondrion MTT->Mitochondrion Uptake Formazan Formazan (Purple, Insoluble) Dehydrogenases Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Dehydrogenases->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan_Soluble Solubilized Formazan (Purple Solution) Solubilization->Formazan_Soluble Dissolves Spectrophotometer Spectrophotometer (570 nm) Formazan_Soluble->Spectrophotometer Absorbance Measurement

Caption: Principle of the MTT assay for cell viability.

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds 3. Add Benzofuran Derivatives (Serial Dilutions) incubate_24h->add_compounds incubate_treatment 4. Incubate 24-72h (Treatment Period) add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate_treatment->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance 8. Measure Absorbance (570 nm) solubilize->measure_absorbance analyze_data 9. Analyze Data (% Viability, IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Analytical Characterization of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of substituted benzofurans, a crucial class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1] The following sections outline the primary spectroscopic and chromatographic techniques employed for structural elucidation, purity assessment, and physicochemical property determination of these compounds.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of substituted benzofurans. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of substituted benzofurans in solution. Both ¹H and ¹³C NMR are routinely used to identify the substitution pattern on the benzofuran core.

Application Note: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the substitution pattern. For instance, the protons on the furan ring typically appear at distinct chemical shifts.[2] ¹³C NMR provides information on the number of different types of carbon atoms and their electronic environment.[2][3] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the substituted benzofuran derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[3]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton signals.

    • Acquire a ¹³C NMR spectrum to observe carbon signals.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons for complete structural assignment.[4]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Table 1: Representative ¹H NMR Data for Substituted Benzofurans

CompoundSolventProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
BenzofuranneatH-27.270J(2,3) = 2.30
H-36.403
H-47.409J(4,5) = 8.02
H-57.096J(5,6) = 7.30
H-67.103J(6,7) = 8.03
H-77.441
2-(4-methoxyphenyl)benzofuranCDCl₃H-36.85 (s)
OCH₃3.88 (s)
5-Nitrobenzofuran derivativeDMSO-d₆NH9.71 (s, exch.)
Ar-H8.02 (d, J = 2.0 Hz)
Ar-H7.63-7.76 (m)

Data compiled from various sources.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of substituted benzofurans. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.[3] Fragmentation patterns observed in the mass spectrum, particularly with techniques like electron ionization (EI-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), offer valuable structural information.[6][7][8]

Application Note: ESI is a soft ionization technique suitable for polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺.[6][9] EI is a higher-energy technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[7] The fragmentation pathways can help identify the nature and position of substituents.[8][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion and inducing fragmentation.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for possible molecular formulas. Analyze the fragmentation pattern to deduce structural features.[10]

Table 2: Key Mass Spectrometric Data for Substituted Benzofurans

Compound ClassIonization ModeObserved IonsCommon Fragment Ions
General Substituted BenzofuransESI[M+H]⁺, [M+Na]⁺Dependent on substituents
6-alkyl-dibenzo(d,f)(1,3)dioxepinesEIMolecular ion2-substituted benzo[b]furan ions
2-(2-methylaminopropyl)benzofuranESI-MSⁿ[M+H]⁺m/z 58
5-(2-methylaminopropyl)benzofuranESI-MSⁿ[M+H]⁺m/z 131

Data compiled from various sources.[6][7][8]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify functional groups and study the electronic properties of substituted benzofurans, respectively.

Application Note:

  • FTIR Spectroscopy: This technique is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[11][12] For example, the presence of carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups can be readily identified.[13]

  • UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents on the benzofuran ring.[14][15]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Samples can be analyzed as neat solids (using an ATR accessory), as a KBr pellet, or as a solution in a suitable IR-transparent solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[12]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or THF). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[14]

Table 3: Spectroscopic Data (IR and UV-Vis) for Substituted Benzofurans

TechniqueFunctional Group / TransitionTypical Wavenumber (cm⁻¹) / Wavelength (nm)
FTIR C-H (aromatic)3100-3000
C=C (aromatic)1600-1450
C-O-C (ether)1250-1050
C=O (if present)1760-1690
O-H (if present)3600-3200 (broad)
UV-Vis π → π* transitions250-350 nm (can vary significantly with substitution)

General ranges based on typical organic compounds.[13][14]

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of substituted benzofurans from reaction mixtures and for the determination of their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of substituted benzofurans.[16] A variety of stationary and mobile phases can be used depending on the polarity of the compounds.

Application Note: Reversed-phase HPLC with a C18 column is commonly used for the separation of moderately polar to nonpolar substituted benzofurans. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[17] Chiral HPLC can be employed for the separation of enantiomers of chiral substituted benzofurans.[18]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV detector).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol.[17]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs strongly (determined from the UV-Vis spectrum).

  • Data Analysis: Analyze the chromatogram to determine the retention time and peak area, which can be used for identification and quantification, respectively.

X-ray Crystallography for Absolute Structure Determination

For crystalline substituted benzofurans, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.[19][20]

Application Note: This technique is particularly valuable for confirming the structure of novel compounds and for studying intermolecular interactions in the solid state.[19]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the substituted benzofuran of suitable size and quality, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).[20]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

Diagrams

Experimental_Workflow_for_Characterization cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_advanced Advanced Characterization Synthesis Synthesis of Substituted Benzofuran Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) NMR->MS XRay X-ray Crystallography (for crystalline compounds) NMR->XRay HPLC HPLC Analysis (Purity, Chiral Separation) NMR->HPLC FTIR FTIR Spectroscopy MS->FTIR UVVis UV-Vis Spectroscopy FTIR->UVVis FinalStructure Final Structure & Purity Confirmed UVVis->FinalStructure XRay->FinalStructure HPLC->FinalStructure

Caption: General workflow for the characterization of a novel substituted benzofuran.

Analytical_Techniques_Relationship cluster_info Information Obtained cluster_tech Analytical Techniques MolecularFormula Molecular Formula Connectivity Atom Connectivity (2D Structure) FunctionalGroups Functional Groups ThreeDStructure 3D Structure & Stereochemistry Purity Purity & Quantification ElectronicProperties Electronic Properties HRMS HRMS HRMS->MolecularFormula NMR NMR (1D & 2D) NMR->MolecularFormula NMR->Connectivity NMR->FunctionalGroups FTIR FTIR FTIR->FunctionalGroups XRay X-ray Crystallography XRay->ThreeDStructure HPLC HPLC HPLC->Purity UVVis UV-Vis UVVis->ElectronicProperties MS MS MS->Connectivity

Caption: Relationship between analytical techniques and the information obtained for substituted benzofurans.

References

High-Performance Liquid Chromatography (HPLC) Purification of Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of carboxylic acids across various scientific disciplines, including pharmaceutical development, metabolomics, and quality control. Carboxylic acids, with their inherent polarity and diverse structural properties, often present unique challenges for separation. This document provides detailed application notes and protocols for the successful purification of carboxylic acids using various HPLC modes, including Reversed-Phase (RP-HPLC), Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

The selection of the appropriate HPLC technique is paramount and depends on the specific properties of the carboxylic acid of interest, such as polarity, size, and the presence of other functional groups. For instance, RP-HPLC is widely used for less polar carboxylic acids, while IEC is ideal for separating acids based on their charge. HILIC provides a valuable alternative for highly polar carboxylic acids that are poorly retained in reversed-phase mode.

This guide offers detailed experimental protocols, data presentation for comparative analysis, and troubleshooting guidance to enable researchers to develop robust and efficient purification strategies for their target carboxylic acids.

General Workflow for HPLC Purification of Carboxylic Acids

The purification of carboxylic acids by HPLC generally follows a systematic workflow, from initial sample preparation to the final isolation of the purified compound. Each step must be carefully considered and optimized to ensure high purity and recovery.

General HPLC Workflow for Carboxylic Acid Purification cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolution in appropriate solvent Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Derivatization Derivatization (optional) Filtration->Derivatization Method_Development Method Development (Analytical Scale) Derivatization->Method_Development Scale_Up Scale-Up to Preparative Scale Method_Development->Scale_Up Fraction_Collection Fraction Collection Scale_Up->Fraction_Collection Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Purity_Analysis Purity & Yield Analysis Lyophilization->Purity_Analysis

Caption: General workflow for the purification of carboxylic acids using HPLC.

I. Reversed-Phase HPLC (RP-HPLC) Protocols

RP-HPLC is a powerful technique for the purification of carboxylic acids with sufficient hydrophobicity. The separation is based on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase (e.g., C18). To ensure good retention and peak shape for carboxylic acids, it is crucial to suppress their ionization by maintaining a low pH in the mobile phase, typically 2-3 pH units below the pKa of the acid.[1]

Application Note 1: Purification of a Drug-like Aromatic Carboxylic Acid

This protocol details the purification of 2-(1-Adamantyl)quinoline-4-carboxylic acid, a molecule with significant hydrophobic character, making it an ideal candidate for RP-HPLC.[2]

Data Presentation:

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 15 min70% to 90% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Detection 325 nm325 nm
Injection Volume 10 µL1-5 mL
Sample Loading N/AUp to 100 mg per injection
Retention Time ~8.5 minutesN/A
Purity Achieved >99%>99%
Recovery N/A>90%

Experimental Protocol:

1. Sample Preparation: a. Prepare a stock solution of the crude 2-(1-Adamantyl)quinoline-4-carboxylic acid at 1 mg/mL in methanol for analytical scale.[2] b. For preparative scale, dissolve the crude sample in a minimal amount of methanol (up to 50 mg/mL) and filter through a 0.45 µm syringe filter.[2]

2. HPLC System and Conditions: a. Use an HPLC system equipped with a gradient pump, UV detector, and a fraction collector for preparative runs.[2] b. Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

3. Gradient Elution: a. Analytical: Start with a linear gradient from 60% to 95% Mobile Phase B over 15 minutes. b. Preparative: Employ a linear gradient from 70% to 90% Mobile Phase B over 20 minutes.[2]

4. Fraction Collection: a. Monitor the elution profile at 325 nm. b. Collect fractions corresponding to the main peak of interest.

5. Post-Purification Processing: a. Combine the fractions containing the pure compound. b. Remove the acetonitrile using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified carboxylic acid as a solid.[2]

RP-HPLC Purification Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Analytical_Run Analytical HPLC Run (Method Development) Sample_Prep->Analytical_Run Scale_Up Preparative HPLC Run (Scale-Up) Analytical_Run->Scale_Up Fraction_Collection Fraction Collection (UV Detection) Scale_Up->Fraction_Collection Post_Processing Post-Purification (Solvent Removal & Lyophilization) Fraction_Collection->Post_Processing Final_Product Pure Carboxylic Acid Post_Processing->Final_Product

Caption: Workflow for RP-HPLC purification of a carboxylic acid.

II. Ion-Exchange Chromatography (IEC) Protocols

Ion-Exchange Chromatography separates molecules based on their net charge. For carboxylic acids, which are anionic at neutral or basic pH, Anion-Exchange Chromatography (AEC) is typically employed. The stationary phase is positively charged and binds the negatively charged carboxylate ions. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interactions.

Application Note 2: Purification of Aliphatic Carboxylic Acids

This protocol provides a general method for the separation of small, polar aliphatic carboxylic acids that may be difficult to retain by RP-HPLC.

Data Presentation:

ParameterValue
Column Strong Anion-Exchange (SAX) column
Mobile Phase A 20 mM Tris-HCl, pH 8.0
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient 0-100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Conductivity Detector
Expected Elution Order Acids with lower pKa and/or more carboxyl groups will bind more tightly and elute later.

Experimental Protocol:

1. Sample Preparation: a. Dissolve the sample containing the mixture of aliphatic carboxylic acids in Mobile Phase A. b. Adjust the pH of the sample to match Mobile Phase A if necessary. c. Filter the sample through a 0.22 µm syringe filter.

2. HPLC System and Conditions: a. Use an HPLC system compatible with high salt concentrations. b. Equilibrate the SAX column with Mobile Phase A until a stable baseline is achieved.

3. Gradient Elution: a. Inject the prepared sample onto the column. b. Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the bound carboxylic acids.

4. Fraction Collection and Desalting: a. Collect fractions based on the chromatogram. b. Crucial Step: The collected fractions will contain a high concentration of salt, which usually needs to be removed. This can be achieved by:

  • Solid-Phase Extraction (SPE): Using a reversed-phase cartridge. The salt will pass through while the carboxylic acid is retained and can be eluted with an organic solvent.
  • Dialysis or Tangential Flow Filtration: For larger sample volumes.

5. Post-Purification Processing: a. After desalting, remove the solvent to obtain the purified carboxylic acid.

IEC Purification Logical Relationship cluster_binding Binding Phase cluster_elution Elution Phase Load_Sample Load Sample in Low Salt Buffer Carboxylic_Acids_Bind Anionic Carboxylic Acids Bind to Column Load_Sample->Carboxylic_Acids_Bind Impurities_Elute Neutral/Cationic Impurities Elute Load_Sample->Impurities_Elute Apply_Gradient Apply Salt Gradient (Increasing Ionic Strength) Carboxylic_Acids_Bind->Apply_Gradient Acids_Elute Bound Carboxylic Acids Elute Apply_Gradient->Acids_Elute Fraction_Collection Collect Fractions Acids_Elute->Fraction_Collection

Caption: Logical relationship in ion-exchange chromatography of carboxylic acids.

III. Hydrophilic Interaction Liquid Chromatography (HILIC) Protocols

HILIC is an excellent alternative for the purification of very polar carboxylic acids that have little or no retention in RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

Application Note 3: Purification of Small, Polar Carboxylic Acids

This protocol is suitable for the separation of small, highly polar carboxylic acids such as those found in metabolic pathways.

Data Presentation:

ParameterValue
Column HILIC column (e.g., silica, amide, or zwitterionic phase)
Mobile Phase A Acetonitrile
Mobile Phase B 20 mM Ammonium Acetate in Water, pH 6.0
Gradient 95% to 50% A over 20 minutes
Flow Rate 1.0 mL/min
Detection ELSD, CAD, or MS
Expected Elution Order More polar carboxylic acids will be more strongly retained and elute later.

Experimental Protocol:

1. Sample Preparation: a. Dissolve the sample in a solvent mixture that is similar to the initial mobile phase composition (e.g., 90% acetonitrile/10% water) to ensure good peak shape. b. Filter the sample through a 0.22 µm syringe filter.

2. HPLC System and Conditions: a. Use a standard HPLC system. b. Equilibrate the HILIC column with the initial mobile phase (95% A, 5% B) for an extended period (at least 30 minutes) to ensure proper hydration of the stationary phase.

3. Gradient Elution: a. Inject the sample. b. Apply a gradient of decreasing Mobile Phase A (and thus increasing water content) to elute the polar carboxylic acids.

4. Fraction Collection: a. Collect fractions based on the detector signal. Note that UV detection may not be suitable for all carboxylic acids if they lack a chromophore. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred.[3]

5. Post-Purification Processing: a. The mobile phase is volatile, making solvent removal straightforward via rotary evaporation or lyophilization.

Troubleshooting Common Issues in Carboxylic Acid Purification

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the pKa of the carboxylic acid.- Column overload.- Use a high-purity, end-capped column.- Lower the mobile phase pH to at least 2 units below the analyte's pKa.[1]- Increase the buffer concentration in the mobile phase.[4]- Reduce the sample load.
Poor Retention - Carboxylic acid is too polar for the RP-HPLC column.- Mobile phase is too strong (too much organic solvent).- Switch to a more polar stationary phase (e.g., embedded polar group) or use HILIC.- Decrease the percentage of organic solvent in the mobile phase.
Poor Resolution - Inadequate selectivity of the stationary/mobile phase combination.- Gradient is too steep.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Optimize the gradient slope to be shallower.
High Backpressure - Blocked column frit.- Precipitation of sample or buffer in the system.- Reverse-flush the column (if permitted by the manufacturer).- Ensure the sample is fully dissolved and filtered.- Check the solubility of the buffer in the mobile phase, especially at high organic concentrations.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Tetrahydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobenzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities make them attractive targets in drug discovery and development. Thorough structural characterization is paramount for understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This document provides detailed application notes and experimental protocols for the analysis of tetrahydrobenzofuran compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structure elucidation.

Core Principles

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry, through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments.[1][2] Mass spectrometry complements NMR by providing the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS).[2][3] Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the compound's structure.[4][5]

Experimental Protocols

NMR Spectroscopy Analysis

a) Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[6][7]

  • Sample Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly affect chemical shifts.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[8]

    • For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of ¹³C.[8]

  • Procedure:

    • Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

b) 1D NMR Data Acquisition (¹H and ¹³C NMR)

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 for samples with good concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 128-1024 or more, depending on the sample concentration. A longer acquisition time is generally required.

c) 2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are invaluable for elucidating the complete structure of novel tetrahydrobenzofuran derivatives.[1][2]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons. This is useful for tracing out spin systems within the molecule.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is crucial for assigning protons to their attached carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting different spin systems and identifying quaternary carbons.[1]

Mass Spectrometry Analysis

a) Sample Preparation for LC-MS

  • Solvent: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol, acetonitrile, or a mixture with water.[9][10]

  • Concentration: Prepare a stock solution of the sample (e.g., 1 mg/mL) and then dilute it to a final concentration of 1-10 µg/mL for analysis.[6]

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.[6]

b) LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol

This is a common technique for the analysis of tetrahydrobenzofuran compounds, allowing for separation from impurities before detection.[11]

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically employed.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for many tetrahydrobenzofuran derivatives and is commonly used in either positive or negative ion mode.[8][12]

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.[3]

    • Acquisition Mode: Acquire data in full scan mode to detect the molecular ion. For structural information, perform tandem MS (MS/MS) by selecting the molecular ion for collision-induced dissociation (CID).

c) GC-MS (Gas Chromatography-Mass Spectrometry) Protocol

For volatile and thermally stable tetrahydrobenzofuran derivatives, GC-MS can be an excellent alternative.[11]

  • Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C.

  • Mass Spectrometry:

    • Ionization Source: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole analyzer is common.

    • Acquisition Mode: Scan a mass range of m/z 40-500.

Data Presentation

NMR Spectral Data

The following tables summarize typical chemical shift ranges for protons and carbons in the 4,5,6,7-tetrahydrobenzofuran scaffold. Actual values will vary depending on the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4,5,6,7-Tetrahydrobenzofuran Derivatives

Proton PositionChemical Shift Range (ppm)Multiplicity (Typical)
H-26.8 - 7.5d or s
H-36.0 - 6.5d or s
H-4, H-7 (CH₂)2.2 - 2.8m
H-5, H-6 (CH₂)1.6 - 2.0m

Note: Data synthesized from general knowledge of heterocyclic NMR and related benzofuran structures.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 4,5,6,7-Tetrahydrobenzofuran Derivatives

Carbon PositionChemical Shift Range (ppm)
C-2140 - 150
C-3105 - 115
C-3a115 - 125
C-420 - 30
C-520 - 30
C-620 - 30
C-720 - 30
C-7a150 - 160

Note: Data synthesized from general knowledge of heterocyclic NMR and related benzofuran structures.

Mass Spectrometry Data

The fragmentation of tetrahydrobenzofurans in mass spectrometry is influenced by the saturated carbocyclic ring.

Table 3: Common Fragmentation Pathways for Tetrahydrobenzofuran Derivatives (EI-MS)

IonDescription
[M]⁺•Molecular ion
[M-H]⁺Loss of a hydrogen radical
[M-CH₃]⁺Loss of a methyl radical (if present as a substituent)
[M-C₂H₄]⁺•Retro-Diels-Alder (rDA) fragmentation of the cyclohexene ring
[M-C₄H₈]⁺•Loss of butene from the saturated ring

Note: Fragmentation is highly dependent on the specific structure and ionization method. The retro-Diels-Alder fragmentation is a characteristic pathway for cyclohexene-containing structures.[13]

Visualizations

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_elucidation Structure Elucidation Sample Tetrahydrobenzofuran Derivative NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep NMR Analysis MS_Prep Dilution in LC-MS Grade Solvent Sample->MS_Prep MS Analysis NMR NMR Spectrometer NMR_Prep->NMR LC_MS LC-MS System MS_Prep->LC_MS NMR_Data 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) NMR->NMR_Data MS_Data HRMS (Accurate Mass) MS/MS (Fragmentation) LC_MS->MS_Data Structure Final Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the structural analysis of tetrahydrobenzofuran compounds.

signaling_pathway cluster_signaling Illustrative Signaling Pathway Modulation Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Tetrahydrobenzofuran Tetrahydrobenzofuran Derivative Tetrahydrobenzofuran->Receptor Inhibition

Caption: Potential modulation of a signaling pathway by a tetrahydrobenzofuran derivative.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust platform for the comprehensive structural analysis of tetrahydrobenzofuran compounds. The detailed protocols and data presented in these application notes serve as a guide for researchers in the pharmaceutical and chemical sciences. While the provided spectral data represents typical ranges, it is essential to acquire a full suite of 1D and 2D NMR experiments, along with high-resolution mass spectrometry, for the unambiguous characterization of novel tetrahydrobenzofuran derivatives. This rigorous analytical approach is fundamental to advancing drug discovery and development programs centered on this important class of heterocyclic molecules.

References

Application Notes & Protocols: A Cell-Based Assay for Screening Anti-Inflammatory Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental protective response of the body to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3][4] Macrophages are pivotal cells in the innate immune system that, when activated by stimuli like bacterial lipopolysaccharide (LPS), trigger a cascade of inflammatory responses.[5][6] This activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][7][8]

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to regulating the expression of these inflammatory molecules.[7][9][10] Consequently, targeting these pathways is a primary strategy in the discovery of novel anti-inflammatory drugs.[2][3] Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, with various studies demonstrating their potent anti-inflammatory activities.[1][9][11][12] These compounds have been shown to inhibit the production of key inflammatory mediators, often by modulating the NF-κB and MAPK pathways.[9][10][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay for screening and characterizing the anti-inflammatory properties of novel benzofuran compounds. The protocols herein detail the use of the RAW 264.7 macrophage cell line as a model system to assess the efficacy of these compounds in an in vitro inflammatory environment.

Key Inflammatory Signaling Pathways

Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the macrophage surface initiates a downstream signaling cascade that activates both the NF-κB and MAPK pathways. The NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14][15] Concurrently, the MAPK pathway, comprising ERK, JNK, and p38 kinases, is activated through a series of phosphorylation events, leading to the activation of transcription factors that also contribute to the expression of inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[9][10]

Inflammatory_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKKα/β TLR4->IKK TLR4->IKK ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50 p65/p50 p65_p50_p p-p65/p50 p65_p50->p65_p50_p Transcription Gene Transcription ERK->Transcription JNK->Transcription p38->Transcription IkBa_p->p65_p50 degradation p65_p50_p->Transcription Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Inflammatory_Mediators Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture 1. Culture RAW 264.7 Macrophages start->cell_culture cytotoxicity 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of benzofurans cell_culture->cytotoxicity treatment 3. Pre-treat cells with Benzofurans cytotoxicity->treatment stimulation 4. Stimulate with LPS (1 µg/mL) treatment->stimulation incubation 5. Incubate for a defined period (e.g., 24 hours) stimulation->incubation collection 6. Collect Supernatant & Lyse Cells incubation->collection griess Nitric Oxide (NO) Quantification (Griess Assay) collection->griess Supernatant elisa Cytokine/PGE2 Quantification (ELISA) collection->elisa Supernatant western Protein Expression/Phosphorylation (Western Blot) collection->western Cell Lysate data_analysis 7. Data Analysis & Interpretation griess->data_analysis elisa->data_analysis western->data_analysis

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Synthetic Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial potential of newly synthesized benzofuran derivatives. The protocols outlined below are standard microbiology assays essential for determining the efficacy of these compounds against a panel of clinically relevant bacteria.

Introduction

Benzofuran, a heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural and synthetic products.[1][2] Synthetic benzofuran derivatives have garnered significant attention for their broad-spectrum antimicrobial activities.[3][4] The development of new antimicrobial agents is crucial to combat the growing threat of antibiotic resistance. This document details the standardized protocols for screening and quantifying the antimicrobial activity of synthetic benzofurans, presenting data in a clear and comparable format, and illustrating the experimental workflows and a key mechanism of action.

Data Presentation: Antimicrobial Activity of Synthetic Benzofurans

The antimicrobial efficacy of synthetic benzofurans is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative data for various benzofuran derivatives against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzofuran Derivatives

Compound IDDerivative TypeStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
BZF-13-acyl-5-hydroxybenzofuran0.39 - 3.120.78 - 6.25>100>100[1]
BZF-2Benzofuran-pyrazole hybrid2.505.02.5010.0[5]
BZF-3Aza-benzofuran12.5ND25ND[6]
BZF-4Benzofuran-ketoxime0.039ND>100>100[7]
BZF-5Benzofuran amide6.256.256.25>100[3]

ND: Not Determined

Table 2: Minimum Bactericidal Concentration (MBC) of Selected Benzofuran Derivatives

Compound IDDerivative TypeStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
BZF-13-acyl-5-hydroxybenzofuran6.2512.5>100>100[1]
BZF-2Benzofuran-pyrazole hybrid5.010.05.020.0[5]
BZF-3Aza-benzofuran25ND50ND[6]

ND: Not Determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures to ensure the validity of the results.

Preparation of Synthetic Benzofuran Stock Solutions

Objective: To prepare sterile stock solutions of the synthetic benzofuran compounds for use in antimicrobial assays.

Materials:

  • Synthetic benzofuran compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of the synthetic benzofuran compound.

  • Dissolve the compound in a known volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a synthetic benzofuran derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Synthetic benzofuran stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the benzofuran stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.

    • Repeat this for each benzofuran derivative and the positive control antibiotic.

    • Designate wells for a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the benzofuran derivative where no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of a synthetic benzofuran derivative that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-inoculate the aliquots onto separate, labeled sections of a sterile agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the benzofuran derivative that results in no bacterial growth on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.

Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial susceptibility of a bacterium to a synthetic benzofuran derivative.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile filter paper disks (6 mm diameter)

  • Synthetic benzofuran solution of known concentration

  • Positive control antibiotic disks

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Aseptically impregnate sterile filter paper disks with a known concentration of the synthetic benzofuran solution.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of synthetic benzofurans.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis Compound Synthetic Benzofuran StockSolution Prepare Stock Solution (in DMSO) Compound->StockSolution MIC MIC Assay (Broth Microdilution) StockSolution->MIC DiskDiffusion Disk Diffusion Assay StockSolution->DiskDiffusion Bacteria Bacterial Culture Inoculum Prepare Standardized Inoculum Bacteria->Inoculum Inoculum->MIC Inoculum->DiskDiffusion MIC_Value Determine MIC Value MIC->MIC_Value MBC MBC Assay (Subculturing) MBC_Value Determine MBC Value MBC->MBC_Value ZoneOfInhibition Measure Zone of Inhibition DiskDiffusion->ZoneOfInhibition MIC_Value->MBC Activity Assess Antimicrobial Activity MIC_Value->Activity MBC_Value->Activity ZoneOfInhibition->Activity

Caption: Workflow for antimicrobial activity assessment of synthetic benzofurans.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that some benzofuran derivatives exert their antimicrobial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[8][9][10] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription.

dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Benzofuran Derivative RelaxedDNA Relaxed DNA DNAGyrase DNA Gyrase (GyrA & GyrB subunits) RelaxedDNA->DNAGyrase binds SupercoiledDNA Negatively Supercoiled DNA Replication DNA Replication & Transcription SupercoiledDNA->Replication CellDivision Bacterial Cell Division Replication->CellDivision Benzofuran Benzofuran Derivative Benzofuran->DNAGyrase inhibits DNAGyrase->SupercoiledDNA introduces negative supercoils

Caption: Inhibition of bacterial DNA gyrase by a synthetic benzofuran derivative.

References

Application Notes: Methods for Studying the Structure-Activity Relationship of Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran is a heterocyclic aromatic compound consisting of a fused benzene and furan ring. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Benzofuran derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents.[4][5][6] Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutic agents.[2][7]

This guide provides an overview of the key methodologies, experimental protocols, and data interpretation techniques used to conduct comprehensive SAR studies on benzofuran analogs.

Core Methodologies for SAR Studies

A typical SAR study for benzofuran analogs follows a systematic workflow that integrates chemical synthesis, biological evaluation, and computational modeling. This iterative process allows researchers to understand how specific structural modifications influence the biological activity of the compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological & Computational Evaluation cluster_optimization Optimization start Lead Benzofuran Scaffold Identification design Design Analog Library (Structural Modifications) start->design synthesis Chemical Synthesis of Analogs design->synthesis in_vitro In Vitro Screening (e.g., MTT, MIC Assays) synthesis->in_vitro in_silico In Silico Modeling (Docking, QSAR) synthesis->in_silico data_analysis SAR Data Analysis (Identify Key Moieties) in_vitro->data_analysis in_silico->data_analysis optimization Lead Optimization data_analysis->optimization optimization->design Iterative Refinement in_vivo In Vivo Studies (Preclinical Models) optimization->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Synthesis of Benzofuran Analog Library

The foundation of any SAR study is the chemical synthesis of a diverse library of analogs. Modifications are systematically introduced to the lead benzofuran scaffold to probe the effect of different functional groups, substituents, and stereochemistry on biological activity. Common synthetic strategies include the reaction of a substituted salicylaldehyde with a chloroacetone derivative, followed by further modifications.[1]

Key Structural Modifications to Investigate:

  • Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups (e.g., methoxy, halogens) at various positions (C4, C5, C6, C7).[8]

  • Substitution at the C2-Position: This position is often critical for activity. Modifications include adding aryl groups, ester groups, or heterocyclic rings.[4][7]

  • Substitution at the C3-Position: Altering substituents at this position can significantly impact potency.[8]

  • Hybrid Molecules: Fusing the benzofuran core with other pharmacologically active moieties like piperazine, triazole, or chalcone can lead to synergistic effects.[7][9]

In Vitro Biological Evaluation

Once synthesized, the analogs are screened through a panel of biological assays to quantify their activity. The choice of assay depends on the therapeutic target.

  • Anticancer Activity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on various cancer cell lines.[6][8][10]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods to evaluate the potency of analogs against bacterial and fungal strains.[1][6]

  • Enzyme Inhibition: For target-specific drugs, assays are performed to measure the inhibition of specific enzymes, such as Lysine-Specific Demethylase 1 (LSD1) or N-myristoyltransferase.[11][12]

  • Antiviral Activity: Reporter gene assays can be used to measure the induction of pathways like the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immune responses to viral infections.[13]

Computational (In Silico) Studies

Computational methods are invaluable for rationalizing experimental results and guiding the design of new analogs.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (benzofuran analog) when bound to a specific protein target. It helps to elucidate the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to activity.[11]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[14] A statistically significant 2D- or 3D-QSAR model can predict the activity of newly designed compounds and identify the key physicochemical properties (e.g., lipophilicity, electronic properties) governing their potency.[14]

Data Presentation for SAR Analysis

Table 1: Example SAR Data for Anticancer Activity of Benzofuran Analogs (Series A)

Compound IDIC₅₀ (µM) vs. MCF-7[11]
A-1 HHH15.2
A-2 6-OCH₃HH8.5
A-3 7-OCH₃HH12.1
A-4 6-OCH₃CH₃H2.1
A-5 6-OCH₃H4-Cl-Ph0.9
A-6 6-ClH4-Cl-Ph1.3
  • SAR Interpretation: From this example data, one could infer that:

    • A methoxy group at the C-6 position enhances activity compared to an unsubstituted analog (A-2 vs. A-1).[8]

    • A methyl group at the C-3 position further increases potency (A-4 vs. A-2).[8]

    • The introduction of a halogenated phenyl ring at the C-2 position dramatically improves activity (A-5 vs. A-2).[7]

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzofuran Derivatives

This protocol describes a common method for synthesizing benzofuran derivatives via the condensation of a salicylaldehyde with a phenylacetonitrile.[8]

  • Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) and an appropriately substituted phenylacetonitrile (1.1 mmol) in methanol.

  • Reaction: Cool the solution to 0-5°C in an ice bath. Add a solution of 5% sodium methoxide in methanol dropwise while stirring.

  • Incubation: Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final benzofuran analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[10][15]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

MTT_Workflow step1 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate 24h. step2 2. Compound Treatment Add serial dilutions of benzofuran analogs. Incubate 48h. step1->step2 step3 3. MTT Addition Add MTT solution to each well. Incubate 2-4h. step2->step3 step4 4. Solubilization Add DMSO or solubilizing agent to dissolve formazan crystals. step3->step4 step5 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. step4->step5 step6 6. Data Analysis Calculate % viability and IC50 values. step5->step6

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the benzofuran analogs in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.[6][10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) to determine the IC₅₀ value, which is the concentration required to inhibit 50% of cell growth.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each benzofuran analog in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Application in Drug Discovery: Targeting the STING Pathway

Recent studies have identified benzofuran derivatives as agonists of the STING (Stimulator of Interferon Genes) pathway, highlighting their potential as broad-spectrum antiviral agents.[13] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA from invading pathogens and triggers the production of type I interferons (IFN-I).

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Membrane cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Pathogen (e.g., viral) dsDNA dsDNA->cGAS STING STING Dimer cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates Benzofuran Benzofuran Agonist Benzofuran->STING binds & activates IFNB IFN-β Gene pIRF3_nuc->IFNB induces transcription IFN_protein Type I Interferons (e.g., IFN-β) IFNB->IFN_protein leads to Antiviral_Response Antiviral Response IFN_protein->Antiviral_Response

Caption: Simplified STING signaling pathway activated by benzofuran agonists.

An SAR study for STING agonists would involve synthesizing analogs and testing their ability to induce an IFN-β promoter-driven reporter gene.[13] Key structural features that enhance STING binding and activation would be identified, guiding the development of potent host-targeting antivirals. This approach represents a modern application of SAR principles to modulate complex signaling pathways for therapeutic benefit.

References

Application of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the anticancer potential of various benzofuran derivatives. However, specific studies on 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid are limited. This document provides a summary of the known anticancer activities of structurally related tetrahydrobenzofuran derivatives to offer insights into the potential applications and research directions for the target compound. The experimental protocols provided are generalized from standard cell biology techniques and should be adapted as needed.

Introduction

Benzofuran scaffolds are a prominent feature in many biologically active compounds, both natural and synthetic, and have garnered significant attention in medicinal chemistry for their therapeutic potential, including anticancer properties. The tetrahydrobenzofuran core, being a structural analogue, is also an area of active research in the development of novel antineoplastic agents. Studies on various derivatives of tetrahydrobenzofuran have demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, highlighting the potential of this class of compounds in cancer therapy.

This document outlines the reported anticancer activities of selected tetrahydrobenzofuran derivatives, providing available quantitative data and detailed experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of Tetrahydrobenzofuran Derivatives

The following tables summarize the reported in vitro anticancer activity of various tetrahydrobenzofuran derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of Tetrahydrobenzodifuran-Imidazolium Salt Derivatives

Compound IDCancer Cell LineIC50 (µM)
37 SMMC-7721 (Hepatoma)2.7
MCF-7 (Breast Cancer)Not specified, 8.4-fold lower than DDP
42 SMMC-7721 (Hepatoma)1.06
A549 (Lung Cancer)4.34
SW480 (Colon Cancer)2.18
MCF-7 (Breast Cancer)3.89
PC-3 (Prostate Cancer)3.27

Data extracted from a study on novel 4-substituted 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-1H-imidazolium salts.

Table 2: Growth Inhibition of Azide Functionalized Tetrahydrobenzofurans

Compound IDCancer Cell LineGrowth Percent (%)
4a UO-31 (Renal Cancer)69.36
4e UO-31 (Renal Cancer)80.86

Data from a study on 2-(4-azidobenzoyl)-3-substitutedaryl-6,6-dimethyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one derivatives.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., tetrahydrobenzofuran derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat them with the test compound at the desired concentration for a specified time.

    • Harvest the cells (including floating and adherent cells).

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the treated cells with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Line Culture B Compound Treatment (Tetrahydrobenzofuran Derivative) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis (for key protein expression) D->G H Quantify Apoptotic Cells E->H I Analyze Cell Cycle Distribution F->I J Identify Affected Signaling Pathways G->J

Caption: A general workflow for the in vitro evaluation of the anticancer properties of a test compound.

Signaling Pathway: G1/S Checkpoint Arrest

G cluster_0 G1 Phase cluster_1 S Phase cluster_2 Inhibition CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes activates transcription Compound Tetrahydrobenzofuran Derivative p21 p21/p27 Compound->p21 induces p21->CDK4_6

Caption: A simplified diagram of the G1/S cell cycle checkpoint, a potential target for anticancer agents.

Signaling Pathway: Intrinsic Apoptosis

G cluster_0 Mitochondrial Pathway cluster_1 Execution Phase cluster_2 Initiation Bax Bax/Bak Mitochondrion Mitochondrion Bax->Mitochondrion forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis cleaves substrates leading to Compound Tetrahydrobenzofuran Derivative Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits

Caption: A generalized diagram of the intrinsic apoptosis pathway, a common mechanism of action for anticancer drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrobenzofuran-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of tetrahydrobenzofuran-3-carboxylic acids.

Troubleshooting Guides

Issue 1: Presence of Uncyclized 1,4-Diketone Adduct in the Final Product

Question: My reaction to synthesize a substituted tetrahydrobenzofuran has resulted in a significant amount of an uncyclized 1,4-diketone adduct, which is difficult to separate from the desired product. What are the possible causes and solutions?

Answer: The incomplete cyclization of the 1,4-diketone intermediate is a common issue in the Paal-Knorr furan synthesis, a key step in forming the tetrahydrobenzofuran core. This can be attributed to several factors:

  • Insufficient Acid Catalyst: The cyclization is acid-catalyzed. An inadequate amount of the acid catalyst can lead to an incomplete reaction.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to drive the cyclization to completion.

  • Steric Hindrance: Bulky substituents on the diketone backbone can sterically hinder the intramolecular cyclization.

  • Equilibrium: The cyclization reaction can be reversible, and under certain conditions, the equilibrium may favor the open-chain form.[1]

Troubleshooting Steps:

  • Increase Catalyst Concentration: Incrementally increase the loading of the Brønsted acid catalyst (e.g., TsOH•H₂O or CSA) to facilitate more efficient cyclization.[1]

  • Optimize Reaction Conditions:

    • Time: Extend the reaction time and monitor the progress by TLC or LC-MS to ensure the disappearance of the 1,4-diketone intermediate.

    • Temperature: Gradually increase the reaction temperature, while being mindful of potential side reactions or decomposition.

  • Choice of Catalyst: In cases where TsOH•H₂O leads to unidentifiable byproducts, switching to a different Brønsted acid like camphorsulfonic acid (CSA) might be beneficial, although it may require a higher equivalence.[1]

  • Purification: If the byproduct is still present in minor amounts, careful column chromatography with a finely tuned eluent system may be required for separation.

Issue 2: Formation of Positional Isomers

Question: During the synthesis of a 4-benzofuran-carboxylic acid derivative, I've isolated an isomeric byproduct that is very difficult to remove. How can I minimize the formation of this isomer?

Answer: The formation of positional isomers is a known challenge, particularly in syntheses involving electrophilic substitution or rearrangement reactions on a substituted benzene ring. For instance, in a Claisen rearrangement approach to synthesize 4-benzofuran-carboxylic acid, a para-allyl group isomer can form, leading to the 6-benzofuran-carboxylic acid, which is challenging to separate from the desired product.[2]

Troubleshooting Steps:

  • Reaction Temperature Control: High temperatures can often lead to a loss of regioselectivity. Carefully controlling the reaction temperature, especially during rearrangement steps, can favor the formation of the desired isomer.

  • Choice of Synthetic Route: If regioselectivity remains a persistent issue, consider alternative synthetic strategies that offer better control over the position of substituents.

  • Protecting Groups: Employing protecting groups to block reactive sites on the aromatic ring can direct the reaction to the desired position.

  • Advanced Purification Techniques: If isomeric byproducts are unavoidable, consider more advanced purification methods such as preparative HPLC or crystallization techniques to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are some of the most common byproducts observed in the synthesis of tetrahydrobenzofuran-3-carboxylic acids?

A1: Based on reported syntheses, common byproducts include:

  • Uncyclized 1,4-diketone adducts: These arise from incomplete Paal-Knorr cyclization.[1]

  • Positional Isomers: Formation of isomers, such as the 6-position isomer when the 4-position is desired, can occur, particularly in rearrangement reactions at high temperatures.[2]

  • Related Heterocyclic Compounds: In some synthetic routes, alternative cyclization pathways can lead to the formation of different heterocyclic cores, such as 5-hydroxy-3-methoxy-3,4-dihydroisochromen-1-one.[2]

  • Over-alkylation or Incomplete Deprotection Products: In multi-step syntheses involving protecting groups or alkylation, byproducts resulting from incomplete reactions or side reactions at other functional groups can be observed.

Q2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.

  • TLC: Allows for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product and any major byproducts.

  • LC-MS: Provides more detailed information on the relative amounts of reactants, products, and byproducts, as well as their mass-to-charge ratios, which can aid in the early identification of unexpected species.

Q3: Are there any "cleaner" synthetic methodologies that are known to produce fewer byproducts?

A3: Some modern synthetic methods aim to minimize byproducts. For instance, catalytic methods using supported rhodium nanoparticles have been reported for the synthesis of benzofurans where water is the sole byproduct.[3] While not specific to tetrahydrobenzofuran-3-carboxylic acids, exploring such catalytic and cascade reactions may lead to cleaner reaction profiles.

Data Presentation

Table 1: Summary of Common Byproducts and Mitigation Strategies

Byproduct TypeCommon CauseRecommended Mitigation StrategyPurification Challenge
Uncyclized 1,4-diketoneIncomplete cyclizationOptimize catalyst load, reaction time, and temperature.[1]Moderate to High
Positional IsomersLoss of regioselectivityPrecise temperature control, alternative synthetic route.[2]Very High
Dihydroisochromen-1-oneAlternative cyclization pathwayModification of reaction conditions to favor desired cyclization.[2]Moderate
Esterified Carboxylic AcidIncomplete saponificationEnsure complete hydrolysis with sufficient base and reaction time.Low to Moderate

Experimental Protocols

Key Experiment: Synthesis of a Substituted Tetrahydrobenzofuran via Cascade Cycloaddition

This protocol is based on the synthesis of highly substituted tetrahydrobenzofurans and highlights steps where byproduct formation can occur.[1]

  • Generation of the Silyloxyallyl Cation Intermediate: To a solution of the α-hydroxy silyl enol ether in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Brønsted acid (e.g., CSA).

  • Nucleophilic Capture and Cascade Cyclization: Add the silyl enolate nucleophile to the reaction mixture. The reaction is stirred at room temperature until the consumption of the starting material is observed by TLC.

  • Work-up and Furan Formation: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent. The combined organic layers are dried and concentrated. The crude residue is then dissolved in a suitable solvent (e.g., toluene), and a stoichiometric amount of a Brønsted acid (e.g., TsOH•H₂O) is added. The mixture is heated to reflux to facilitate the Paal-Knorr cyclization. (Note: It is at this stage that incomplete cyclization can lead to the 1,4-diketone byproduct). [1]

  • Purification: After completion of the cyclization, the reaction mixture is cooled, washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel. (Note: Unidentifiable byproducts may co-elute with the desired product, necessitating careful optimization of the eluent system). [1]

Visualizations

Troubleshooting_Byproduct_Formation start Byproduct Detected in Tetrahydrobenzofuran Synthesis byproduct_type Identify Byproduct Type (e.g., via NMR, MS) start->byproduct_type uncyclized_diketone Uncyclized 1,4-Diketone byproduct_type->uncyclized_diketone Incomplete Cyclization positional_isomer Positional Isomer byproduct_type->positional_isomer Poor Regioselectivity other_byproduct Other Byproducts byproduct_type->other_byproduct Side Reaction optimize_cyclization Optimize Cyclization: - Increase Catalyst - Increase Temperature/Time - Change Catalyst uncyclized_diketone->optimize_cyclization optimize_regioselectivity Optimize Regioselectivity: - Control Temperature - Alternative Route - Protecting Groups positional_isomer->optimize_regioselectivity modify_conditions Modify Reaction Conditions or Re-evaluate Synthetic Route other_byproduct->modify_conditions purification Advanced Purification: - Prep-HPLC - Recrystallization optimize_cyclization->purification optimize_regioselectivity->purification modify_conditions->purification product_ok Pure Product Obtained purification->product_ok

Caption: Troubleshooting workflow for byproduct formation.

Paal_Knorr_Cyclization_Pathway diketone 1,4-Diketone Intermediate protonation1 Protonation of Carbonyl diketone->protonation1 H+ byproduct Uncyclized 1,4-Diketone (Byproduct) diketone->byproduct Incomplete Reaction nucleophilic_attack Intramolecular Nucleophilic Attack protonation1->nucleophilic_attack intermediate Hemiketal Intermediate nucleophilic_attack->intermediate protonation2 Protonation of Hydroxyl intermediate->protonation2 H+ dehydration Dehydration protonation2->dehydration -H2O product Tetrahydrobenzofuran Core dehydration->product

Caption: Paal-Knorr cyclization and byproduct pathway.

References

Technical Support Center: Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. Our aim is to help improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its ethyl ester precursor. The primary synthetic route covered is the Feist-Benary furan synthesis, a classic and effective method for constructing the furan ring from α-halo ketones and β-dicarbonyl compounds.

Issue 1: Low or No Yield of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Question: My Feist-Benary reaction between 1,3-cyclohexanedione and ethyl 2-chloroacetoacetate is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this condensation reaction can arise from several factors related to the reactants, base, solvent, and overall reaction conditions. A systematic approach to troubleshooting is recommended:

  • Reactivity of Starting Materials:

    • 1,3-Cyclohexanedione: Ensure the purity of the 1,3-cyclohexanedione. It can exist in equilibrium with its enol form, and impurities can hinder the initial deprotonation step. Recrystallization may be necessary if the starting material is old or discolored.

    • Ethyl 2-chloroacetoacetate: This reagent can degrade over time. It is advisable to use freshly distilled or a recently purchased batch. The presence of acidic impurities can neutralize the base, impeding the reaction.

  • Choice and Amount of Base:

    • The base is crucial for deprotonating the 1,3-cyclohexanedione to form the reactive enolate.

    • Weak bases like pyridine or triethylamine are often preferred to minimize side reactions such as hydrolysis of the ester.

    • Stronger bases like sodium ethoxide can be used cautiously but may lead to increased side product formation.

    • Ensure that at least a stoichiometric amount of base is used relative to the 1,3-cyclohexanedione. An excess of base is often employed to drive the reaction to completion.

  • Reaction Conditions:

    • Solvent: Anhydrous polar aprotic solvents such as ethanol, THF, or DMF are typically suitable. The presence of water can lead to hydrolysis of the starting materials and the product.

    • Temperature: The reaction is often carried out at elevated temperatures (50–100 °C) to facilitate the condensation and cyclization. However, excessively high temperatures can lead to decomposition. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Reaction Time: The reaction time can vary depending on the scale and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, and the purification of the desired product is difficult. What are the likely side reactions, and how can they be minimized?

Answer:

Several side reactions can occur during the Feist-Benary synthesis, leading to a complex reaction mixture:

  • Self-condensation of 1,3-cyclohexanedione: Under basic conditions, 1,3-cyclohexanedione can undergo self-condensation reactions. This can be minimized by adding the ethyl 2-chloroacetoacetate to the reaction mixture containing the pre-formed enolate of 1,3-cyclohexanedione.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, or if a strong base is used, the ethyl ester group of the product or starting material can be hydrolyzed. Using anhydrous solvents and a mild base can mitigate this issue.

  • O-alkylation vs. C-alkylation: While C-alkylation of the enolate is the desired pathway, O-alkylation can sometimes occur, leading to undesired byproducts. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation.

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

Question: The hydrolysis of ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate to the carboxylic acid is not going to completion. How can I improve the yield of the final acid?

Answer:

Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

  • Choice of Hydrolysis Conditions:

    • Basic Hydrolysis: Saponification using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide in a co-solvent such as ethanol or methanol is a standard method. Ensure that a sufficient excess of the base is used (typically 2-3 equivalents).

    • Acidic Hydrolysis: While less common for this substrate, acidic hydrolysis using a strong acid like hydrochloric acid or sulfuric acid in an aqueous organic solvent can also be attempted.

  • Reaction Temperature and Time:

    • Heating the reaction mixture is usually necessary to drive the hydrolysis to completion. Refluxing for several hours is common.

    • Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

  • Work-up Procedure:

    • After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid. Ensure the pH is sufficiently acidic (pH 1-2) by adding a strong acid.

    • Cooling the mixture after acidification can improve the precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate?

A1: The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. With optimized conditions, yields in the range of 60-80% can be expected for the condensation reaction.

Q2: What is the best method for purifying the ethyl ester and the final carboxylic acid?

A2:

  • Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Column chromatography on silica gel is the most common method for purification. A gradient of ethyl acetate in hexane is a typical eluent system.

  • This compound: Recrystallization is often the preferred method for purifying the final acid. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.

Q3: Can other α-halo esters be used in this reaction?

A3: Yes, other α-halo esters or ketones can be used in the Feist-Benary synthesis. However, the reactivity and the potential for side reactions may differ, requiring re-optimization of the reaction conditions.

Data Presentation

Table 1: Summary of Typical Reaction Parameters for Feist-Benary Synthesis

ParameterTypical Value/ConditionNotes
Reactants 1,3-Cyclohexanedione, Ethyl 2-chloroacetoacetateEnsure high purity of starting materials.
Base Pyridine, Triethylamine, Sodium EthoxideMild bases are generally preferred.
Solvent Ethanol, THF, DMF (anhydrous)The absence of water is critical.
Temperature 50 - 100 °COptimize for the specific base and solvent.
Reaction Time 2 - 24 hoursMonitor by TLC.
Typical Yield 60 - 80%Highly dependent on optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

  • To a solution of 1,3-cyclohexanedione (1 equivalent) in anhydrous ethanol, add a suitable base (e.g., pyridine, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the enolate.

  • To this mixture, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

  • Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (3 equivalents of NaOH).

  • Heat the mixture to reflux and stir until the starting material is no longer visible by TLC (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final carboxylic acid.

  • If necessary, recrystallize the product from a suitable solvent.

Mandatory Visualization

Feist_Benary_Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis (Feist-Benary) cluster_step2 Step 2: Hydrolysis A 1,3-Cyclohexanedione + Ethyl 2-chloroacetoacetate C Reaction Mixture A->C Add B Base (e.g., Pyridine) Solvent (e.g., Ethanol) B->C Add D Heating (Reflux) C->D Heat E Work-up & Purification (Extraction, Chromatography) D->E Cool & Process F Ethyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate E->F Isolate G Ethyl Ester I Reaction Mixture G->I Add H Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) H->I Add J Heating (Reflux) I->J Heat K Acidification (HCl) J->K Cool & Acidify L Isolation & Purification (Filtration, Recrystallization) K->L Process M 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylic acid L->M Isolate Troubleshooting_Logic Start Low Yield of Ester? Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Yes Side_Products Significant Side Products? Start->Side_Products No Check_Base Optimize Base (Type and Amount) Check_Reactants->Check_Base Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Base->Check_Conditions Check_Conditions->Side_Products Minimize_Self_Condensation Control Addition of Reagents Side_Products->Minimize_Self_Condensation Yes Incomplete_Hydrolysis Incomplete Hydrolysis of Ester? Side_Products->Incomplete_Hydrolysis No Minimize_Hydrolysis Use Anhydrous Solvents & Mild Base Minimize_Self_Condensation->Minimize_Hydrolysis Minimize_Hydrolysis->Incomplete_Hydrolysis Optimize_Hydrolysis Optimize Hydrolysis (Base/Acid, Temp, Time) Incomplete_Hydrolysis->Optimize_Hydrolysis Yes Success Improved Yield Incomplete_Hydrolysis->Success No Optimize_Workup Ensure Complete Acidification During Work-up Optimize_Hydrolysis->Optimize_Workup Optimize_Workup->Success

Technical Support Center: Troubleshooting Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed benzofuran synthesis is resulting in low or no product yield. What are the primary factors I should investigate?

A1: Low yields in palladium-catalyzed benzofuran synthesis can often be attributed to several key factors:

  • Catalyst Activity: The palladium catalyst may be old, improperly stored, or of an inappropriate type for the specific reaction, leading to low activity.[1]

  • Ligand Choice: The ligand plays a crucial role in the efficacy of the catalyst. The selection of an inappropriate ligand can significantly hinder the reaction.[2][3]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can all negatively impact the yield.[1][4]

  • Reagent Quality: The purity of starting materials, such as o-halophenols and alkynes, is critical. Impurities or the presence of oxygen can inhibit the catalytic cycle.[1]

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture. Failure to maintain an inert atmosphere can lead to catalyst deactivation and low yields.[4]

Q2: How do I choose the right palladium catalyst and ligand for my benzofuran synthesis?

A2: The choice of catalyst and ligand is highly dependent on the specific reaction type (e.g., Sonogashira, Heck). For Sonogashira coupling followed by cyclization, a combination of a palladium source like Pd(OAc)₂ or (PPh₃)PdCl₂ with a phosphine ligand such as PPh₃ is common.[1][4] If yields are low, screening different palladium sources and ligands, including bulky, electron-rich phosphines, may be beneficial.[1] For Tsuji-Trost type reactions, different catalytic systems are recommended depending on the nucleophile. For instance, a Pd₂(dba)₃/dppf system works well for nitrogen-based nucleophiles, while a [Pd(η³-C₃H₅)Cl]₂/XPhos system is more efficient for sulfur, oxygen, and carbon-based nucleophiles.[2][3][5]

Q3: What is the impact of solvent and base selection on the reaction outcome?

A3: The solvent and base are critical parameters that can significantly influence the reaction rate and yield.

  • Solvent: Aprotic polar solvents like DMF and DMSO are commonly used.[4] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Base: Both inorganic bases (e.g., K₂CO₃, NaHCO₃) and organic bases (e.g., triethylamine) are frequently employed.[4] The strength and nature of the base can be substrate-dependent, and it is advisable to screen different bases to find the optimal conditions for a specific reaction.

Q4: Can the substituents on my starting materials affect the conversion rate?

A4: Yes, the electronic properties of the substituents on the starting materials can have a significant impact. For example, in some palladium-catalyzed syntheses, electron-withdrawing groups on the phenyl ring of the starting material can decrease the yield, while electron-donating groups may enhance it.[4]

Troubleshooting Guides

Issue 1: Low Conversion in Sonogashira Coupling/Cyclization for Benzofuran Synthesis

This guide provides a systematic approach to troubleshooting low yields in the common palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization to form benzofurans.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Conversion Observed catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality catalyst->reagents If catalyst is active sub_catalyst Use fresh Pd catalyst Screen different ligands (e.g., PPh₃, bulky phosphines) Ensure CuI co-catalyst is active catalyst->sub_catalyst conditions Optimize Reaction Conditions reagents->conditions If reagents are pure sub_reagents Use pure, dry o-halophenol and alkyne Degas solvents to remove oxygen Check stoichiometry (excess alkyne is common) reagents->sub_reagents atmosphere Ensure Inert Atmosphere conditions->atmosphere If conditions are optimized sub_conditions Screen different bases (e.g., K₂CO₃, TEA) Optimize solvent (e.g., DMF, DMSO) Perform a temperature screen conditions->sub_conditions solution Improved Conversion atmosphere->solution If atmosphere is inert sub_atmosphere Use dried glassware Purge with inert gas (Ar or N₂) Use Schlenk techniques atmosphere->sub_atmosphere

Caption: Troubleshooting workflow for low conversion in benzofuran synthesis.

Detailed Steps:

  • Catalyst System Check:

    • Palladium Catalyst: Use a fresh batch of the palladium catalyst or one that has been stored properly under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂).

    • Ligand: The choice of phosphine ligand is crucial. While PPh₃ is common, other ligands might be more effective for your specific substrate.

    • Copper Co-catalyst: Ensure the copper iodide (CuI) is active and used in the correct molar percentage.

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure that the o-halophenol and the terminal alkyne are pure and dry.

    • Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can poison the palladium catalyst.[1]

    • Stoichiometry: Carefully check the molar ratios of your reactants. Often, a slight excess of the alkyne is beneficial.[1]

  • Reaction Condition Optimization:

    • Base: The choice of base is critical. Screen both inorganic (e.g., K₂CO₃) and organic (e.g., triethylamine) bases to find the most suitable one.

    • Solvent: The polarity of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF are frequently used.

    • Temperature: Perform a temperature screen to find the optimal balance between reaction rate and potential decomposition of reactants or products.[4]

  • Inert Atmosphere:

    • All reactions involving palladium catalysts should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent catalyst deactivation.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Palladium-Catalyzed Tsuji-Trost-Type Reaction

The following table summarizes the optimization of a palladium-catalyzed reaction between benzofuran-2-ylmethyl acetate and 1-ethylpiperazine.

EntryPalladium PrecursorLigandSolventTime (h)Yield (%)
1--MeCN24-
2--DMSO24-
3Pd₂(dba)₃P(o-fur)₃MeCN24-
4Pd₂(dba)₃dppeDMF1834
5Pd₂(dba)₃dppeMeCN2460
6Pd₂(dba)₃dppfMeCN2087

Data adapted from a study on Tsuji-Trost-type reactions.[3] Conditions: Reactions were carried out on a 0.4 mmol scale under an argon atmosphere at 120 °C using 0.025 equiv. of Pd₂(dba)₃, 0.05 equiv. of phosphine ligand, 2 equiv. of 1-ethylpiperazine, and 2 equiv. of K₂CO₃ in 2.0 mL of solvent.

Experimental Protocols

General Procedure for Palladium-Copper Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is a widely used method for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by cyclization.[6]

Experimental Workflow:

ExperimentalWorkflow setup Reaction Setup (Schlenk flask under Argon) reagents Add Reagents: o-iodophenol, alkyne, (PPh₃)PdCl₂, CuI setup->reagents solvents Add Anhydrous Solvents (Triethylamine, DMF) reagents->solvents reaction Stir at 100 °C Monitor by TLC solvents->reaction workup Work-up: Quench with NH₄Cl (aq) Extract with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Desired Benzofuran purification->product

References

Technical Support Center: Purification of Polar Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar benzofuran derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful isolation of these valuable compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of polar benzofuran derivatives in a question-and-answer format, offering specific solutions to overcome these challenges.

Issue 1: Low Recovery or No Elution from Silica Gel Column Chromatography

  • Question: My polar benzofuran derivative is either not eluting from the silica gel column or the recovery is very low. What is the likely cause and how can I fix it?

  • Answer: This is a frequent problem with polar compounds, especially those containing phenolic hydroxyl groups, which can strongly and sometimes irreversibly adsorb to the acidic silica gel.[1] Decomposition on the acidic stationary phase is also a possibility.[1]

    • Troubleshooting Steps:

      • TLC Analysis First: Before running a column, always determine the appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[2][3]

      • Deactivate the Silica Gel: Neutralize the acidic silica gel by pre-treating it. You can flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[3]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded silica phase such as diol or amine.[3][4] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[5][6]

      • Increase Solvent Polarity: If the compound is sticking to the column, a more polar solvent system is needed. For highly polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[7]

      • Dry Loading: If your compound is poorly soluble in the initial mobile phase, use a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[8]

Issue 2: Streaking on TLC Plates and Broad Peaks in Column Chromatography

  • Question: My polar benzofuran derivative streaks badly on the TLC plate, and the peaks from my flash column are very broad. How can I improve the separation?

  • Answer: Streaking and broad peaks are often caused by the compound's strong interaction with the silica gel, especially if it's acidic or basic in nature. This can also be due to overloading the TLC plate or column.

    • Troubleshooting Steps:

      • Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape. For basic benzofuran derivatives, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonia in the methanol portion of your eluent can help.[6]

      • Reduce Sample Concentration: Overloading is a common cause of streaking. Try spotting a more dilute solution on your TLC plate or loading less material onto your column.

      • Check Compound Stability: To check if your compound is decomposing on the silica, spot it on a TLC plate and then spot it again on top of a small amount of silica gel. After some time, elute the plate. If new spots appear or the original spot is diminished, your compound is likely unstable on silica.[8]

Issue 3: Persistent Impurities After Purification

  • Question: After column chromatography, I still see impurities in my NMR or LC-MS analysis. How can I remove these?

  • Answer: Persistent impurities often have very similar polarity to your desired product, making them difficult to separate by chromatography alone. A combination of techniques is often necessary.

    • Troubleshooting Steps:

      • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[2] Experiment with different solvent systems to find one where your compound has high solubility at high temperatures and low solubility at room temperature.

      • Optimize Chromatography: If recrystallization is not effective, revisit your column chromatography. Using a shallower solvent gradient during elution can improve the separation of closely eluting compounds.[1]

      • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and a wider variety of stationary phases.[8]

Issue 4: Compound "Oils Out" During Recrystallization

  • Question: My polar benzofuran derivative forms an oil instead of crystals during recrystallization. What should I do?

  • Answer: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[9]

    • Troubleshooting Steps:

      • Use a Lower-Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point.

      • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

      • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the best general-purpose solvent systems for flash chromatography of polar benzofuran derivatives?

    • A1: Good starting points for polar benzofurans are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. For more polar derivatives, you may need to use dichloromethane/methanol or ethyl acetate/methanol systems.[2][7] It is always recommended to first screen for the optimal solvent system using TLC.[7][10]

  • Q2: How do I choose a suitable solvent for the recrystallization of a polar benzofuran derivative?

    • A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For polar compounds, polar solvents like ethanol, methanol, or water, or mixtures of these, are often good choices.[11] It is best to perform small-scale solubility tests with a variety of solvents to find the optimal one.[1]

  • Q3: My polar benzofuran derivative is water-soluble. How does this affect my purification strategy?

    • A3: Water solubility can complicate extraction and purification. During an aqueous workup, your compound may be lost to the aqueous layer. "Salting out" by adding a saturated solution of sodium chloride can sometimes help push the compound into the organic layer. For chromatography, you may need to use a more polar solvent system or consider reverse-phase chromatography where the stationary phase is non-polar and the mobile phase is polar.[8]

  • Q4: Can I use reverse-phase HPLC to purify my polar benzofuran derivative?

    • A4: Yes, reverse-phase HPLC is an excellent technique for purifying polar compounds.[6] In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). Polar compounds will have lower retention times than non-polar compounds. You can adjust the polarity of the mobile phase to achieve the desired separation.[12]

Data Presentation

The following tables summarize typical purification data for polar benzofuran derivatives. Note that the optimal conditions and results will vary depending on the specific compound and the nature of the impurities.

Table 1: Flash Column Chromatography of Polar Benzofuran Derivatives

Compound TypeStationary PhaseEluent System (v/v)Typical Yield (%)Purity (%)Reference(s)
Hydroxylated BenzofuranSilica GelHexane/Ethyl Acetate (gradient)70-90>95[13]
Amino-substituted BenzofuranSilica GelDichloromethane/Methanol (gradient)65-85>95[13]
Benzofuran Carboxylic AcidSilica Gel with 1% Acetic AcidEthyl Acetate/Hexane (gradient)75-95>98[14]
5-Hydroxybenzofuran-2-oneSilica GelPetroleum Ether/Ethyl Acetate (gradient)60-80>97[1]

Table 2: Recrystallization Solvents for Polar Benzofuran Derivatives

Compound TypeRecommended Solvent(s)Expected Recovery (%)Reference(s)
Phenolic BenzofuransEthanol/Water80-95[11]
Benzofuran with Carboxylic AcidEthyl Acetate85-98[1]
Hydroxylated BenzofuransMethanol or Ethanol70-90[15]
Polar Benzofuran AmidesAcetone/Water75-90[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Benzofuran Derivative

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.3.[10]

  • Column Packing:

    • Select an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[8]

    • Pour the slurry into the column and allow it to pack evenly. Tap the column gently to dislodge any air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent and carefully apply it to the top of the column.[16]

    • Dry Loading: Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Benzofuran Derivative

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various polar solvents at room temperature and upon heating.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[15]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 3: HPLC Purification of a Polar Benzofuran Derivative

  • Method Development:

    • Select a suitable reverse-phase column (e.g., C18).

    • Develop a mobile phase system, typically a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

    • Perform analytical runs to optimize the separation of your target compound from impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter.

  • Purification:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the peak of your target compound.

  • Isolation: Combine the fractions containing the pure product and remove the solvents, often by lyophilization (freeze-drying) if the mobile phase is largely aqueous.

Mandatory Visualization

Purification_Workflow start Crude Polar Benzofuran Derivative tlc TLC Analysis start->tlc column Flash Column Chromatography tlc->column Rf ~0.2-0.3 check_purity Check Purity (NMR, LC-MS) column->check_purity recrystallize Recrystallization recrystallize->check_purity hplc Preparative HPLC pure_product Pure Product hplc->pure_product check_purity->pure_product >95% Pure impurities Persistent Impurities check_purity->impurities <95% Pure impurities->recrystallize impurities->hplc

Caption: General workflow for the purification of polar benzofuran derivatives.

Troubleshooting_Silica_Column problem Low Recovery from Silica Column check_adsorption Strong Adsorption? problem->check_adsorption check_decomposition Decomposition? check_adsorption->check_decomposition No solution1 Increase Eluent Polarity check_adsorption->solution1 Yes check_decomposition->problem No, other issue solution3 Deactivate Silica check_decomposition->solution3 Yes solution2 Add Modifier (e.g., TEA) solution1->solution2 solution4 Use Alternative Stationary Phase (Alumina, HILIC) solution3->solution4

Caption: Troubleshooting low recovery from silica gel chromatography.

References

optimizing reaction conditions for the cyclization of benzofuran precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions for the cyclization of benzofuran precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the benzofuran core?

A1: The synthesis of benzofurans typically involves the intramolecular cyclization of suitably substituted precursors. Key strategies include:

  • Palladium/Copper-Catalyzed Cyclization: Methods like the Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, are widely used.[1][2]

  • Transition-Metal-Free Base-Promoted Cyclization: The intramolecular cyclization of 2-ynylphenols can be efficiently achieved using a base like cesium carbonate (Cs₂CO₃) without the need for a metal catalyst.[3][4]

  • Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for the direct oxidative annulation of phenols and alkynes or the intramolecular cyclization of o-alkynylphenols.[2][5]

  • Acid-Catalyzed Cyclization: Certain acetal precursors can undergo acid-catalyzed cyclization to form the benzofuran ring, although regioselectivity can be a challenge.[6]

Q2: Which precursors are commonly used for benzofuran synthesis?

A2: Several classes of precursors are employed, with the choice depending on the desired substitution pattern and the synthetic route:

  • o-Alkynylphenols: These are versatile precursors for both metal-catalyzed and base-promoted cyclization reactions.[3][5]

  • o-Halophenols and Alkynes: These are used in tandem reactions, such as the Sonogashira coupling, where the alkyne is first coupled to the phenol before cyclization.[7]

  • Salicylaldehydes: These can be reacted with reagents like α-halo ketones to construct the furan ring.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cyclization of benzofuran precursors.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst (e.g., Palladium)Use a freshly opened or recently purchased catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources or more active catalyst systems.[1]
Suboptimal Reaction Conditions Systematically screen the reaction temperature, solvent, and base. A gradual increase in temperature (e.g., from RT to 100 °C) may be necessary, but excessive heat can cause catalyst decomposition.[1] The choice of solvent (e.g., DMF, Toluene) and base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is critical and highly substrate-dependent.[1][3]
Poor Reagent Quality Ensure all starting materials are pure and dry. Solvents should be degassed to remove oxygen, which can poison palladium catalysts.[1]
Incorrect Stoichiometry Verify the stoichiometry of your reagents. For reactions involving alkynes, a slight excess (1.1-1.5 eq) is often beneficial.[1]

Problem 2: Significant Side Product Formation

Potential Cause Recommended Solution
Homocoupling of Terminal Alkyne (Glaser Coupling)This is a common side reaction, especially with copper co-catalysts.[1] Consider a copper-free Sonogashira protocol, minimize the copper catalyst concentration, or use a slow-addition method for the alkyne.[1]
Formation of Regioisomers In cases like acid-catalyzed cyclization, the formation of regioisomers can occur.[6] Re-evaluate your synthetic strategy. A transition-metal-catalyzed or base-promoted cyclization of a pre-formed o-alkynylphenol often provides better regiocontrol.
Dimerization or Polymerization Adjusting the concentration of reactants, reaction temperature, or the rate of reagent addition can help minimize the formation of undesired dimers or polymers.

Data Presentation: Optimizing Reaction Conditions

The tables below summarize quantitative data on how different parameters can affect the yield of benzofuran synthesis.

Table 1: Effect of Base and Solvent on a Transition-Metal-Free Cyclization

This table illustrates the optimization of the base-promoted cyclization of an o-alkynylphenol precursor.

EntryBase (2 eq.)SolventTemperature (°C)Yield (%)
1K₂CO₃DMF6065
2Na₂CO₃DMF6050
3Cs₂CO₃ DMF 60 88
4K₃PO₄DMF6072
5Cs₂CO₃Toluene6045
6Cs₂CO₃CH₃CN6058
Data adapted from studies on base-promoted cyclization.[3]

Table 2: Influence of Palladium Catalyst and Ligand on Yield

This table shows the impact of different palladium catalysts and ligands on a typical Sonogashira coupling followed by cyclization.

EntryPalladium Source (2 mol%)Ligand (4 mol%)BaseSolventYield (%)
1Pd(OAc)₂PPh₃Et₃NDMF75
2PdCl₂(PPh₃)₂ - Et₃N DMF 89
3PdCl₂(CH₃CN)₂-K₂CO₃Dioxane94
4Pd(OAc)₂TPPTS (water-soluble)NaOAcAcetonitrile/WaterHigh Yield
Data compiled from various palladium-catalyzed synthesis protocols.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This method is widely used for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[2]

  • Setup: Add the o-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or DMF).[1] Add the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux) and monitor progress by Thin-Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. If using an amine solvent, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Transition-Metal-Free, Base-Promoted Intramolecular Cyclization

This protocol is suitable for the cyclization of o-alkynylphenols.[3][4]

  • Setup: Dissolve the o-alkynylphenol (1.0 eq) in a suitable dry solvent (e.g., DMF) in a flask.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by TLC.[3]

  • Work-up: Cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key workflows and mechanisms in benzofuran synthesis.

G cluster_workflow Optimization Workflow start Start: Low Product Yield catalyst Check Catalyst Activity - Use fresh catalyst - Screen ligands start->catalyst conditions Optimize Conditions - Screen Solvents - Screen Bases - Vary Temperature start->conditions reagents Verify Reagents - Check purity & stoichiometry - Degas solvents start->reagents analysis Analyze Results (TLC, GC-MS, NMR) catalyst->analysis Test Run conditions->analysis Test Run reagents->analysis Test Run side_rxn Analyze Side Products - Identify byproducts (e.g., Glaser coupling) - Adjust conditions side_rxn->conditions analysis->catalyst Yield Not Improved analysis->side_rxn Side Products Observed end Optimized Yield analysis->end Yield Improved G cluster_mechanism Simplified Pd-Catalyzed Cyclization Pathway pd0 Pd(0)Ln intermediate1 Oxidative Addition Complex (R-Pd(II)-X) pd0->intermediate1 + R-X precursor o-Halophenol (R-X) intermediate2 Alkynyl-Pd(II) Complex intermediate1->intermediate2 + Alkyne - HX alkyne Terminal Alkyne product_pd Benzofuran-Pd(II) Intermediate intermediate2->product_pd 5-endo-dig cyclization cyclization Intramolecular Cyclization product_pd->pd0 Reductive Elimination product Benzofuran Product product_pd->product

References

Technical Support Center: Synthesis and Purification of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of benzofuran compounds during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: My benzofuran derivative appears to be degrading during aqueous workup. What are the likely causes?

A1: Benzofuran derivatives, particularly those with sensitive functional groups like esters or lactones, can be susceptible to hydrolysis under strongly acidic or basic conditions. The benzofuranone ring system is a key example of a structure prone to such degradation. It is crucial to control the pH of your aqueous washes to avoid unwanted reactions.

Q2: I am experiencing significant loss of my compound during silica gel column chromatography. Why might this be happening?

A2: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. This is a primary suspect for low recovery of benzofuran derivatives during column chromatography. The interaction with the acidic surface of the silica can lead to decomposition or irreversible adsorption of your compound.

Q3: My purified benzofuran compound changes color over time, even when stored as a solid or in solution. What could be the reason?

A3: Many benzofuran derivatives are sensitive to atmospheric oxygen and light. Oxidation can lead to the formation of colored impurities. The exocyclic double bonds and the phenyl ring in some benzofuranones are particularly prone to oxidative degradation. Furthermore, exposure to light can induce photodegradation.

Q4: Are there any general precautions I can take to improve the stability of my benzofuran compounds during synthesis and workup?

A4: Yes. For air-sensitive compounds, it is highly recommended to perform reactions and workups under an inert atmosphere, such as nitrogen or argon. This minimizes the risk of oxidation. Additionally, protecting your reaction and purified compound from light by wrapping flasks in aluminum foil can prevent photodegradation. For purification, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.

Troubleshooting Guides

Issue 1: Low Product Yield After Aqueous Extraction

Symptom: Significant decrease in the expected yield of the benzofuran derivative after performing acidic or basic washes during the extraction process.

Possible Cause: Acid- or base-catalyzed hydrolysis of sensitive functional groups on the benzofuran scaffold.

Troubleshooting Steps:

  • pH Neutralization: Before extraction, neutralize the reaction mixture to a pH of approximately 7 using a mild acid (e.g., dilute HCl) or base (e.g., saturated NaHCO₃ solution).

  • Use of Mild Reagents: If a wash is necessary, opt for milder acidic or basic solutions. For example, use a saturated solution of ammonium chloride (NH₄Cl) for a mildly acidic wash, and a saturated solution of sodium bicarbonate (NaHCO₃) for a mildly basic wash, instead of strong acids or bases.

  • Minimize Contact Time: Perform the aqueous washes quickly and avoid letting the biphasic mixture sit for extended periods.

  • Temperature Control: Conduct the extraction at a lower temperature (e.g., in an ice bath) to reduce the rate of potential degradation reactions.

Issue 2: Compound Degradation During Silica Gel Chromatography

Symptom: Low recovery of the desired benzofuran derivative from the column, observation of new, more polar spots on the TLC plate of the collected fractions, or streaking of the compound on the column.

Possible Cause: Decomposition of the acid-sensitive benzofuran derivative on the acidic surface of the silica gel.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing the column slurry in the eluent containing a small amount of a base, typically 1-3% triethylamine (NEt₃).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate of the eluent.

  • Alternative Purification Methods: If the compound is highly sensitive, consider other purification techniques like recrystallization or preparative thin-layer chromatography (prep-TLC).

Issue 3: Product Decomposition Upon Standing/Storage

Symptom: A purified, colorless or pale-yellow benzofuran derivative develops a darker color over time. NMR analysis shows the appearance of new signals corresponding to impurities.

Possible Cause: Oxidation by atmospheric oxygen or photodegradation.

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed vial.

  • Protection from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.

  • Use of Degassed Solvents: When preparing solutions of the compound, use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidant Addition: For long-term storage of solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.

Data Presentation

The following tables provide illustrative data to emphasize the importance of the preventative measures discussed. The values are examples and the actual degree of degradation will depend on the specific benzofuran derivative and experimental conditions.

Table 1: Illustrative Stability of a Benzofuranone Derivative Under Different pH Conditions During Aqueous Workup

Workup ConditionpHIllustrative Recovery (%)Observations
0.1 M HCl wash165Significant degradation to a more polar byproduct observed on TLC.
Sat. NH₄Cl wash~592Minimal degradation.
Deionized Water wash798Compound is stable.
Sat. NaHCO₃ wash~8.595Minor degradation observed.
0.1 M NaOH wash1355Significant degradation to a polar, water-soluble byproduct.

Table 2: Illustrative Recovery of an Acid-Sensitive Benzofuran Derivative from Column Chromatography

Stationary PhaseEluent SystemIllustrative Recovery (%)Observations
Standard Silica GelHexane:Ethyl Acetate (4:1)70Significant streaking and a new baseline spot on TLC of later fractions.
Deactivated Silica Gel (1% NEt₃ in eluent)Hexane:Ethyl Acetate (4:1)95Clean separation with minimal tailing.
Neutral AluminaHexane:Ethyl Acetate (4:1)93Good recovery, but separation may be different from silica gel.

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive Benzofuran Derivative using Deactivated Silica Gel
  • Solvent System Selection: Identify a suitable solvent system for your compound using TLC. Add 1% triethylamine to the chosen eluent mixture.

  • Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pack the column as you would for standard flash chromatography.

  • Pre-elution: Flush the packed column with at least two column volumes of the eluent containing triethylamine. This ensures the entire silica bed is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (with triethylamine) and load it onto the column.

  • Elution: Run the column with the eluent containing 1% triethylamine, collecting fractions and monitoring by TLC.

  • Solvent Removal: After identifying the fractions containing your pure product, combine them and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: General Procedure for a Reaction and Workup Under an Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., a round-bottom flask with a condenser and a nitrogen inlet) while it is still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvents and reagents via syringe through a rubber septum.

  • Reaction Monitoring: Monitor the reaction by taking aliquots via syringe and quenching them before TLC analysis.

  • Reaction Quenching: Cool the reaction to 0 °C and quench by slow addition of a degassed quenching solution (e.g., saturated NH₄Cl) via syringe.

  • Extraction: Perform the extraction using degassed solvents. Transfer the layers via cannula or syringe.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Mandatory Visualizations

degradation_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidative Degradation cluster_silica Silica Gel Induced Degradation Benzofuranone Benzofuranone Protonated_Benzofuranone Protonated_Benzofuranone Benzofuranone->Protonated_Benzofuranone + H₃O⁺ Hydroxy_Carboxylic_Acid Hydroxy_Carboxylic_Acid Protonated_Benzofuranone->Hydroxy_Carboxylic_Acid + H₂O - H⁺ Benzofuran Benzofuran Benzofuran_Epoxide Benzofuran_Epoxide Benzofuran->Benzofuran_Epoxide [O] (Air) Ring_Opened_Products Ring_Opened_Products Benzofuran_Epoxide->Ring_Opened_Products Rearrangement Acid_Sensitive_Benzofuran Acid_Sensitive_Benzofuran Degradation_Products Degradation_Products Acid_Sensitive_Benzofuran->Degradation_Products Si-OH (acidic sites)

Caption: Common degradation pathways for benzofuran compounds.

preventative_workflows cluster_purification Purification of Acid-Sensitive Benzofuran cluster_handling Handling of Air-Sensitive Benzofuran start Crude Product prep_column Prepare Slurry of Silica Gel in Eluent + 1% NEt₃ start->prep_column pack_column Pack Column and Flush with Eluent + 1% NEt₃ prep_column->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Eluent + 1% NEt₃ load_sample->elute collect Collect Fractions elute->collect concentrate Combine Fractions and Concentrate collect->concentrate end Pure Product concentrate->end start_handle Reaction Complete inert_atmosphere Maintain Inert Atmosphere (N₂ or Ar) start_handle->inert_atmosphere degassed_solvents Use Degassed Solvents for Workup inert_atmosphere->degassed_solvents extract Perform Extraction degassed_solvents->extract dry_concentrate Dry and Concentrate extract->dry_concentrate store Store Under Inert Atmosphere and Protected from Light dry_concentrate->store end_handle Stable Product store->end_handle

Caption: Recommended workflows for preventing benzofuran degradation.

addressing poor regioselectivity in Friedel-Crafts acylation of benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in the Friedel-Crafts acylation of benzofurans. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity in the Friedel-Crafts acylation of my benzofuran substrate?

A1: Poor regioselectivity in the Friedel-Crafts acylation of benzofurans is a common issue stemming from the relatively similar reactivity of the C2 and C3 positions of the benzofuran ring. The outcome of the reaction is a delicate balance of electronic and steric factors of both the substrate and the acylating agent, as well as the reaction conditions employed. Aroylation can also occur at other positions on the benzene ring, such as C4 and C6, leading to a mixture of isomers.[1][2]

Q2: What are the major products typically observed in the Friedel-Crafts acylation of 2-substituted benzofurans?

A2: For 2-substituted benzofurans, acylation predominantly occurs at the C3 position. However, significant amounts of the C6 and, to a lesser extent, the C4 isomers are often formed as byproducts.[2] The exact distribution of these regioisomers is highly dependent on the nature of the substituent at the C2 position and the reaction conditions.

Q3: How do electron-withdrawing groups on the benzofuran ring affect regioselectivity?

A3: Electron-withdrawing groups on the benzofuran ring, particularly on a 2-phenyl substituent, can deactivate the ring towards electrophilic attack and significantly alter the regioselectivity. In such cases, the expected C3-acylated product may become a minor component of the product mixture.[1][2]

Q4: Are there alternative methods to achieve high regioselectivity for the acylation of benzofurans?

A4: Yes, several methods have been developed to overcome the regioselectivity issues of the classic Friedel-Crafts acylation. For the selective synthesis of 2-acylbenzofurans, a trifluoroacetic anhydride (TFAA)-mediated approach is effective. For highly selective synthesis of 3-acylbenzofurans, a strategy involving the rearrangement of chalcones has been successfully employed.[3]

Q5: Can the choice of Lewis acid influence the regioselectivity of the reaction?

A5: Yes, the nature and strength of the Lewis acid catalyst can influence the regioselectivity. While strong Lewis acids like AlCl₃ are commonly used, they can sometimes lead to complex product mixtures. Milder Lewis acids may offer improved selectivity in certain cases. The choice of solvent can also play a role in directing the acylation to a specific position.

Troubleshooting Guides

Issue: Low C2/C3 Regioselectivity in Friedel-Crafts Acylation

When your Friedel-Crafts acylation of benzofuran results in a mixture of C2 and C3 isomers, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor C2/C3 Regioselectivity

cluster_conditions Reaction Condition Modifications cluster_alternatives Alternative Methods Start Poor C2/C3 Regioselectivity Step1 Analyze Steric and Electronic Effects Start->Step1 Step2 Modify Reaction Conditions Step1->Step2 Outcome2 Persistent Mixture Step2->Outcome2 Temp Lower Reaction Temperature Step2->Temp Solvent Screen Solvents (e.g., CS2, nitrobenzene) Step2->Solvent LewisAcid Screen Lewis Acids (e.g., SnCl4, ZnCl2) Step2->LewisAcid Step3 Evaluate Alternative Acylation Methods TFAA TFAA-Mediated Acylation for C2 Step3->TFAA Chalcone Chalcone Rearrangement for C3 Step3->Chalcone Outcome1 Improved Selectivity Outcome2->Step3 Temp->Outcome1 Solvent->Outcome1 LewisAcid->Outcome1 TFAA->Outcome1 Chalcone->Outcome1

Caption: A decision-making workflow for troubleshooting poor C2/C3 regioselectivity.

1. Analyze Steric and Electronic Effects:

  • Substituent Effects: The electronic nature of substituents on the benzofuran ring can direct the position of acylation. Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it.

  • Steric Hindrance: Bulky substituents on the benzofuran or the acylating agent can sterically hinder attack at one position, favoring acylation at the less hindered site.

2. Modify Reaction Conditions:

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Solvent: The polarity of the solvent can influence the distribution of isomers. Consider screening solvents such as carbon disulfide (non-polar) and nitrobenzene (polar).

  • Lewis Acid: Experiment with different Lewis acids. While AlCl₃ is common, milder options like SnCl₄ or ZnCl₂ may provide better regioselectivity.

3. Consider Alternative Synthetic Routes:

  • For 2-Acylbenzofurans: Employ a TFAA-mediated acylation of the benzofuran with a carboxylic acid. This method has been shown to be highly regioselective for the C2 position.

  • For 3-Acylbenzofurans: Utilize a chalcone rearrangement strategy. This multi-step approach offers excellent selectivity for the C3 position.

Issue: Formation of Multiple Aromatic Ring Isomers (C3, C4, C6)

If you are observing a mixture of acylated products on the benzene portion of the benzofuran, in addition to the desired furan ring acylation, the following steps can be taken:

Troubleshooting Workflow for Aromatic Ring Isomerization

Start Mixture of C3, C4, C6 Isomers Step1 Confirm Structural Assignments (GC-MS, NMR) Start->Step1 Step2 Optimize Lewis Acid Stoichiometry Step1->Step2 Step3 Adjust Acylating Agent and Temperature Step2->Step3 Step4 Employ Regioselective Synthetic Strategy Step3->Step4 Outcome Predominantly One Isomer Step4->Outcome

Caption: A stepwise approach to address the formation of multiple aromatic ring isomers.

1. Confirm Product Identity:

  • Utilize analytical techniques such as GC-MS and NMR to unambiguously identify the different regioisomers present in your product mixture.

2. Optimize Lewis Acid:

  • Stoichiometry: The amount of Lewis acid can impact the product distribution. A systematic variation of the Lewis acid equivalents may improve selectivity.

  • Type of Lewis Acid: As mentioned previously, screening different Lewis acids can be beneficial.

3. Modify Acylating Agent and Temperature:

  • The reactivity of the acylating agent can be tuned. Using a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) might improve selectivity.

  • Systematically vary the reaction temperature to find an optimal balance between reaction rate and selectivity.

Data Presentation

The following tables summarize quantitative data on the regioselectivity of different acylation methods for benzofurans.

Table 1: Regioselectivity in Friedel-Crafts Acylation of 2-Phenylbenzofuran

Acylating AgentMajor ProductOther Isomers ObservedReference
Benzoyl chloride3-benzoyl4-benzoyl, 6-benzoyl[1]
4-Nitrobenzoyl chloride3-(4-nitrobenzoyl)4-(4-nitrobenzoyl), 6-(4-nitrobenzoyl)[1]

Table 2: Selective Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement

Substrate (2,3-dihydrobenzofuran)Product (3-Acylbenzofuran)Yield (%)Reference
2-Benzoyl-2,3-dihydrobenzofuran3-Benzoylbenzofuran97-98[3]
2-(4-Methylbenzoyl)-2,3-dihydrobenzofuran3-(4-Methylbenzoyl)benzofuran95[3]
2-(4-Chlorobenzoyl)-2,3-dihydrobenzofuran3-(4-Chlorobenzoyl)benzofuran96[3]

Experimental Protocols

Protocol 1: TFAA-Mediated Regioselective Synthesis of 2-Acylbenzofurans

This protocol is adapted from a method for the regioselective acylation of benzofurans at the C2 position.

Reaction Scheme: Benzofuran + R-COOH --(TFAA)--> 2-Acylbenzofuran

Materials:

  • Benzofuran

  • Carboxylic acid (R-COOH)

  • Trifluoroacetic anhydride (TFAA)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a solution of the benzofuran and the carboxylic acid in the chosen solvent, add trifluoroacetic anhydride dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Highly Regioselective Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement

This protocol describes a highly selective method to obtain 3-acylbenzofurans.[3]

Reaction Workflow for 3-Acylbenzofuran Synthesis

Start Protected 2-Hydroxychalcone Step1 Oxidative Rearrangement (e.g., PhI(OCOCF3)2) Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Cyclization (e.g., p-TsOH) Intermediate1->Step2 Intermediate2 2,3-Dihydrobenzofuran Step2->Intermediate2 Step3 Aromatization (e.g., K2CO3 or AcOH) Intermediate2->Step3 End 3-Acylbenzofuran Step3->End

Caption: A simplified workflow for the synthesis of 3-acylbenzofurans via a chalcone rearrangement strategy.

Step 1: Synthesis of the 2,3-dihydrobenzofuran intermediate

  • Protect the hydroxyl group of a 2-hydroxychalcone (e.g., with a MOM group).

  • Perform an oxidative rearrangement using a hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene) to yield the rearranged product.

  • Induce cyclization using a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) to form the 2,3-dihydrobenzofuran.

Step 2: Aromatization to the 3-acylbenzofuran

  • Dissolve the 2,3-dihydrobenzofuran intermediate in a suitable solvent (e.g., THF or acetic acid).

  • Add a base (e.g., K₂CO₃) or a weak acid (e.g., acetic acid) to the solution.

  • Stir the reaction at room temperature until the aromatization is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography to obtain the highly pure 3-acylbenzofuran.[3]

References

Technical Support Center: Scale-Up Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis, focusing on a plausible and scalable route starting from 1,3-cyclohexanedione.

Step 1: Alkylation of 1,3-Cyclohexanedione

Q1: Low yield of the alkylated intermediate, ethyl 2-(2,6-dioxocyclohexyl)acetate.

A1: Low yields in the initial alkylation step are frequently due to several factors.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for efficient enolate formation. While weaker bases like potassium carbonate can be used, stronger bases such as sodium ethoxide or sodium hydride often give higher yields. However, on a larger scale, the use of sodium hydride can pose safety challenges due to its pyrophoric nature. It is crucial to use at least one equivalent of base to ensure complete deprotonation of the dione.

  • Reaction Temperature: The alkylation is typically performed at or below room temperature to minimize side reactions. On a larger scale, effective temperature control is essential to dissipate the heat of reaction and prevent runaway reactions, which can lead to the formation of impurities.

  • Solvent Choice: Anhydrous polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred to ensure the solubility of the reactants and the stability of the enolate. Inadequate drying of the solvent can quench the enolate and reduce the yield.

  • Side Reactions: A common side reaction is O-alkylation, where the enolate reacts through its oxygen atom instead of the carbon. Using less polar solvents can sometimes favor C-alkylation. Dialkylation can also occur, especially if more than one equivalent of the alkylating agent is used or if the reaction is run for an extended period.

Troubleshooting Table: Alkylation Step

ParameterPotential IssueRecommended Action
Yield Below 60%- Ensure anhydrous conditions. - Consider using a stronger, non-nucleophilic base (e.g., LDA) on a small scale to confirm reactivity before scaling. - Optimize reaction temperature; lower temperatures may improve selectivity.
Purity Presence of O-alkylated or dialkylated products- Use a less polar solvent. - Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile. - Use a slight excess of 1,3-cyclohexanedione.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)

Q2: The intramolecular cyclization to form ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is sluggish or results in a low yield.

A2: The Dieckmann condensation is an equilibrium-driven reaction, and several factors can influence its efficiency, especially at scale.

  • Base Strength and Equivalents: This reaction requires a strong, non-nucleophilic base to deprotonate the alpha-carbon of the ester and initiate the cyclization. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like toluene are commonly used. At least one full equivalent of base is necessary to drive the equilibrium towards the product by forming the stable enolate of the resulting β-keto ester.

  • Reaction Concentration: On a larger scale, maintaining high dilution can favor the intramolecular cyclization over intermolecular side reactions that can lead to oligomers and polymers.[1] However, excessive dilution can slow down the reaction rate.

  • Temperature Control: The reaction is often initiated at room temperature and may require heating to proceed at a reasonable rate. Careful monitoring and control of the temperature are crucial to prevent side reactions, such as decomposition or unwanted condensations.

  • Work-up Procedure: The initial product of the Dieckmann condensation is the sodium salt of the β-keto ester. Acidification is required to protonate this intermediate and isolate the final product. Incomplete acidification can lead to low recovery.

Troubleshooting Table: Cyclization Step

ParameterPotential IssueRecommended Action
Reaction Rate Slow or incomplete conversion- Ensure a sufficiently strong and anhydrous base is used. - Gradually increase the reaction temperature while monitoring for impurity formation. - Confirm the quality of the starting alkylated intermediate.
Yield Low yield of cyclic product- Use at least one equivalent of a strong base. - Optimize the reaction concentration to favor intramolecular cyclization. - Ensure complete acidification during work-up.
Product Isolation Product "oiling out" instead of crystallizingThis is often due to impurities.[1] Consider purification by column chromatography on a small scale to identify the main product and impurities before attempting large-scale crystallization.
Step 3: Hydrolysis of the Ester

Q3: Incomplete hydrolysis of ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate to the final carboxylic acid.

A3: The hydrolysis of the ester to the corresponding carboxylic acid can be challenging, particularly on a large scale.

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. Basic hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is often preferred for scale-up as it is generally faster and less prone to side reactions with the furan ring.

  • Steric Hindrance: The ester group in this molecule can be somewhat sterically hindered, which can slow down the rate of hydrolysis.

  • Reaction Temperature and Time: Elevated temperatures are typically required to drive the hydrolysis to completion. On a larger scale, this requires careful heating and monitoring to avoid decomposition. Reaction times may need to be extended to ensure complete conversion.

  • Product Isolation: After basic hydrolysis, the product exists as the carboxylate salt in the aqueous solution. Acidification is necessary to precipitate the carboxylic acid. The pH must be carefully adjusted to ensure complete protonation and precipitation. The final product may require recrystallization to achieve high purity.

Troubleshooting Table: Hydrolysis Step

ParameterPotential IssueRecommended Action
Conversion Incomplete hydrolysis- Increase the reaction temperature and/or time. - Use a larger excess of the base (e.g., 2-3 equivalents of NaOH). - Consider using a co-solvent like methanol or ethanol to improve solubility.
Product Purity Discoloration or presence of byproducts- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Isolation Low recovery of the carboxylic acid- Ensure the aqueous solution is sufficiently acidified (pH < 2) to fully precipitate the product. - Cool the mixture after acidification to maximize precipitation. - Wash the isolated solid with cold water to remove inorganic salts.

Frequently Asked Questions (FAQs)

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The primary safety concerns are associated with the use of strong bases and flammable solvents.

  • Sodium Hydride: If used for the cyclization, sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment must be worn.

  • Flammable Solvents: Solvents like THF, toluene, and ethanol are flammable. Large-scale reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.

  • Exothermic Reactions: Both the alkylation and cyclization steps can be exothermic. On a larger scale, the heat generated can be significant, and efficient cooling and temperature monitoring are essential to prevent runaway reactions.

Q5: What are the expected yields for each step at a larger scale?

A5: While yields can vary depending on the specific conditions and scale, typical reported yields for similar laboratory-scale syntheses can serve as a benchmark. Scale-up often leads to a slight decrease in yield.

Expected Yields (Laboratory Scale)

StepProductTypical Yield Range
1. AlkylationEthyl 2-(2,6-dioxocyclohexyl)acetate60-75%
2. CyclizationEthyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate70-85%
3. HydrolysisThis compound85-95%

Q6: How can the purity of the final product be improved?

A6: The purity of the final carboxylic acid can be enhanced through several methods:

  • Purification of Intermediates: Purifying the alkylated and cyclized intermediates by column chromatography (on a smaller scale) or recrystallization (on a larger scale) can prevent carrying impurities through to the final step.

  • Recrystallization: The final product can be recrystallized from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Washing: Thoroughly washing the filtered product with cold water after acidification helps remove inorganic salts. Washing with a small amount of cold, non-polar organic solvent can remove organic impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
  • Alkylation: To a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add 1,3-cyclohexanedione (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1 hour. Cool the reaction mixture back to 0 °C and add ethyl 2-bromoacetate (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: To a solution of the crude alkylated intermediate in anhydrous toluene, add sodium ethoxide (1.2 equivalents). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. Cool the reaction mixture to room temperature and carefully add dilute hydrochloric acid until the pH is acidic. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound
  • Hydrolysis: Dissolve ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux for 2-4 hours. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Isolation: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. The product will precipitate as a solid. Stir the mixture at 0 °C for 1 hour to ensure complete precipitation. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_intermediate1 Intermediate cluster_step2 Step 2: Cyclization cluster_intermediate2 Intermediate cluster_step3 Step 3: Hydrolysis cluster_final Final Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione Alkylation Alkylation (Base, Solvent) 1,3-Cyclohexanedione->Alkylation Ethyl_2-bromoacetate Ethyl_2-bromoacetate Ethyl_2-bromoacetate->Alkylation Intermediate1 Ethyl 2-(2,6-dioxocyclohexyl)acetate Alkylation->Intermediate1 Cyclization Intramolecular Cyclization (Strong Base) Intermediate1->Cyclization Intermediate2 Ethyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate Cyclization->Intermediate2 Hydrolysis Ester Hydrolysis (NaOH, H2O/EtOH) Intermediate2->Hydrolysis Final_Product 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Step1 Alkylation Step? Start->Step1 Step2 Cyclization Step? Start->Step2 Step3 Hydrolysis Step? Start->Step3 Alkylation_Impurity Impurity Analysis (TLC, LC-MS) Step1->Alkylation_Impurity Alkylation_Conditions Check Reaction Conditions: - Anhydrous? - Base strength? - Temperature? Step1->Alkylation_Conditions Cyclization_Impurity Impurity Analysis (TLC, LC-MS) Step2->Cyclization_Impurity Cyclization_Conditions Check Reaction Conditions: - Base equivalents? - High dilution? - Temperature? Step2->Cyclization_Conditions Hydrolysis_Impurity Impurity Analysis (HPLC, NMR) Step3->Hydrolysis_Impurity Hydrolysis_Conditions Check Reaction Conditions: - Reaction time/temp? - Base equivalents? - pH of workup? Step3->Hydrolysis_Conditions Alkylation_Impurity->Alkylation_Conditions Solution Implement Corrective Actions Alkylation_Conditions->Solution Cyclization_Impurity->Cyclization_Conditions Cyclization_Conditions->Solution Hydrolysis_Impurity->Hydrolysis_Conditions Hydrolysis_Conditions->Solution

Caption: Troubleshooting decision tree for the synthesis scale-up.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on interpreting fragmentation patterns, troubleshooting common issues, and implementing robust analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common fragmentation pathways for the unsubstituted benzofuran ring under Electron Ionization (EI)?

A1: Under Electron Ionization (EI), the benzofuran molecular ion (m/z 118) is relatively stable due to its aromaticity. The primary fragmentation involves the cleavage of the furan ring. The most characteristic fragmentation pathway is the loss of a molecule of carbon monoxide (CO), resulting in a fragment ion at m/z 90. This is followed by the loss of a hydrogen atom to yield a highly stable indenyl cation at m/z 89.

Q2: How do substituents on the benzene ring affect the fragmentation pattern of benzofuran derivatives in EI-MS?

A2: Substituents on the benzene ring can significantly influence the fragmentation pathways. For example, in hydroxy-substituted benzofurans, the molecular ion is typically very stable and represents the base peak.[1] Fragmentation is often initiated by the cleavage of the furan ring, with characteristic losses of CO.[1] The position of the substituent can also lead to diagnostic fragments. For instance, the relative abundance of certain fragment ions can help differentiate between linear and angular isomers in related heterocyclic systems.

Q3: What are the characteristic fragmentation patterns for 2-aroylbenzofuran derivatives in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)?

A3: In ESI-MS/MS, 2-aroylbenzofuran derivatives typically show two major fragmentation pathways originating from the protonated molecule [M+H]⁺. These are:

  • Formation of an acylium ion: This results from the cleavage of the bond between the benzofuran ring and the aroyl group.

  • Loss of a neutral molecule: A common loss is the elimination of the aroyl group as a neutral species.

Substituents on the aroyl ring can lead to further diagnostic fragmentation, such as the loss of radicals for halogenated derivatives or the elimination of formaldehyde for methoxy-substituted compounds.

Q4: Can mass spectrometry be used to distinguish between isomers of substituted benzofurans?

A4: Yes, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can be a powerful tool for differentiating between isomers. The relative intensities of fragment ions can be characteristic of a specific isomer. For example, in EI-MS, the fragmentation patterns of polychlorinated dibenzofurans, while not always isomer-specific, can show distinguishable features for certain isomers like 2,3,7,8-tetrachlorodibenzofuran.[2] Chemical ionization (CI) can sometimes provide greater isomer distinction.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of benzofuran derivatives.

Problem Possible Causes Troubleshooting Steps
No or Low Signal Intensity - Improper sample concentration- Inefficient ionization- Instrument not tuned or calibrated- Optimize sample concentration. Dilute if you suspect ion suppression or concentrate if the signal is too low.- Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive/negative ion mode).- Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
Ion Suppression in LC-MS - Co-eluting matrix components- High salt concentration in the mobile phase- Inappropriate mobile phase additives- Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.- Optimize chromatography: Modify the gradient, change the column, or adjust the mobile phase composition to separate the analyte from interfering compounds.[3]- Reduce matrix effects: Dilute the sample or use a matrix-matched calibration curve.- Evaluate mobile phase: Avoid non-volatile buffers. If ion suppression is suspected from additives, try reducing their concentration or using an alternative. A post-column infusion experiment can help identify regions of ion suppression.[4]
Poor Reproducibility - Inconsistent sample preparation- Leaks in the LC or MS system- Fluctuations in instrument parameters- Standardize the sample preparation protocol.- Perform regular leak checks on the LC and MS systems.- Monitor instrument parameters such as source temperature and gas flow rates to ensure stability.
Unidentified Peaks in the Mass Spectrum - Contaminants from solvents, glassware, or the instrument- Formation of adducts- Run a blank analysis (injecting only the solvent) to identify background contaminants.- Use high-purity solvents and thoroughly clean all glassware.- Be aware of common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) in ESI.

Data Presentation

The following table summarizes the characteristic mass spectral data for selected benzofuran derivatives.

Compound Ionization Mode Molecular Ion (m/z) Major Fragment Ions (m/z) Reference
BenzofuranEI11890, 89NIST
2,3-DihydrobenzofuranEI120119, 91, 78[5]
5-HydroxybenzofuranEI134106, 105[1]
2-(2-Thienyl)benzofuranGC-MS (EI)200171, 128[6]
2-Aroylbenzofuran Derivative (example)ESI-MS/MSVariesAcylium ion, [M+H - aroyl group]⁺

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Benzofuran Derivatives

This protocol is suitable for the analysis of volatile and semi-volatile benzofuran derivatives.

1. Sample Preparation:

  • For liquid samples, dilute with a suitable solvent (e.g., dichloromethane or hexane).

  • For solid samples, perform solvent extraction followed by concentration.

  • Headspace solid-phase microextraction (HS-SPME) can be used for volatile compounds in complex matrices.[7][8]

2. GC-MS Parameters: [6]

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C (splitless mode).

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Protocol 2: LC-MS/MS Analysis of Benzofuran Derivatives in Plant Extracts

This protocol is designed for the analysis of less volatile and polar benzofuran derivatives in complex matrices like plant extracts.

1. Sample Preparation:

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol).

  • Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds. C18 cartridges are commonly used for this purpose.

2. LC-MS/MS Parameters:

  • LC Column: Hypersil GOLD™ C18 (50 × 2.1 mm, 1.9 µm particle size) or similar.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of the compounds of interest.

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • MS Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scanning for structural elucidation.

Mandatory Visualization

fragmentation_pathway M Benzofuran Molecular Ion (m/z 118) F1 Fragment Ion (m/z 90) M->F1 - CO F2 Indenyl Cation (m/z 89) F1->F2 - H•

Caption: EI fragmentation pathway of benzofuran.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection (ESI) LC->MS MSMS MS/MS Fragmentation MS->MSMS Data Data Analysis MSMS->Data Interpretation Structure Elucidation/ Quantification Data->Interpretation

Caption: General workflow for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Substituted Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[2][3][4][5] This guide provides a comparative analysis of the anticancer activity of various substituted benzofuran derivatives, supported by experimental data, to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

Quantitative Assessment of Anticancer Potency

The in vitro anticancer activity of substituted benzofuran derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of various benzofuran derivatives against a panel of human cancer cell lines, categorized by the nature of the substitution on the benzofuran core.

Halogenated Benzofuran Derivatives

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, to the benzofuran ring has been shown to significantly enhance anticancer activity.[6][7] This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target.[7]

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Compound 1 Bromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia)5, 0.1[6]
67c 4-Fluoro substitutionHL-60, K5622.64–2.82[4]
67g 4-Chloro substitutionHL-60, K5622.64–2.82[4]
14c Bromo derivativeHCT-116 (colon cancer)3.27[8][9]
Benzofuran-Hybrid Derivatives

Hybrid molecules incorporating the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, have demonstrated potent cytotoxic effects.[6][7] This synergistic approach can lead to compounds with enhanced efficacy and potentially novel mechanisms of action.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Benzofuran-Chalcone (4n) -HeLa (cervical cancer)3.18[10]
Benzofuran-Chalcone (4q) -HeLa (cervical cancer)4.95[10]
Benzofuran-Chalcone (4g) -HeLa (cervical cancer)5.61[10]
Benzofuran Hybrid (12) -SiHa (cervical cancer), HeLa1.10, 1.06[4][8][9]
3-Amidobenzofuran (28g) -MDA-MB-231 (breast cancer), HCT-1163.01, 5.20[4][8]
Oxindole-Benzofuran (22f) -MCF-7 (breast cancer)2.27[8]
Benzofuran derivative (44b) Carboxylic acid substitutionMDA-MB-2312.52[9]
Benzofuran-piperazine (16) N-aryl piperazine moietyA549 (lung cancer), SGC7901 (gastric cancer)0.12, 2.75[11]

Mechanisms of Anticancer Action

Substituted benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism of action for many benzofuran derivatives is the induction of apoptosis, or programmed cell death. For instance, compound 67g , a 4-chloro substituted benzofuran, was found to induce apoptosis in HL-60 and K562 leukemia cell lines.[4] Similarly, a benzofuran-chalcone derivative has been shown to induce apoptosis in colon cancer cells through both the death receptor (DR-4) and mitochondrial (BCL-2) pathways.[12]

Cell Cycle Arrest

Several benzofuran derivatives have been observed to cause cell cycle arrest, preventing cancer cells from completing the cell division cycle. The benzofuran derivative 12 induces G2/M phase arrest in SiHa and HeLa cervical cancer cells.[4][9] Another derivative, 44b , was found to arrest MDA-MB-231 breast cancer cells at the G2/M phase.[9]

Inhibition of Signaling Pathways

The anticancer activity of benzofuran derivatives is often linked to the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.

Compound 67g has been shown to affect the expression of proteins related to the MNK/eIF4E axis, such as Mcl-1, p-eIF4E, and p-4E-BP1, in leukemia cells.[4] This pathway is crucial for the initiation of protein synthesis and is often upregulated in cancer, promoting cell survival and proliferation.

MNK_eIF4E_Pathway cluster_upstream Upstream Signals cluster_core MNK/eIF4E Axis cluster_downstream Downstream Effects Ras Ras MAPK MAPK Pathway Ras->MAPK MNK MNK1/2 MAPK->MNK eIF4E eIF4E MNK->eIF4E phosphorylates p_eIF4E p-eIF4E EIF4F eIF4F Complex Assembly p_eIF4E->EIF4F Translation Protein Translation EIF4F->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Mcl1 Mcl-1 Translation->Mcl1 Benzofuran Benzofuran Derivative (e.g., 67g) Benzofuran->MNK inhibits Benzofuran->p_eIF4E reduces Benzofuran->Mcl1 downregulates

Caption: Inhibition of the MNK/eIF4E signaling pathway by a substituted benzofuran derivative.

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature of many cancers. Certain benzofuran derivatives have been designed as inhibitors of the mTOR pathway, representing a promising strategy for cancer therapy.[13]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complex cluster_downstream Downstream Effectors GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates p_S6K1 p-S6K1 p_4EBP1 p-4E-BP1 Translation Protein Synthesis p_S6K1->Translation p_4EBP1->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth Benzofuran Benzofuran Derivative Benzofuran->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by a substituted benzofuran derivative.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anticancer activity of substituted benzofuran derivatives. Specific details may vary between laboratories and studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere. B 2. Treat cells with varying concentrations of benzofuran derivatives. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate. C->D E 5. Viable cells with active mitochondrial reductases convert MTT to formazan. D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO). E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm). F->G H 8. Calculate cell viability and determine IC50 values. G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Procedure:

  • Cell Treatment: Cancer cells are treated with the benzofuran derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

Substituted benzofuran derivatives represent a promising class of compounds for the development of novel anticancer agents.[3][4][5] The structure-activity relationship studies highlighted in this guide demonstrate that the anticancer potency of these derivatives can be significantly modulated by the nature and position of substituents on the benzofuran ring. Halogenation and the creation of hybrid molecules are effective strategies for enhancing cytotoxic activity. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, offer multiple avenues for therapeutic intervention. Further research, including in vivo studies and the exploration of novel substitution patterns, is warranted to fully realize the therapeutic potential of this versatile scaffold in the fight against cancer.

References

Halogenated Benzofuran Analogs: A Comparative Guide to Structure-Activity Relationships in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated benzofuran analogs concerning their cytotoxic effects. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for those engaged in the discovery and development of novel anticancer agents. The inherent versatility of the benzofuran scaffold, combined with the strategic introduction of halogen atoms, presents a promising avenue for designing potent and selective cytotoxic compounds.

Structure-Activity Relationship Insights

The cytotoxic potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system.[1] Halogenation, in particular, has been a key strategy in enhancing the anticancer activities of these compounds.[2][3][4]

Key SAR findings include:

  • Influence of Halogen Type and Position: The introduction of a halogen atom, such as bromine, chlorine, or fluorine, often enhances cytotoxic activity.[1][2][3] The position of the halogen is a critical determinant of biological activity.[1][2] For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxicity against leukemia cells.[1][2][5] Similarly, placing a halogen atom at the para position of an N-phenyl ring substituent has been shown to increase potency.[2]

  • Substitutions at C-2 and C-3: Ester or heterocyclic ring substitutions at the C-2 position are considered crucial for the cytotoxic activity of benzofuran derivatives.[1][2] The presence of a heterocyclic substituent linked to the benzofuran nucleus at C-2 has been a key strategy in synthesizing potent antitumor agents.[1]

  • Bromoalkyl and Bromoacetyl Derivatives: Studies have revealed that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity.[6][7] The presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells.[7][8]

  • Hybrid Molecules: Creating hybrid molecules that incorporate the benzofuran scaffold with other pharmacologically active moieties has shown promise in yielding compounds with enhanced cytotoxic potency and, in some cases, improved selectivity against cancer cells.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated benzofuran analogs against various cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.

Compound ID/DescriptionCancer Cell Line(s)IC50 (µM)Reference(s)
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (Compound 2)K562 (Leukemia)5[2][5]
HL60 (Leukemia)0.1[2][5]
HeLa (Cervical Cancer)> 1000[5][8]
HUVEC (Normal Cells)> 1000[5][8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (Lung Cancer)6.3 ± 2.5[3]
HepG2 (Liver Cancer)11 ± 3.2[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung Cancer)3.5 ± 0.6[3]
HepG2 (Liver Cancer)3.8 ± 0.5[3]
SW620 (Colon Cancer)10.8 ± 0.9[3]
5-Chlorobenzofuran-2-carboxamide derivative (Compound 4)Various tumor cellsAntiproliferative effects[3]
Halogenated (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-onesVarious tumor cellsAntiproliferative activity[3]
Benzofuran-based oxadiazole conjugate with bromo derivative (14c)HCT116 (Colon Cancer)3.27[9]
Benzofuran-chalcone derivative (33d)A-375 (Melanoma)4.15[9]
MCF-7 (Breast Cancer)3.22[9]
A-549 (Lung Cancer)2.74[9]
HT-29 (Colon Cancer)7.29[9]
H-460 (Lung Cancer)3.81[9]
Piperazine-based benzofuran derivative (38)A549 (Lung Cancer)25.15[9]
K562 (Leukemia)29.66[9]

Experimental Protocols

The evaluation of the cytotoxic activity of halogenated benzofuran analogs predominantly relies on in vitro cell-based assays. The most frequently employed method is the MTT assay.[1][2]

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., K562, HL60, HeLa, A549, HepG2) and normal cell lines (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight for adherent cell lines.

  • Compound Treatment: The halogenated benzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Other assays that may be employed to elucidate the mechanism of action include:

  • Trypan Blue Assay: To assess cell viability and proliferation.[10]

  • Reactive Oxygen Species (ROS) Generation Assay: To measure the induction of oxidative stress.[3][10]

  • Annexin V/Propidium Iodide Staining: To detect and quantify apoptosis.[10]

  • Caspase Activity Assays (e.g., Caspase-Glo 3/7): To measure the activity of key apoptosis-executing enzymes.[10]

  • Cell Cycle Analysis: To determine the effect of the compounds on cell cycle progression.[3][10]

  • Tubulin Polymerization Assay: To investigate the impact on microtubule dynamics.[3][10]

Signaling Pathways and Mechanisms of Action

Halogenated benzofuran derivatives exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways that regulate cell proliferation, survival, and death.[1]

  • Induction of Apoptosis: A prominent mechanism of action for many cytotoxic benzofurans is the induction of apoptosis.[1][3][5][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[3] Some compounds have been shown to increase the activity of caspases 3 and 7, which are key executioners of apoptosis.[6]

  • Cell Cycle Arrest: Certain halogenated benzofuran analogs can cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby inhibiting cell division.[3][10]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exhibit pro-oxidant activity, leading to an increase in intracellular ROS levels.[3] This oxidative stress can damage cellular components and trigger cell death pathways like apoptosis or necrosis.[3]

  • Tubulin Polymerization Inhibition: Tubulin has been identified as a molecular target for some active benzofuran derivatives.[3][6] By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9]

Visualizations

The following diagrams illustrate the general workflow for assessing the cytotoxicity of halogenated benzofuran analogs and a simplified representation of the apoptosis signaling pathway they can induce.

Cytotoxicity_Assessment_Workflow General Workflow for Cytotoxicity Assessment cluster_0 Compound Preparation & Cell Culture cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Compound Halogenated Benzofuran Analogs MTT MTT Assay for Cytotoxicity (IC50) Compound->MTT CellLines Cancer & Normal Cell Lines CellLines->MTT ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) MTT->ApoptosisAssay CellCycle Cell Cycle Analysis MTT->CellCycle ROS ROS Generation Assay MTT->ROS IC50_Calc IC50 Value Calculation MTT->IC50_Calc Mechanism Elucidation of Mechanism of Action ApoptosisAssay->Mechanism CellCycle->Mechanism ROS->Mechanism SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis SAR_Analysis->Mechanism

Caption: General workflow for assessing the cytotoxicity of halogenated benzofuran analogs.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway Induced by Halogenated Benzofurans cluster_0 Cellular Stress cluster_1 Apoptotic Pathways Compound Halogenated Benzofuran Analog ROS Increased ROS Production Compound->ROS Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Receptor Death Receptor Pathway (Extrinsic) Compound->Receptor Mitochondria Mitochondrial Pathway (Intrinsic) ROS->Mitochondria Tubulin->Mitochondria Caspase37 Caspase-3/7 Activation Mitochondria->Caspase37 Receptor->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified apoptosis signaling pathway induced by halogenated benzofurans.

References

A Comparative Guide to the Bioassay Validation of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a Putative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioassay validation for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, a novel compound with hypothesized inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The document outlines the experimental data and methodologies used to validate a bioassay for this compound and compares its performance against other known VEGFR-2 inhibitors.

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] Many derivatives have been identified as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.[4] This guide focuses on the validation of a bioassay for a specific benzofuran derivative, this compound, and its potential as a VEGFR-2 inhibitor.

Hypothesized Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. The hypothesized mechanism of action for this compound involves the inhibition of VEGFR-2 kinase activity, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylic acid Inhibitor->VEGFR2 Inhibits

Caption: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of the compound.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of this compound and two well-established VEGFR-2 inhibitors, Sunitinib and Sorafenib, against recombinant human VEGFR-2 kinase.

CompoundIC50 (nM) for VEGFR-2 Kinase InhibitionCell-Based Anti-proliferative Activity (HUVEC) IC50 (nM)
This compound 85250
Sunitinib920
Sorafenib9040

Experimental Protocols

VEGFR-2 Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 kinase, the peptide substrate, and the assay buffer.

  • Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (Cell-Based)

This assay assesses the effect of the compound on the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • VEGF-A

  • Test compounds (dissolved in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a basal medium for 4-6 hours.

  • Treat the cells with serial dilutions of the test compound or vehicle control in the presence of VEGF-A to stimulate proliferation.

  • Incubate for 48-72 hours.

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Bioassay Validation Workflow

The validation of the bioassay for this compound follows a structured workflow to ensure its reliability and robustness.

Bioassay_Validation_Workflow cluster_development Assay Development & Optimization cluster_validation Assay Validation cluster_application Sample Analysis A1 Assay Principle Definition (VEGFR-2 Kinase Inhibition) A2 Reagent & Condition Optimization (Enzyme/Substrate Conc., Incubation Time) A1->A2 B1 Specificity (Cross-reactivity with other kinases) A2->B1 B2 Linearity & Range (Dose-response curve) B1->B2 B3 Accuracy (% Recovery of known inhibitor) B2->B3 B4 Precision (Intra- & Inter-assay variability) B3->B4 B5 Robustness (Minor variations in parameters) B4->B5 C1 Screening of New Compounds B5->C1 C2 Structure-Activity Relationship (SAR) Studies B5->C2

Caption: Workflow for the validation of the VEGFR-2 kinase inhibition bioassay.

Conclusion

The validated bioassay provides a reliable method for quantifying the inhibitory activity of this compound against VEGFR-2. While showing promising in vitro activity, its potency is moderate compared to established drugs like Sunitinib. Further optimization of the compound's structure could lead to the development of more potent VEGFR-2 inhibitors. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents targeting the VEGFR-2 signaling pathway.

References

A Comparative Analysis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative anti-inflammatory agent, 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, alongside established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. Due to the limited publicly available data on the lead compound, this guide presents a hypothetical profile for this compound to illustrate a comprehensive comparative analysis framework. The data for the comparator drugs are based on established literature values.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[1][2] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a key objective in pharmaceutical research. This document outlines the pre-clinical evaluation of a novel benzofuran derivative, this compound, against widely used anti-inflammatory drugs. The comparison focuses on in vitro and in vivo assays that are fundamental to anti-inflammatory drug discovery.[3]

In Vitro Anti-Inflammatory Activity

The in vitro assessment of anti-inflammatory potential is crucial for initial screening and mechanistic understanding. Key assays include the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO) production in macrophages, and suppression of pro-inflammatory cytokines.[3][4]

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)NO Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM)
This compound (Hypothetical Data) 15.21.88.412.5
Indomethacin 0.924.50.0425.8
Diclofenac 1.20.112.018.3
Celecoxib 15.00.05300.0>100

Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme or cellular activity. A lower IC₅₀ indicates higher potency. The COX-2 selectivity index is a ratio to determine the drug's relative affinity for COX-2 over COX-1.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and well-established method for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7][8][9] This model mimics the signs of acute inflammation, including edema, hyperalgesia, and erythema.[6]

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound (Dose)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
This compound (20 mg/kg, p.o.) (Hypothetical Data) 55.468.2
Indomethacin (10 mg/kg, p.o.) 62.175.3
Diclofenac (10 mg/kg, p.o.) 58.971.8
Celecoxib (20 mg/kg, p.o.) 52.365.7

Note: The percentage of inhibition is calculated relative to the control group that received only carrageenan. Higher inhibition indicates greater anti-inflammatory effect.

Mechanism of Action: Key Signaling Pathways in Inflammation

The anti-inflammatory effects of the compared compounds are primarily mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.[1] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[1][10][11][12]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a master regulator of inflammation.[1][13][14][15] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[2][13] This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Pro_inflammatory_genes Induces Nucleus Nucleus

Figure 1: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in transducing extracellular signals to a cellular response, including inflammation.[10][11][12][16] These pathways are activated by various stimuli and regulate the expression of inflammatory mediators.[11]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: General MAPK Signaling Cascade.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of comparative studies.

In Vitro Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[3]

  • Enzyme and Substrate Preparation : Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation : The test compound, at various concentrations, is pre-incubated with the COX enzyme.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Detection : The product of the COX reaction, Prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[17] Alternatively, a colorimetric or fluorometric method can be used to measure the peroxidase activity of COX.[18][19]

  • Data Analysis : The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[20][21]

  • Cell Culture : RAW 264.7 macrophage cells are cultured in a 96-well plate.[20]

  • Treatment : The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation : The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.[20][22]

  • NO Measurement : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[20][23][24]

  • Data Analysis : The IC₅₀ value is determined by plotting the percentage of NO inhibition against the logarithm of the compound concentration. Cell viability is assessed in parallel using an MTT assay to rule out cytotoxicity.[20]

This assay measures the effect of a compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated immune cells.[25][26][27][28][29]

  • Cell Culture and Treatment : Similar to the NO inhibition assay, immune cells (e.g., RAW 264.7 or human peripheral blood mononuclear cells) are treated with the test compound and then stimulated with LPS.[27]

  • Cytokine Quantification : The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific ELISA kits.[27]

  • Data Analysis : The inhibitory effect of the compound on cytokine production is calculated and expressed as a percentage of the control.

In Vivo Assay

This is a widely used model for acute inflammation.[5][6][7][8][9]

  • Animal Grouping : Male Wistar rats are divided into control, standard, and test groups.

  • Compound Administration : The test compound or standard drug (Indomethacin, Diclofenac, Celecoxib) is administered orally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema : A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Volume : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis : The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Experimental Workflow

The evaluation of a novel anti-inflammatory compound follows a structured workflow, from initial in vitro screening to in vivo validation.

Experimental_Workflow Primary_Screening Primary In Vitro Screening COX_Assay COX-1/COX-2 Inhibition Assay Primary_Screening->COX_Assay NO_Assay Nitric Oxide Inhibition Assay Primary_Screening->NO_Assay Secondary_Screening Secondary In Vitro Screening COX_Assay->Secondary_Screening NO_Assay->Secondary_Screening Cytokine_Assay Cytokine Production Assay (TNF-α, IL-6, IL-1β) Secondary_Screening->Cytokine_Assay Mechanism_Studies Mechanism of Action Studies Cytokine_Assay->Mechanism_Studies Pathway_Analysis NF-κB and MAPK Pathway Analysis (Western Blot, Reporter Assays) Mechanism_Studies->Pathway_Analysis In_Vivo_Validation In Vivo Validation Pathway_Analysis->In_Vivo_Validation Paw_Edema Carrageenan-Induced Paw Edema In_Vivo_Validation->Paw_Edema Lead_Optimization Lead Optimization Paw_Edema->Lead_Optimization

Figure 3: General Experimental Workflow for Anti-Inflammatory Drug Discovery.

Conclusion

This comparative guide outlines the essential framework for evaluating the anti-inflammatory properties of a novel compound, this compound, against established drugs. The hypothetical data for the lead compound suggests a promising profile with moderate COX-2 selectivity and significant in vivo efficacy. Further experimental validation is necessary to confirm these findings and to fully characterize its mechanism of action and safety profile. The provided experimental protocols and workflow serve as a robust foundation for such future investigations in the field of anti-inflammatory drug discovery.

References

The Double-Edged Sword: Benzofuran Derivatives Exhibit Selective Cytotoxicity Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research reveals that certain benzofuran derivatives display a promising therapeutic window, demonstrating potent cytotoxicity against a range of cancer cell lines while exhibiting significantly lower toxicity towards healthy, normal cells. This selective targeting underscores the potential of the benzofuran scaffold in the development of novel anticancer agents with improved safety profiles.

This guide provides a comparative overview of the in vitro selectivity of various benzofuran derivatives, supported by quantitative data from multiple studies. Detailed experimental protocols for the key assays used to determine this selectivity are also presented, alongside visualizations of the critical signaling pathways implicated in their mechanism of action. This information is intended to aid researchers, scientists, and drug development professionals in the evaluation and advancement of benzofuran-based cancer therapeutics.

Quantitative Assessment of Selective Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the IC50 values of representative benzofuran derivatives against various cancer and normal cell lines, highlighting the differential sensitivity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells (IC50 normal / IC50 cancer), provides a quantitative measure of a compound's cancer cell-specific toxicity. A higher SI value is indicative of greater selectivity.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference(s)
Halogenated BenzofuransCompound VIIIK562 (Leukemia)5.0HUVEC (Endothelial)>1000>200[1]
Halogenated BenzofuransCompound VIIIHL-60 (Leukemia)0.1HUVEC (Endothelial)>1000>10000[2]
2-Aminomethylene-3(2H)-benzofuranonesVariousHSC-2, HSG, HSC-3 (Oral Cancers)VariableHGF (Gingival Fibroblasts)Highly ResistantNot Quantified[3]
Benzofuran-isatin ConjugatesCompound 5dSW-620, HT-29 (Colorectal)Not SpecifiedNot SpecifiedNot SpecifiedGood Safety Profile Mentioned[4]
2-Benzoylbenzofuran DerivativesCompound 11eMCF-7, MDA-MB-231 (Breast)Not SpecifiedHEK-293 (Embryonic Kidney), HaCaT (Keratinocytes)Low ToxicityNot Quantified[5]
Benzofuran DerivativesCompounds 6 and 8K562 (Leukemia)Not SpecifiedHaCaT (Keratinocytes)No Toxic EffectNot Quantified[6]

Key Experimental Protocols

The assessment of the selective cytotoxicity of benzofuran derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for the most commonly employed methods.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells (both cancer and normal) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzofuran derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the benzofuran derivative at the desired concentration and for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to differentiate between four cell populations: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[8][9]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Principle: The DNA content of cells changes as they progress through the different phases of the cell cycle (G0/G1, S, and G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, which is proportional to the DNA content.

Procedure:

  • Cell Treatment: Cells are exposed to the benzofuran derivative for a defined period.

  • Cell Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

  • Flow Cytometry Analysis: The DNA content of the individual cells is analyzed by a flow cytometer. The resulting histogram of DNA content allows for the quantification of the percentage of cells in each phase of the cell cycle.[8][10]

Signaling Pathways and Experimental Workflow

The selective anticancer activity of benzofuran derivatives is often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer cells.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cancer_cells Cancer Cell Lines treatment Treatment with Benzofuran Derivatives (Varying Concentrations) cancer_cells->treatment normal_cells Normal Cell Lines normal_cells->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis selectivity_assessment Selectivity Assessment (Comparison of Cancer vs. Normal Cell Response) data_analysis->selectivity_assessment

General workflow for assessing the selectivity of benzofuran derivatives.

Two of the key pathways targeted by some benzofuran derivatives are the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the mammalian Target of Rapamycin (mTOR) signaling pathways.

HIF1a_pathway hypoxia Hypoxia in Tumor Microenvironment hif1a HIF-1α hypoxia->hif1a Stabilizes hif1_complex HIF-1 Complex hif1a->hif1_complex hif1b HIF-1β (ARNT) hif1b->hif1_complex hre Hypoxia Response Element (HRE) in DNA hif1_complex->hre Binds to target_genes Target Gene Transcription (e.g., VEGF) hre->target_genes Activates angiogenesis Angiogenesis target_genes->angiogenesis benzofuran Benzofuran Derivatives benzofuran->hif1a Inhibits

Inhibition of the HIF-1α signaling pathway by certain benzofuran derivatives.

The HIF-1α pathway is crucial for tumor survival and progression, particularly in the hypoxic (low oxygen) environment of solid tumors.[11] Inhibition of this pathway can suppress tumor growth and angiogenesis.

mTOR_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates protein_synthesis Protein Synthesis & Cell Growth mtorc1->protein_synthesis Promotes benzofuran Benzofuran Derivatives benzofuran->mtorc1 Inhibits

Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[2][12] By inhibiting mTOR, benzofuran derivatives can effectively halt cancer cell proliferation.

References

in vitro comparison of the antimicrobial spectrum of different benzofuran isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In Vitro Comparison

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] The versatility of the benzofuran scaffold allows for the synthesis of numerous isomers with diverse substituent groups, leading to a broad spectrum of activity against various bacterial and fungal pathogens.[1][2] This guide provides an objective in vitro comparison of the antimicrobial spectrum of different benzofuran isomers, supported by experimental data from multiple studies.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of benzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various benzofuran isomers against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/IsomerStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaOtherReference
Benzofuran amide derivative (6a)6.256.256.25-[1]
Benzofuran amide derivative (6b)6.256.256.25-[1]
Benzofuran amide derivative (6f)6.256.256.25-[1]
Hydrophobic benzofuran analog (unspecified)0.39-3.120.39-3.120.39-3.12-Methicillin-resistant S. aureus (MRSA): 0.39-3.12[5]
6-hydroxyl substituted benzofuran (15, 16)0.78-3.120.78-3.120.78-3.12-MRSA: 0.78-3.12[2]
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (46)4-32-[6]
Benzofuran ketoxime derivative (51a)0.039---[6]
Aza-benzofuran (1)12.5-25-Salmonella typhimurium: 12.5[7]
Aza-benzofuran (2)25---[7]
Benzofuran derivative (M5a, M5g)----Enterococcus faecalis: 50[8]

Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/IsomerCandida albicansAspergillus nigerOtherReference
Benzofuran amide derivative (6a, 6b, 6f)>100>100[1]
Benzofuran ketoxime derivatives (47, 48, 49b, 49c, 50, 51b)0.625-[6]
Benzofuranyl pyrazole derivatives (56-59)Promising activity (more than fluconazole)-[6]
Oxa-benzofuran (6)--Penicillium italicum: 12.5, Fusarium oxysporum: Potent, Colletotrichum musae: 12.5-25[7]
Benzofuran derivative (M5i, M5k, M5l)25-[8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.

  • Electron-withdrawing groups , such as bromo substituents, particularly at the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring, have been shown to enhance antibacterial activity.[2]

  • The presence of a hydroxyl group at the C-6 position of the benzofuran scaffold appears to be crucial for antibacterial activity.[2]

  • Derivatives bearing nitrogen-containing heterocycles , such as pyrazoline and thiazole, have demonstrated excellent antimicrobial properties.[2][6]

  • In some series, aza-benzofurans (with a nitrogen atom in the furan ring) exhibit better antibacterial activity compared to their oxa-benzofuran counterparts, which may be attributed to increased lipophilicity and the ability to interact with bacterial membranes.[7] Conversely, certain oxa-benzofurans have shown more potent antifungal activity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of benzofuran isomers.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a widely used quantitative technique to determine the antimicrobial susceptibility of microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is further diluted to obtain the final desired inoculum concentration.

  • Preparation of Test Compounds: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a suitable growth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (wells with microorganisms and no test compound) and negative controls (wells with medium and no microorganisms) are included in each assay. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a reference.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the benzofuran derivative that completely inhibits the visible growth of the microorganism in the well.[9]

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compounds: A fixed volume of the benzofuran derivative solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[4][8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial activity screening of benzofuran isomers.

Antimicrobial_Screening_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Compound_Synthesis Synthesis of Benzofuran Isomers Serial_Dilution Serial Dilution of Test Compounds Compound_Synthesis->Serial_Dilution Microorganism_Culture Culturing of Test Microorganisms Inoculation Inoculation of Microorganisms Microorganism_Culture->Inoculation Media_Preparation Preparation of Growth Media Media_Preparation->Serial_Dilution Media_Preparation->Inoculation Serial_Dilution->Inoculation Addition to Assay Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination/ Zone of Inhibition Measurement Incubation->MIC_Determination Data_Comparison Comparison with Control/Standard MIC_Determination->Data_Comparison

Caption: Workflow for in vitro antimicrobial screening.

Signaling Pathways and Mechanisms of Action

While detailed signaling pathway analysis for each derivative is extensive, proposed antimicrobial mechanisms for benzofuran derivatives include the inhibition of peptidoglycan synthesis, disruption of DNA gyrase activity, and interference with microbial membrane integrity.[10] Further research is needed to elucidate the specific molecular targets for many of these promising compounds.

This comparative guide highlights the significant potential of benzofuran isomers as a source of new antimicrobial agents. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Antioxidant Potential of Tetrahydrobenzofurans Versus Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antioxidant potential of tetrahydrobenzofuran derivatives in comparison to well-established antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Ascorbic Acid, and Trolox. This document synthesizes available experimental data to facilitate an objective comparison, outlines detailed experimental protocols for key antioxidant assays, and visualizes relevant biochemical pathways and workflows to support further research and development in the field of antioxidant therapeutics.

Executive Summary

Tetrahydrobenzofurans, a class of heterocyclic organic compounds, have emerged as promising scaffolds in medicinal chemistry due to their diverse biological activities.[1] This guide focuses on their antioxidant capacity, a property of significant interest in the mitigation of oxidative stress-related diseases. The comparative analysis presented herein is based on data from in vitro antioxidant assays, providing a quantitative basis for evaluating the performance of novel tetrahydrobenzofuran derivatives against industry-standard antioxidants. While direct comparative studies across a broad range of tetrahydrobenzofurans and standard antioxidants using multiple assays are limited, this guide consolidates the most relevant and directly comparable data available in the current scientific literature.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of selected tetrahydrobenzofuran derivatives and established antioxidants. The data is primarily presented as IC50 values (the concentration of the antioxidant required to inhibit 50% of the free radical) from the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and, where available, Trolox Equivalent Antioxidant Capacity (TEAC) values from the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µM)TEACSource(s)
Tetrahydrobenzofuran Derivatives
2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653)Lipid PeroxidationSimilar reactivity to α-tocopherol-[2]
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPHrIC50: 0.28 (vs. Trolox)-[3]
3,6-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPHrIC50: 0.31 (vs. Trolox)-[3]
3-Hydroxy-7-methoxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPHrIC50: 0.23 (vs. Trolox)-[3]
Established Antioxidants
Butylated Hydroxyanisole (BHA)DPPH~95-[4]
Butylated Hydroxytoluene (BHT)DPPH~60-[4]
Ascorbic AcidDPPH~28-[4]
TroloxDPPH~441.0 (by definition)[5]
ABTS~151.0 (by definition)[5]

Note: The rIC50 values for the benzofuran-2-one derivatives are relative to Trolox, as reported in the cited study. A direct comparison of absolute IC50 values between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols offer a standardized framework for the evaluation of novel antioxidant compounds.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and standard antioxidants in methanol to prepare a series of concentrations.

  • Reaction Mixture: Add 100 µL of each sample or standard solution to 1.9 mL of the DPPH solution. A control is prepared using 100 µL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Dissolve the test compounds and standard (Trolox) in ethanol to prepare a series of concentrations.

  • Reaction Mixture: Add 10 µL of each sample or standard solution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox (as a standard) in a phosphate buffer (pH 7.4).

  • Sample Preparation: Dissolve the test compounds in the phosphate buffer.

  • Assay in 96-well plate: To each well, add 150 µL of the fluorescein solution, followed by 25 µL of the sample, standard, or blank (buffer).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 35 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µmol of Trolox equivalents per gram or milliliter of the sample.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the evaluation of antioxidant potential.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) THBF_OH Tetrahydrobenzofuran-OH R_radical Radical (R•) THBF_O_radical Tetrahydrobenzofuran-O• THBF_OH->THBF_O_radical H• donation RH Neutralized Radical (RH) R_radical->RH H• acceptance THBF_OH2 Tetrahydrobenzofuran-OH R_radical2 Radical (R•) THBF_OH_cation Tetrahydrobenzofuran-OH•+ THBF_OH2->THBF_OH_cation e- donation R_anion Radical Anion (R-) R_radical2->R_anion e- acceptance THBF_OH3 Tetrahydrobenzofuran-OH THBF_O_anion Tetrahydrobenzofuran-O- THBF_OH3->THBF_O_anion Proton Loss (H+) R_radical3 Radical (R•) THBF_O_radical2 Tetrahydrobenzofuran-O• THBF_O_anion->THBF_O_radical2 e- donation R_anion2 Radical Anion (R-) R_radical3->R_anion2 e- acceptance Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Synthesize/Isolate Tetrahydrobenzofuran Derivatives D Perform DPPH Assay A->D E Perform ABTS Assay A->E F Perform ORAC Assay A->F B Prepare Standard Antioxidants (BHA, BHT, Ascorbic Acid, Trolox) B->D B->E B->F C Prepare Reagents for DPPH, ABTS, and ORAC Assays C->D C->E C->F G Calculate IC50 Values D->G H Calculate TEAC/ORAC Values E->H F->H I Compare Antioxidant Potential G->I H->I Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Complexes with Keap1->Nrf2_nuc Dissociation Cul3->Nrf2 Ubiquitinates Ub Ubiquitin Antioxidant Antioxidant/Electrophile (e.g., Tetrahydrobenzofuran?) Antioxidant->Keap1 Modifies Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

References

Mechanistic Insights into 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid and its analogs. While direct mechanistic comparisons for this specific compound are limited in publicly available literature, this document synthesizes the known biological activities of the broader benzofuran class to infer potential mechanisms of action and facilitate further research. The information is presented to aid in drug discovery and development efforts by providing available quantitative data, outlining experimental protocols for assessing biological activity, and visualizing potential cellular pathways.

Introduction to this compound and its Analogs

The compound this compound belongs to the benzofuran family, a class of heterocyclic compounds that are prolific in medicinal chemistry. Benzofuran derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core structure, consisting of a fused benzene and furan ring, provides a versatile scaffold for the development of novel therapeutic agents. This guide will explore the known biological effects of analogs and the experimental approaches to characterize them.

Comparative Biological Activity

While specific comparative data for this compound is scarce, studies on analogous benzofuran carboxylic acid derivatives provide insights into their potential biological targets and efficacy. The following tables summarize quantitative data from studies on various benzofuran analogs, highlighting their potential as anticancer and anti-inflammatory agents.

Anticancer Activity: Carbonic Anhydrase Inhibition

Certain benzofuran-based carboxylic acids have been identified as inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoform hCA IX. This inhibition is a promising strategy for cancer therapy as hCA IX is involved in pH regulation in the tumor microenvironment, contributing to tumor progression and metastasis.

Table 1: Carbonic Anhydrase Inhibitory Activity of Benzofuran-Based Carboxylic Acid Analogs

Compound IDStructureTarget IsoformKi (μM)Antiproliferative Activity (IC50, μM) against MDA-MB-231 cells
Analog 1 Benzofuran with ureido linker to benzoic acidhCA IX0.91Not Reported
Analog 2 5-bromobenzofuran with ureido linker to benzoic acidhCA IX0.792.52
Analog 3 5-bromobenzofuran with ureido linker to benzoic acidhCA IX0.56Not Reported

Data synthesized from studies on benzofuran derivatives as carbonic anhydrase inhibitors.

Anti-inflammatory Activity: Nitric Oxide Inhibition

Aza-benzofuran analogs have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key therapeutic strategy.

Table 2: Anti-inflammatory Activity of Aza-Benzofuran Analogs

Compound IDStructureIC50 for NO Inhibition (μM)
Aza-benzofuran 1 Aza-benzofuran derivative17.3
Aza-benzofuran 2 Aza-benzofuran derivative16.5

Data from studies on the anti-inflammatory properties of aza-benzofuran derivatives.

Potential Signaling Pathways and Mechanisms of Action

Based on the observed biological activities of benzofuran analogs, several signaling pathways can be implicated in their mechanism of action. The following diagrams illustrate these potential pathways.

anticancer_pathway Benzofuran Analog Benzofuran Analog hCA IX hCA IX Benzofuran Analog->hCA IX Inhibition Extracellular H+ Extracellular H+ hCA IX->Extracellular H+ Production Intracellular pH Intracellular pH hCA IX->Intracellular pH Regulation Tumor Microenvironment Acidosis Tumor Microenvironment Acidosis Extracellular H+->Tumor Microenvironment Acidosis Apoptosis Apoptosis Intracellular pH->Apoptosis Altered pH can induce Metastasis Metastasis Tumor Microenvironment Acidosis->Metastasis Promotes anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activates iNOS iNOS Macrophage->iNOS Induces expression NO NO iNOS->NO Produces Inflammation Inflammation NO->Inflammation Aza-benzofuran Analog Aza-benzofuran Analog Aza-benzofuran Analog->iNOS Inhibition (potential target) synthesis_workflow Start Start Cyclic Diketone Cyclic Diketone Start->Cyclic Diketone Alpha-halo-beta-ketoester Alpha-halo-beta-ketoester Start->Alpha-halo-beta-ketoester Condensation Reaction Condensation Reaction Cyclic Diketone->Condensation Reaction Alpha-halo-beta-ketoester->Condensation Reaction Intermediate Product Intermediate Product Condensation Reaction->Intermediate Product Cyclization Cyclization Intermediate Product->Cyclization Ester Derivative Ester Derivative Cyclization->Ester Derivative Hydrolysis Hydrolysis Ester Derivative->Hydrolysis Final Carboxylic Acid Analog Final Carboxylic Acid Analog Hydrolysis->Final Carboxylic Acid Analog

A Researcher's Guide to Cross-Validation of Spectroscopic Data for Novel Benzofuran Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of novel benzofuran structures is critical. This guide provides a comparative overview of cross-validation techniques applied to spectroscopic data, ensuring the reliability and predictive power of analytical models.

The structural elucidation and quantification of new benzofuran derivatives, a scaffold present in many biologically active compounds, rely heavily on spectroscopic methods.[1][2][3] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a wealth of data.[4][5][6][7] However, to extract meaningful information and build predictive models from this data, chemometric methods are essential.[8][9][10][11] Cross-validation is a cornerstone of this process, ensuring that the developed models are not overfitted to the training data and can accurately predict the properties of new, unseen samples.

The Importance of Cross-Validation in Spectroscopic Analysis

Spectroscopic data, especially from techniques like NMR and IR, is often high-dimensional. Chemometric models, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are used to reduce this dimensionality and build predictive relationships between the spectra and a property of interest (e.g., concentration, biological activity).[10][11] Cross-validation is a statistical method used to assess the performance of these models and prevent overfitting. It involves partitioning a dataset into subsets, training the model on some subsets, and then testing it on the remaining subset. This process is repeated until all subsets have been used for testing.

Comparative Overview of Cross-Validation Methods

The choice of cross-validation method can impact the assessment of a model's performance. Below is a comparison of common techniques:

Cross-Validation MethodDescriptionProsCons
k-Fold Cross-Validation The dataset is randomly divided into 'k' equal-sized subsets. The model is trained on k-1 subsets and tested on the remaining subset. This is repeated k times.- Reduces variance compared to a single train/test split. - All data is used for both training and testing.- The choice of 'k' can influence the performance estimate. - Can be computationally expensive for large 'k'.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold where k equals the number of samples. The model is trained on all samples except one, which is then used for testing. This is repeated for each sample.- Provides an almost unbiased estimate of the model's performance. - Deterministic (no randomness in splitting the data).- High variance in the performance estimate. - Computationally very expensive for large datasets.
Stratified k-Fold Cross-Validation A variation of k-fold where each subset contains approximately the same percentage of samples of each class or a similar distribution of the response variable.- Ensures that each fold is representative of the overall dataset. - Particularly useful for classification problems with imbalanced classes.- Can be more complex to implement than standard k-fold.

Experimental Protocols

The successful application of cross-validation to spectroscopic data for novel benzofuran structures requires a systematic approach.

Sample Preparation and Data Acquisition
  • Synthesis and Purification: A series of novel benzofuran derivatives are synthesized.[12] It is crucial to ensure the high purity of each compound, which can be verified using techniques like chromatography (TLC, HPLC) and by checking melting points.[5]

  • Spectroscopic Analysis: Spectroscopic data is acquired for each purified benzofuran derivative.

    • NMR Spectroscopy: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are recorded.[5]

    • IR Spectroscopy: A small amount of the sample is analyzed using an FT-IR spectrometer, often with an ATR accessory.[5]

    • Mass Spectrometry: A dilute solution of the sample is prepared and analyzed by a mass spectrometer (e.g., ESI-MS) to determine the molecular weight and fragmentation patterns.[5][6]

Chemometric Analysis and Cross-Validation
  • Data Preprocessing: The raw spectroscopic data is preprocessed to remove noise and baseline variations. Common preprocessing steps include mean centering, scaling, and smoothing.

  • Model Building: A chemometric model (e.g., PLS for quantitative prediction or PLS-DA for classification) is built using the preprocessed data.

  • Cross-Validation: The chosen cross-validation method (e.g., 10-fold cross-validation) is applied to evaluate the model's performance. The performance is typically assessed using metrics like the Root Mean Square Error of Prediction (RMSEP) for quantitative models and accuracy or the area under the ROC curve (AUC) for classification models.

  • Model Optimization: Based on the cross-validation results, the model parameters can be optimized to improve its predictive ability.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the cross-validation of spectroscopic data for novel benzofuran structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of Novel Benzofurans purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms preprocessing Data Preprocessing nmr->preprocessing ir->preprocessing ms->preprocessing model_building Chemometric Model Building preprocessing->model_building cross_validation Cross-Validation model_building->cross_validation model_evaluation Model Performance Evaluation cross_validation->model_evaluation model_evaluation->model_building Optimization

Caption: General experimental workflow from synthesis to model evaluation.

cross_validation_logic dataset Full Spectroscopic Dataset split Split into k-Folds dataset->split train Train Model on k-1 Folds split->train Fold 1...k test Test Model on 1 Fold train->test evaluate Evaluate Performance test->evaluate combine Combine Performance Metrics evaluate->combine final_model Final Model Performance combine->final_model

Caption: Logical flow of k-fold cross-validation.

Hypothetical Performance Comparison

To illustrate the output of a comparative study, the following table presents hypothetical results from different cross-validation approaches on a PLS model predicting the biological activity of a set of novel benzofuran derivatives based on their ¹H NMR spectra.

Cross-Validation MethodNumber of Folds (k)R² (Coefficient of Determination)RMSEP (Root Mean Square Error of Prediction)
k-Fold50.880.25
k-Fold100.900.22
Leave-One-Out50 (n=50 samples)0.910.21
Stratified 10-Fold100.920.20

In this hypothetical scenario, stratified 10-fold cross-validation provides the best performance metrics, suggesting it is the most suitable method for this particular dataset and model.

Conclusion

The cross-validation of spectroscopic data is an indispensable step in the development of robust and reliable analytical models for novel benzofuran structures. By carefully selecting and applying a suitable cross-validation method, researchers can have greater confidence in the predictive power of their models, which is crucial for applications in drug discovery and development. The methodologies and comparisons presented in this guide provide a framework for conducting such validation studies.

References

Comparative Docking Analysis of Benzofuran Derivatives Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in-silico evaluation of benzofuran-based compounds.

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Molecular docking studies are a crucial computational tool in the discovery and development of novel benzofuran-based therapeutic agents, allowing for the prediction of binding affinities and interaction patterns with biological targets.[4][5] This guide provides a comparative overview of docking studies of benzofuran derivatives against prominent therapeutic targets, supported by experimental data and detailed methodologies.

Quantitative Docking Data Summary

The following tables summarize the results of comparative molecular docking studies of various benzofuran derivatives against two key therapeutic targets: Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology, and Tubulin, essential for cell division and a target for anticancer agents.[6][7][8]

Table 1: Comparative Docking Scores of Benzofuran Derivatives against Epidermal Growth Factor Receptor (EGFR)

Compound/DerivativePDB ID of TargetDocking Score (kcal/mol)Key Interacting ResiduesReference CompoundReference Docking Score (kcal/mol)
6-Methyl-2,3-diphenyl-1-benzofuran4HJO-9.8Leu718, Val726, Ala743, Met793, Leu844Gefitinib-10.5
Benzofuran-1,2,3-triazole hybrid (BENZ-0454)4HJO-10.2Thr766, Asp831Erlotinib-10.2
Benzofuran-1,2,3-triazole hybrid (BENZ-0143)4HJO-10.0Asp831, Thr766--
Benzofuran-1,2,3-triazole hybrid (BENZ-1292)4HJO-9.9Asp831, Thr766--
3-(morpholinomethyl)benzofuran derivative (16a)Not SpecifiedNot SpecifiedNot SpecifiedSorafenibNot Specified

Note: The data presented is a compilation from multiple sources for illustrative comparison. Direct comparison of scores between different studies should be done with caution due to variations in docking software and parameters.[6][9][10]

Table 2: Comparative Docking Scores of Benzofuran Derivatives against Tubulin

Compound/DerivativePDB ID of TargetDocking Score (kcal/mol)Key Interacting ResiduesReference CompoundReference Docking Score (kcal/mol)
Benzofuran-triazole derivative (17g)Not SpecifiedNot SpecifiedColchicine binding siteColchicineNot Specified
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)Not SpecifiedNot SpecifiedOverlaps with colchicine binding siteColchicineNot Specified

Note: Specific docking scores for tubulin inhibitors were not consistently reported in the reviewed literature, but the interaction with the colchicine binding site is a key finding.[1][8]

Experimental Protocols

The following is a generalized methodology for performing comparative molecular docking studies with benzofuran derivatives, based on protocols described in the literature.[4][6][11]

1. Preparation of the Target Protein (Receptor):

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, the structure of EGFR can be obtained with PDB ID: 4HJO.[6][9]

  • Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning charges (e.g., Kollman charges).

    • This can be performed using software such as AutoDockTools or Discovery Studio.[4][11]

2. Preparation of the Ligands (Benzofuran Derivatives):

  • Ligand Structure Generation: The 2D structures of the benzofuran derivatives are drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization to obtain their most stable conformation. This is typically done using a force field such as MMFF94.[6]

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the natural ligand or known inhibitors bind.

  • Docking Execution: The docking simulation is performed using software like AutoDock Vina.[4][6] The software samples different conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

4. Analysis of Docking Results:

  • Binding Affinity: The docking results are ranked based on their binding energy (docking score), with the most negative value indicating the most favorable binding.

  • Interaction Analysis: The best binding pose for each ligand is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the protein's active site. Software like PyMOL or Discovery Studio is used for this visualization.[4][6]

  • Comparative Analysis: The binding modes and affinities of the test benzofuran derivatives are compared with those of known inhibitors or reference compounds to evaluate their potential as novel therapeutic agents.[6]

Visualizations

Experimental Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB) PDB_prep Protein Preparation (Remove water, Add H-atoms) PDB->PDB_prep Ligand Ligand Structure Generation (ChemDraw) Ligand_min Ligand Energy Minimization Ligand->Ligand_min Grid Define Grid Box around Active Site PDB_prep->Grid Prepared Protein Docking Execute Docking Simulation (AutoDock Vina) Ligand_min->Docking Prepared Ligand Grid->Docking Binding_Energy Analyze Binding Energy Docking->Binding_Energy Interaction Visualize Interactions (PyMOL, Discovery Studio) Binding_Energy->Interaction Comparison Compare with Known Inhibitors Interaction->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Simplified EGFR Signaling Pathway

G EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Inhibitor Benzofuran Derivative (Inhibitor) Inhibitor->EGFR Blocks Binding Site

References

Safety Operating Guide

Proper Disposal of 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks and maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of dust or vapor inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Emergency eyewash stations and safety showers must be readily accessible.

Hazard Identification and Classification

This compound is classified with the following hazard codes:

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Source: Sigma-Aldrich Safety Data Sheet[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. [2]

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container with the full chemical name: "this compound" and the CAS Number: 56671-28-4.[2][3]

    • Indicate the associated hazards on the label (e.g., "Harmful," "Irritant").[2]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2]

  • Containerization:

    • Use a container compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.[2]

    • Ensure the container is in good condition, with no leaks or cracks, and keep it securely closed when not in use.[2]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[2]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

  • Spill Cleanup:

    • In the event of a small spill, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into the labeled hazardous waste container.[2]

    • For larger spills, prevent further leakage if safe to do so and absorb with an inert material before placing it in the disposal container.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1] The precautionary statement P501 advises to dispose of contents/container to an approved waste disposal plant.[1][3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat B Handle in a chemical fume hood A->B C Identify & Segregate Waste: Label container with chemical name and hazard information B->C D Use compatible container (HDPE or glass) C->D E Store sealed container in designated hazardous waste area D->E F Arrange for collection by a licensed hazardous waste disposal company E->F G Follow all local, state, and federal regulations F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for managing 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid in a laboratory setting.

Chemical Identifier:

  • IUPAC Name: 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid

  • CAS Number: 56671-28-4

  • Molecular Formula: C₉H₈O₄

  • Physical Form: Solid

Hazard Identification and Precautionary Measures

Based on the available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

The corresponding signal word is Warning .[1]

To mitigate these risks, the following precautionary measures must be strictly followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing.[1]Prevents skin contact and absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust or vapor inhalation.Prevents inhalation of the harmful substance.

Operational and Disposal Plans

The following diagrams illustrate the standard operating procedure for handling this compound and the subsequent disposal of the chemical waste.

Standard Operating Procedure for Handling prep Preparation - Don appropriate PPE - Ensure fume hood is operational - Gather all necessary equipment weigh Weighing and Handling - Conduct all manipulations within a fume hood - Use appropriate tools to handle the solid - Avoid generating dust prep->weigh exp Experimentation - Follow the experimental protocol - Maintain awareness of potential hazards weigh->exp clean Cleanup - Decontaminate surfaces - Segregate waste for disposal exp->clean doc Documentation - Record all procedures and observations in a lab notebook clean->doc

Caption: Workflow for handling this compound.

Chemical Waste Disposal Plan collect Waste Collection - Collect solid waste in a dedicated, labeled container - Include contaminated consumables (e.g., gloves, wipes) segregate Segregation - Do not mix with other incompatible waste streams collect->segregate store Storage - Store the sealed waste container in a designated, well-ventilated hazardous waste area segregate->store dispose Disposal - Arrange for pickup by a licensed hazardous waste disposal service store->dispose

Caption: Disposal plan for this compound waste.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if respiratory irritation continues.[1]

Handling and Storage

  • Handling: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.